Product packaging for 3,3,6-Trimethylnonane(Cat. No.:CAS No. 62184-20-7)

3,3,6-Trimethylnonane

Cat. No.: B14546265
CAS No.: 62184-20-7
M. Wt: 170.33 g/mol
InChI Key: GPSMOBMYMZBKGT-UHFFFAOYSA-N
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Description

3,3,6-Trimethylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14546265 3,3,6-Trimethylnonane CAS No. 62184-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-20-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-8-11(3)9-10-12(4,5)7-2/h11H,6-10H2,1-5H3

InChI Key

GPSMOBMYMZBKGT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCC(C)(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,3,6-Trimethylnonane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and structural properties of 3,3,6-trimethylnonane, a branched alkane of interest in various fields of chemical research. The information is presented to be a valuable resource for professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62184-20-7[1]
Boiling Point 198 °C[2]
Density 0.7557 g/cm³[2]
Melting Point -50.8 °C (estimate)[2]
Refractive Index 1.4237[2]
SMILES CCCC(C)CCC(C)(C)CC[1]
InChI Key GPSMOBMYMZBKGT-UHFFFAOYSA-N[1]

Chemical Structure

The structural arrangement of this compound, a saturated hydrocarbon, is key to its physical properties and potential interactions.

2D structure of this compound.

Experimental Protocols

For analytical characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique. A generalized protocol for the analysis of branched alkanes is provided below.

General Protocol for GC-MS Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of branched alkanes like this compound. The separation of high molecular weight branched alkanes can be challenging due to the large number of structurally similar isomers and their high boiling points.[3] The choice of GC column and its stationary phase is critical for achieving good resolution.[3]

Objective: To separate and identify this compound from a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) detector.

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for alkane separation.[3]

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent (e.g., hexane, pentane). The concentration should be adjusted to be within the linear range of the detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/minute to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific column and sample complexity.)

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Analysis:

  • The retention time of the peak corresponding to this compound can be compared to that of a known standard.

  • The mass spectrum will show characteristic fragmentation patterns for branched alkanes. For a C12 alkane, the molecular ion peak (M+) may be weak or absent.[4] Preferential fragmentation occurs at the branch points, leading to more stable carbocations.[4] The fragmentation of branched alkanes is distinguished by the lack of the smooth exponential decay of fragment intensities seen with straight-chain alkanes.[4]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Solvent Volatile Solvent (e.g., Hexane) Sample->Solvent Dissolve PreparedSample Diluted Sample Solvent->PreparedSample GC Gas Chromatograph PreparedSample->GC MS Mass Spectrometer GC->MS Separated Analytes Chromatogram Chromatogram (Retention Time) MS->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) MS->MassSpectrum Identification Identification of This compound Chromatogram->Identification MassSpectrum->Identification

Workflow for GC-MS analysis.

Biological Activity and Signaling Pathways

As a saturated alkane, this compound is a non-polar, relatively inert molecule. There is currently no scientific literature available that describes any specific biological activity or involvement in signaling pathways for this compound. Its primary relevance in a biological context would likely be related to its physical properties, such as its potential to partition into lipid membranes, a general characteristic of hydrocarbons.

References

In-depth Technical Guide on 3,3,6-Trimethylnonane (CAS: 62184-20-7): A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: This document summarizes the publicly available information for 3,3,6-Trimethylnonane (CAS number 62184-20-7). Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical data, experimental protocols, and biological activity studies for this specific compound. Therefore, the creation of a detailed technical guide or whitepaper as initially requested is not feasible at this time. The information presented herein comprises the basic chemical and physical properties that have been documented.

Chemical Identity and Properties

This compound is a branched alkane with the molecular formula C12H26.[1][2][3] It is one of many isomers of dodecane. The structural characteristics and basic properties are summarized in the table below.

PropertyValueReference
CAS Number 62184-20-7[2][3]
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms This compound[2]
Boiling Point 198°C (Predicted)[1]
Density 0.7557 g/cm³ (Predicted)[1]
Refractive Index 1.4237 (Predicted)[1]
SMILES CCCC(C)CCC(C)(C)CC[2]
InChI InChI=1S/C12H26/c1-6-8-11(3)9-10-12(4,5)7-2/h11H,6-10H2,1-5H3[2]
InChIKey GPSMOBMYMZBKGT-UHFFFAOYSA-N[2]

Experimental Data and Protocols

A thorough search of scientific databases and literature did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for alkane synthesis exist, no publications detailing a specific route to this isomer were found. Furthermore, there are no available records of its use in biological assays or other experimental studies, and consequently, no associated protocols are documented.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound. No studies have been published that investigate its effects on any biological systems, and as a result, there are no known signaling pathways associated with this compound. The absence of such data means that it is not possible to create any diagrams related to its mechanism of action or experimental workflows.

Logical Relationships and Experimental Workflows

Due to the lack of research on this compound, no logical relationships or experimental workflows involving this compound have been described in the literature. Therefore, no visualizations can be generated to depict such processes.

The following is a basic representation of the chemical structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,3,6-trimethylnonane, a branched alkane with the molecular formula C₁₂H₂₆. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical characteristics of this compound. The guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visually represents the relationship between the molecular structure of this compound and its physical properties.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family. As a branched alkane, its physical properties are influenced by its molecular structure, particularly the presence of methyl groups along the nonane (B91170) backbone. Understanding these properties is crucial for various applications, including its use as a solvent, in lubrication, and as a reference compound in analytical chemistry. Alkanes, in general, are non-polar molecules characterized by weak van der Waals forces, which dictate their physical state, boiling and melting points, density, and solubility.[1][2] The specific branching pattern in this compound, featuring a quaternary carbon at the 3-position and a chiral center at the 6-position, results in unique physicochemical characteristics compared to its linear isomer, dodecane, and other branched isomers.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

Physical PropertyValueUnits
Molecular Formula C₁₂H₂₆-
Molecular Weight 170.33 g/mol
Boiling Point 198°C
Density 0.7557g/cm³
Refractive Index 1.4237-
Melting Point (estimated) -50.8°C

Experimental Protocols

The determination of the physical properties of liquid hydrocarbons like this compound requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Capillary Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a controlled manner, often using a Thiele tube or an aluminum block, to ensure uniform heat distribution.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement

Density is the mass per unit volume of a substance. The standard method for determining the density of petroleum products is outlined by ASTM International.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

  • Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

  • Sample Injection: A small volume of this compound is injected into the oscillating U-tube, ensuring no air bubbles are present.

  • Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent.

  • Measurement: The instrument measures the period of oscillation of the tube containing the sample. This period is directly related to the density of the sample. The result is typically reported in g/cm³ or kg/m ³.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.

Methodology: Using an Abbe Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.

  • Prism Closure: The upper prism is carefully closed to spread the liquid into a thin film.

  • Measurement: Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

  • Temperature and Wavelength: The temperature is maintained at a constant value (commonly 20°C) and the light source is typically a sodium D-line (589 nm).

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For liquid hydrocarbons, kinematic viscosity is often determined.

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

  • Apparatus: A calibrated glass capillary viscometer is used. The type of viscometer depends on the viscosity of the liquid.

  • Sample Preparation: The this compound sample is brought to the test temperature in a constant-temperature bath.

  • Measurement of Flow Time: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.

  • Calculation of Kinematic Viscosity: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • Calculation of Dynamic Viscosity: The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[3]

Structure-Property Relationship

The physical properties of alkanes are directly related to their molecular structure. The degree of branching, in particular, plays a significant role in determining these properties.

G Relationship between Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound C₁₂H₂₆ Quaternary Carbon at C3 Tertiary Carbon at C6 BoilingPoint Boiling Point Lower than linear dodecane Structure->BoilingPoint Increased branching leads to a more compact, spherical shape, reducing surface area for van der Waals forces. MeltingPoint Melting Point Lower than linear dodecane Structure->MeltingPoint Branching disrupts crystal lattice packing, lowering the melting point. Density Density Lower than linear dodecane Structure->Density More compact structure results in lower density compared to linear isomers. Viscosity Viscosity Lower than linear dodecane Structure->Viscosity Reduced intermolecular forces due to branching lead to lower viscosity.

Caption: Logical flow from molecular structure to physical properties.

The branching in this compound makes the molecule more compact and spherical compared to its linear isomer, n-dodecane. This has several consequences for its physical properties:

  • Boiling Point: Increased branching reduces the surface area available for intermolecular van der Waals interactions.[4][5] Consequently, less energy is required to overcome these forces, resulting in a lower boiling point compared to straight-chain alkanes of the same molecular weight.[4][6]

  • Melting Point: The presence of methyl branches disrupts the orderly packing of molecules into a crystal lattice. This less efficient packing leads to weaker intermolecular forces in the solid state and, therefore, a lower melting point.

  • Density and Viscosity: The more compact, spherical shape of branched alkanes generally leads to a lower density and viscosity compared to their linear counterparts.[7] The reduced surface area for intermolecular contact decreases the resistance to flow.[7]

Conclusion

The physical properties of this compound are a direct consequence of its branched molecular structure. The presence of a quaternary and a tertiary carbon center significantly influences its boiling point, melting point, density, and viscosity, generally leading to lower values compared to its linear isomer. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these crucial physicochemical parameters, which are essential for the effective application of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Proposed Synthesis of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed multi-step synthesis for 3,3,6-trimethylnonane based on established organic chemistry principles. A comprehensive literature search did not yield a direct, documented synthesis pathway for this specific molecule. The experimental protocols provided are adapted from general procedures for analogous chemical transformations and should be considered theoretical. Optimization and validation would be required for practical application.

Introduction

This compound is a saturated branched-chain alkane. While specific applications for this molecule are not widely documented, branched alkanes, in general, are of interest in various fields, including fuels, lubricants, and as scaffolds in medicinal chemistry. This guide details a plausible three-step synthetic pathway for the preparation of this compound, commencing with a Grignard reaction to construct the carbon skeleton, followed by dehydration to form an alkene intermediate, and concluding with catalytic hydrogenation to yield the final saturated alkane.

Proposed Synthesis Pathway Overview

The proposed synthesis of this compound can be envisioned through the retrosynthetic analysis illustrated below. The target alkane can be obtained by the hydrogenation of a corresponding alkene. This alkene, in turn, can be synthesized via the dehydration of a tertiary alcohol. The tertiary alcohol is accessible through the reaction of a ketone with a suitable Grignard reagent.

G cluster_main Retrosynthetic Analysis of this compound Target This compound Alkene 3,3,6-Trimethylnon-5-ene Target->Alkene Hydrogenation Alcohol 3,3,6-Trimethylnonan-6-ol Alkene->Alcohol Dehydration Ketone 3,3-Dimethyl-2-pentanone (B1585287) Alcohol->Ketone Grignard Reaction Grignard Butylmagnesium Bromide Alcohol->Grignard Grignard Reaction

Caption: Retrosynthetic analysis for the proposed synthesis of this compound.

Step 1: Synthesis of 3,3,6-Trimethylnonan-6-ol via Grignard Reaction

The initial step involves the formation of the C12 carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone.[1][2] For the synthesis of 3,3,6-trimethylnonan-6-ol, butylmagnesium bromide can be reacted with 3,3-dimethyl-2-pentanone.

Experimental Protocol

Materials:

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be rigorously dried to exclude moisture. In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is then added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of butylmagnesium bromide.[3]

  • Grignard Addition: The solution of the Grignard reagent is cooled in an ice bath. A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction mixture is carefully poured into an ice-cold saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench the reaction and hydrolyze the magnesium alkoxide. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,3,6-trimethylnonan-6-ol.[4]

  • Purification: The crude alcohol can be purified by vacuum distillation.

Quantitative Data (Representative)
ParameterValue
Reactant Ratio (Ketone:Grignard)1 : 1.2
Reaction Temperature0 °C to room temperature
Reaction Time2-3 hours
Expected Yield 70-85%

Step 2: Dehydration of 3,3,6-Trimethylnonan-6-ol to 3,3,6-Trimethylnon-5-ene

The tertiary alcohol synthesized in the previous step is dehydrated to form an alkene. Due to the formation of a stable tertiary carbocation intermediate, this reaction typically proceeds via an E1 mechanism when using strong acids.[5] However, to avoid potential rearrangements and have better control over the regioselectivity, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can be used, which favors an E2 mechanism.[6]

Experimental Protocol (E2 Dehydration)

Materials:

  • 3,3,6-Trimethylnonan-6-ol

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3,3,6-trimethylnonan-6-ol in anhydrous pyridine and cool the solution in an ice bath.

  • Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then extracted three times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude alkene, 3,3,6-trimethylnon-5-ene, can be purified by fractional distillation.

Quantitative Data (Representative)
ParameterValue
Reactant Ratio (Alcohol:POCl₃)1 : 1.5
SolventPyridine
Reaction Temperature0 °C to reflux
Reaction Time2-3 hours
Expected Yield 80-90%

Step 3: Hydrogenation of 3,3,6-Trimethylnon-5-ene to this compound

The final step is the catalytic hydrogenation of the alkene to the desired saturated alkane. This is a standard and highly efficient reaction, typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[7][8][9]

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the 3,3,6-trimethylnon-5-ene in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the alkene).

  • Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenation apparatus). The atmosphere in the flask is replaced with hydrogen by evacuating and refilling with H₂ several times. The reaction mixture is then stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the solvent.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the final product, this compound. If necessary, further purification can be achieved by distillation.

Quantitative Data (Representative)
ParameterValue
Catalyst10% Pd/C
Hydrogen Pressure1 atm (balloon) to 50 psi
Reaction TemperatureRoom temperature
Reaction Time2-12 hours
Expected Yield >95%

Overall Synthesis Workflow

G cluster_workflow Proposed Synthesis Workflow for this compound Start 3,3-Dimethyl-2-pentanone + Butylmagnesium Bromide Step1 Grignard Reaction (Anhydrous Ether) Start->Step1 Intermediate1 3,3,6-Trimethylnonan-6-ol Step1->Intermediate1 Step2 Dehydration (POCl₃, Pyridine) Intermediate1->Step2 Intermediate2 3,3,6-Trimethylnon-5-ene Step2->Intermediate2 Step3 Catalytic Hydrogenation (H₂, Pd/C) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed multi-step synthesis workflow for this compound.

Conclusion

This technical guide presents a viable, albeit theoretical, three-step synthesis for this compound. The pathway employs well-established and high-yielding reactions, including a Grignard reaction, E2 dehydration, and catalytic hydrogenation. While this proposed route is chemically sound, it is imperative for researchers to conduct small-scale trials to optimize reaction conditions and validate the yields and purity of the intermediates and the final product. This guide serves as a foundational blueprint for the laboratory synthesis of this compound.

References

The Elusive Isomer: A Technical Whitepaper on the Apparent Absence of 3,3,6-Trimethylnonane in Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation across scientific literature and chemical databases, there is currently no documented evidence of the natural occurrence of the branched alkane 3,3,6-trimethylnonane. This technical guide summarizes the comprehensive search for this compound and discusses the implications of its apparent absence from the natural world, a significant finding for researchers in chemical ecology, natural products chemistry, and drug development.

This whitepaper details the exhaustive efforts to identify natural sources of this compound. Multiple search strategies were employed, including broad searches for its presence in insects, plants, and microorganisms, as well as highly targeted queries within specialized databases of volatile organic compounds and semiochemicals. Furthermore, a thorough review of supplementary data from studies involving comprehensive chemical analyses of complex hydrocarbon mixtures was conducted. These efforts consistently yielded no specific mention of this compound.

While the search for this specific isomer proved fruitless, the investigation provided extensive information on the natural occurrence of other branched alkanes, which are prevalent in the cuticular hydrocarbons of insects and as volatile organic compounds (VOCs) emitted by various plants and microorganisms.

The Search for a Ghost Molecule: Methodological Approach

The investigation into the natural occurrence of this compound was conducted through a multi-pronged approach:

  • Broad Literature Review: Initial searches encompassed general terms such as "natural occurrence of this compound," "this compound in plants," "this compound in insects," and "biosynthesis of this compound." These queries primarily returned results for chemical databases providing physical and chemical properties of the compound but no information on its natural origins.

  • Targeted Database Queries: Specialized databases, including Pherobase (a database of insect pheromones and semiochemicals) and various repositories of plant and microbial volatile organic compounds, were systematically searched for any entry of this compound. No records were found.

  • Analysis of Supplementary Data: Recognizing that the compound might be a minor, unhighlighted component in a complex mixture, a detailed search of supplementary materials (often in spreadsheet or extensive PDF format) from relevant research articles was performed. This involved looking for comprehensive lists of compounds identified through techniques like gas chromatography-mass spectrometry (GC-MS) in studies of insect cuticular hydrocarbons and microbial VOCs. This deep dive into raw data also failed to identify this compound.

Implications for Researchers, Scientists, and Drug Development Professionals

The apparent absence of this compound in the natural world has several important implications:

  • Novelty in Synthetic Chemistry: For synthetic chemists, this suggests that this compound and its derivatives may represent truly novel chemical entities with no known natural counterparts. This could be advantageous in developing proprietary compounds for various applications, including drug development, where novelty is a key factor.

  • Focus for Future Research: The lack of detection could be due to several factors: it may not be produced by the organisms studied to date, it may be present in concentrations below the detection limits of standard analytical techniques, or it may be a transient intermediate that does not accumulate. This presents an opportunity for researchers with highly sensitive analytical capabilities to re-examine complex hydrocarbon mixtures for its presence.

  • Considerations for Chemical Ecology: The structural isomers of trimethylnonane that are found in nature play roles in chemical communication and defense. The absence of the 3,3,6-isomer could indicate a lack of a specific biosynthetic pathway or a lack of a functional role for this particular structure in the organisms that produce other branched alkanes.

Conclusion

While the core objective of providing a detailed technical guide on the natural occurrence of this compound cannot be fulfilled due to the lack of available data, this investigation serves a crucial purpose. It establishes, with a high degree of confidence based on current scientific knowledge, that this compound is not a known natural product. This information is valuable for researchers in directing their future studies, for synthetic chemists in understanding the novelty of their work, and for professionals in the drug development industry in assessing the landscape of naturally occurring and synthetic compounds. The quest for this elusive isomer highlights the vastness of chemical space and the continuous potential for discovery in the field of natural products.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geochemical Significance of Trimethylnonane Isomers

Introduction

Trimethylnonane isomers are saturated branched alkanes with the chemical formula C₁₂H₂₆. In the realm of geochemistry, these compounds, particularly the isoprenoid isomers, serve as valuable molecular fossils, or biomarkers. Their distribution and abundance in sedimentary rocks and crude oils provide critical insights into the origin of organic matter, the depositional environment of source rocks, their thermal history, and the extent of biodegradation. This guide provides a comprehensive overview of the geochemical significance of trimethylnonane isomers, detailing their origins, analytical methodologies, and interpretation in petroleum geochemistry.

Geochemical Significance of Trimethylnonane Isomers

The significance of trimethylnonane isomers in geochemistry stems from their biological precursors and the stability of their carbon skeleton over geological timescales. Their structure, particularly the branching pattern, carries a chemical signature of the original contributing organisms.

Source Input and Depositional Environment

The distribution of branched alkanes is indicative of the type of organic matter that formed the source rock. Isoprenoid alkanes, a class to which some trimethylnonane isomers belong, are generally derived from the degradation of photosynthetic organisms.

  • 2,6,10-Trimethylnonane: This isomer is not a regular isoprenoid. Its presence and abundance may be linked to specific microbial inputs, although it is less commonly cited as a primary biomarker compared to its longer-chain isoprenoid relatives like pristane (B154290) and phytane.

  • Other Trimethylnonane Isomers: The variety and relative concentrations of different trimethylnonane isomers can provide clues about the diversity of the microbial and algal communities that contributed to the source rock's organic matter.

The ratios of certain branched alkanes to normal alkanes are often used to assess the relative contributions of different types of organic matter and the redox conditions of the depositional environment. For example, the well-established pristane/phytane ratio is a key indicator of oxic versus anoxic conditions. While specific ratios involving trimethylnonane isomers are not as widely established, their presence in conjunction with other biomarkers helps to build a more complete picture of the paleoenvironment.

Thermal Maturity

As source rocks are buried and subjected to increasing temperatures, the organic matter within them undergoes thermal maturation, leading to the generation of petroleum. The composition of biomarkers, including trimethylnonane isomers, can change with increasing thermal stress. Isomerization at chiral centers and cracking of larger molecules can alter the distribution of these compounds. While specific maturity parameters based on trimethylnonane isomers are not commonly used, their overall abundance and distribution relative to other hydrocarbons can be influenced by the thermal maturity of the source rock or crude oil.

Biodegradation

In petroleum reservoirs, microbial activity can alter the chemical composition of crude oil. This process, known as biodegradation, preferentially removes certain types of compounds. N-alkanes are typically degraded first, followed by branched alkanes. The resistance of highly branched isomers to biodegradation makes them useful indicators for assessing the extent of this process in a reservoir.

Precursor-Product Relationships and Diagenetic Pathways

The primary precursors for many isoprenoid alkanes found in the geosphere are derived from the phytyl side chain of chlorophyll (B73375) and the phytyl tail of tocopherols (B72186) (Vitamin E), which are abundant in photosynthetic organisms, including algae and cyanobacteria. The diagenesis of these molecules in sediments leads to the formation of a variety of isoprenoid alkanes.

Diagenetic_Pathways cluster_precursors Biological Precursors cluster_intermediates Diagenetic Intermediates cluster_products Geochemical Products Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Hydrolysis Tocopherols Tocopherols (Vitamin E) Tocopherols->Phytol Degradation Isoprenoid_Alkanes Isoprenoid Alkanes Phytol->Isoprenoid_Alkanes Reduction/Defunctionalization Trimethylnonanes Trimethylnonane Isomers Isoprenoid_Alkanes->Trimethylnonanes Cracking of larger isoprenoids

Experimental Protocols

The analysis of trimethylnonane isomers in geological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual isomers.

Sample Preparation and Extraction
  • Crushing and Grinding: Solid rock samples (e.g., source rocks, shales) are first cleaned to remove surface contaminants and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for extraction.

  • Soxhlet Extraction: The powdered rock is placed in a Soxhlet extractor and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol 93:7 v/v) for 24-72 hours. This process dissolves the soluble organic matter (bitumen) from the rock matrix. For crude oil samples, a simple dilution step may be sufficient.

  • Fractionation: The extracted bitumen or crude oil is then typically separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography or high-performance liquid chromatography (HPLC). The trimethylnonane isomers are present in the saturate fraction.

  • Concentration: The saturate fraction is concentrated by evaporating the solvent under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of saturated hydrocarbons.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 300-320°C at a rate of 4-6°C/min.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target isomers.

  • Identification: Isomers are identified by comparing their mass spectra and retention times with those of authentic standards or with published library spectra (e.g., NIST).

  • Quantification: The abundance of each isomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard added to the sample in a known concentration.

Experimental_Workflow Sample_Collection Sample Collection (Crude Oil or Source Rock) Crushing Crushing & Grinding (for rock samples) Sample_Collection->Crushing Dilution Dilution (for oil samples) Sample_Collection->Dilution Extraction Soxhlet Extraction Crushing->Extraction Fractionation Column Chromatography (Separation of Saturates) Extraction->Fractionation GCMS_Analysis GC-MS Analysis Fractionation->GCMS_Analysis Data_Processing Data Processing & Interpretation GCMS_Analysis->Data_Processing Dilution->Fractionation

Data Presentation

The following table summarizes the basic chemical properties of several trimethylnonane isomers. In a research context, this table would be populated with quantitative data (e.g., concentration in µg/g of rock or oil) from the analysis of geological samples to allow for comparison across different samples.

Isomer NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,2,3-TrimethylnonaneC₁₂H₂₆170.3355499-04-2
2,2,6-TrimethylnonaneC₁₂H₂₆170.3362184-52-5
2,3,5-TrimethylnonaneC₁₂H₂₆170.3362184-57-0
2,5,5-TrimethylnonaneC₁₂H₂₆170.3362184-12-7
2,5,7-TrimethylnonaneC₁₂H₂₆170.3362184-14-9
2,5,8-TrimethylnonaneC₁₂H₂₆170.3349557-09-7
2,6,6-TrimethylnonaneC₁₂H₂₆170.3362184-15-0
3,3,5-TrimethylnonaneC₁₂H₂₆170.3362184-19-4

Data sourced from PubChem and NIST databases.

Quantitative Data Template for Geochemical Samples
Sample ID2,2,3-TMN (µg/g)2,2,6-TMN (µg/g)2,3,5-TMN (µg/g)2,5,5-TMN (µg/g)2,5,7-TMN (µg/g)2,5,8-TMN (µg/g)2,6,6-TMN (µg/g)3,3,5-TMN (µg/g)
Oil A
Rock B
Oil C

TMN = Trimethylnonane. This table serves as a template for researchers to input their own quantitative data for comparative analysis.

Conclusion

Trimethylnonane isomers are a component of the complex mixture of hydrocarbons found in petroleum and source rocks. As branched alkanes, their distribution can provide valuable information for petroleum system analysis. While not as commonly used as some other well-established biomarkers, their analysis, as part of a broader geochemical investigation, contributes to a more detailed understanding of the origin and history of petroleum. Further research into the specific diagenetic pathways and the development of robust geochemical parameters based on trimethylnonane isomer ratios will enhance their utility in petroleum exploration and environmental geochemistry.

3,3,6-Trimethylnonane: An Uncharted Territory in Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no significant evidence to suggest that 3,3,6-trimethylnonane is under investigation or has been established as a potential biomarker for any disease. While the field of biomarker discovery is rapidly expanding, particularly in the area of volatile organic compounds (VOCs), this compound remains a largely unexplored molecule in this context.

This technical overview aims to provide a summary of the available information on this compound and the broader context of VOCs as biomarkers, highlighting the current knowledge gap regarding this specific compound.

Chemical Profile of this compound

This compound is a saturated branched-chain alkane with the molecular formula C12H26. Alkanes are generally considered to be chemically inert. The primary interactions of such molecules in a biological system are expected to be hydrophobic in nature, potentially leading to associations with lipid membranes or hydrophobic pockets in proteins.

PropertyValueSource
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem
Structure Branched-chain alkanePubChem

The Landscape of Volatile Organic Compound (VOC) Biomarkers

The search for non-invasive diagnostic tools has led to significant interest in the analysis of VOCs in exhaled breath, urine, and other biological fluids. These carbon-based compounds are often byproducts of metabolic processes, and alterations in these processes due to disease can lead to changes in the profile of emitted VOCs.

The general workflow for identifying potential VOC biomarkers is a multi-step process:

A generalized workflow for the discovery and validation of VOC biomarkers.

This process has led to the identification of numerous potential VOC biomarkers for a range of conditions, including various cancers, metabolic disorders, and neurological diseases. However, the path from a candidate VOC to a clinically validated biomarker is long and requires rigorous validation across large and diverse patient populations.

The Missing Link: this compound in Disease

Extensive searches for "this compound" in conjunction with terms such as "biomarker," "cancer," "metabolic disorder," and "neurological disease" did not yield any specific studies, clinical trials, or even preliminary research linking this compound to a particular pathological state. The scientific literature to date does not contain data on its concentration in healthy versus diseased individuals, nor are there established analytical methods for its specific detection in biological samples for biomarker purposes.

Future Directions and Conclusion

The absence of data on this compound as a biomarker does not definitively rule out its potential. It is possible that this compound has not yet been a focus of metabolomic or biomarker research. Future untargeted VOC profiling studies may identify this compound or other branched-chain alkanes as being associated with certain diseases.

For researchers and drug development professionals, this represents a completely open area of investigation. The initial steps to explore the potential of this compound as a biomarker would involve:

  • Developing and validating a sensitive and specific analytical method for the quantification of this compound in various biological matrices.

  • Conducting untargeted metabolomic studies in well-characterized patient cohorts to assess if this compound levels differ between healthy and diseased states.

  • Investigating the potential metabolic pathways that could lead to the production or alteration of this compound in the human body.

Environmental Sources and Analysis of 3,3,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a diverse class of saturated hydrocarbons characterized by the presence of alkyl side chains attached to a longer carbon backbone. 3,3,6-Trimethylnonane, a C12 branched alkane, is a constituent of various petroleum-based products. Its presence in the environment is primarily associated with anthropogenic activities related to the production, transport, and use of fossil fuels. This technical guide provides an in-depth overview of the environmental sources of this compound and other branched alkanes, details the analytical methodologies for their detection and quantification, and illustrates the key pathways and workflows involved. While specific quantitative data for this compound is limited in publicly available literature, this guide presents representative data for branched alkanes in relevant environmental matrices.

Environmental Sources and Distribution

The primary source of this compound and other branched alkanes in the environment is crude oil and its refined products. These compounds are naturally present in crude oil and are also formed during refining processes designed to improve fuel quality.

1.1 Petroleum Products:

Highly branched alkanes are significant components of various fuels and industrial products. They are intentionally produced during refining to increase the octane (B31449) number of gasoline, which improves engine performance. Key petroleum products containing branched alkanes include:

  • Gasoline: Contains a complex mixture of hydrocarbons, including various branched alkanes.

  • Diesel Fuel: Composed of a range of hydrocarbons, with branched alkanes contributing to its properties. Diesel fuel can contain a significant mass fraction of branched alkanes[1].

  • Lubricating Oils: These oils contain a variety of long-chain and branched alkanes to achieve desired viscosity and lubricating properties[1].

  • Jet Fuel: Contains a specific range of hydrocarbons, including branched alkanes.

1.2 Environmental Contamination:

The release of these petroleum products into the environment leads to contamination of soil, groundwater, and air. Common sources of contamination include:

  • Spills and Leaks: Accidental spills during transportation and leaks from underground storage tanks at gas stations are major sources of soil and groundwater contamination.

  • Industrial Discharge: Effluents from refineries and petrochemical plants can introduce branched alkanes into water bodies.

  • Vehicle Emissions: Incomplete combustion of fuels in vehicle engines releases a variety of hydrocarbons, including branched alkanes, into the atmosphere[1].

Table 1: Representative Concentrations of Total Petroleum Hydrocarbons (TPH) and Alkane Fractions in Environmental Samples

Sample MatrixContaminant SourceAnalyteConcentration RangeReference
SoilCrude Oil SpillTotal Petroleum Hydrocarbons (TPH)54 - 345 mg/kg
SoilOil Field ContaminationAlkanes (branched and unbranched)80.10% - 85.39% of total extracted oil[2]
SoilOil Field ContaminationTotal Petroleum Hydrocarbons (TPH)26,297 - 66,867 mg/kg[2]
Diesel Fuel-Branched Alkanes39.1% of total alkanes[1]
Diesel Particulate MatterDiesel EngineBranched Alkanes (Isoprenoids C14-C20)Larger fraction of higher molecular weight compounds compared to fuel[3]
Lubricating Oil-Straight and Branched Alkanes (C16-C33)91% of total ion current[1]

Formation Pathways

Branched alkanes are both naturally occurring in crude oil and are actively synthesized during petroleum refining through processes such as isomerization and alkylation. These processes are crucial for producing high-octane gasoline.

industrial_formation cluster_crude_oil Crude Oil Feedstock cluster_refining Refinery Processes cluster_products High-Octane Products Straight-chain Alkanes (e.g., n-nonane) Straight-chain Alkanes (e.g., n-nonane) Isomerization Isomerization Straight-chain Alkanes (e.g., n-nonane)->Isomerization Heat, Catalyst (e.g., Platinum) Branched Alkanes (e.g., Trimethylhexanes) Branched Alkanes (e.g., Trimethylhexanes) Isomerization->Branched Alkanes (e.g., Trimethylhexanes) Rearrangement Alkylation Alkylation Highly Branched Alkanes (e.g., this compound) Highly Branched Alkanes (e.g., this compound) Alkylation->Highly Branched Alkanes (e.g., this compound) Addition Gasoline Gasoline Branched Alkanes (e.g., Trimethylhexanes)->Gasoline Olefins (e.g., Propylene) Olefins (e.g., Propylene) Olefins (e.g., Propylene)->Alkylation Isobutane Isobutane Isobutane->Alkylation Acid Catalyst (e.g., H2SO4, HF) Highly Branched Alkanes (e.g., this compound)->Gasoline Diesel Diesel Highly Branched Alkanes (e.g., this compound)->Diesel Lubricating Oil Lubricating Oil Highly Branched Alkanes (e.g., this compound)->Lubricating Oil

Industrial Formation of Branched Alkanes

Experimental Protocols

The analysis of this compound and other branched alkanes in environmental samples typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The specific protocol depends on the sample matrix (soil or water).

Analysis of Branched Alkanes in Soil

3.1.1 Sample Preparation: Soxhlet Extraction (based on EPA Method 3540C)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Drying: Mix a 10-20 g aliquot of the homogenized soil sample with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.

  • Extraction: Place the soil/sodium sulfate mixture into a Soxhlet extraction thimble. Extract the sample for 16-24 hours using a suitable solvent, such as hexane (B92381) or a hexane/acetone mixture, at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator.

  • Cleanup (Optional): If high levels of interfering compounds are present, a cleanup step using silica (B1680970) gel or Florisil column chromatography may be necessary.

3.1.2 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (based on EPA Method 8015D)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Splitless injection at a temperature of 250-300°C.

    • Oven Program: A temperature program is used to separate the compounds. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Analysis of Branched Alkanes in Water

3.2.1 Sample Preparation: Purge and Trap (based on EPA Method 8260)

For volatile branched alkanes like this compound in water samples, a purge and trap system is used to extract and concentrate the analytes.

  • Sample Collection: Collect water samples in 40 mL vials with zero headspace.

  • Purging: A known volume of the water sample (e.g., 5-25 mL) is purged with an inert gas (e.g., helium) at a specific flow rate and time. The volatile organic compounds (VOCs) are transferred from the aqueous phase to the vapor phase.

  • Trapping: The vapor is passed through a sorbent trap, which retains the VOCs.

  • Desorption: The trap is rapidly heated, and the desorbed VOCs are backflushed with the carrier gas onto the GC column.

3.2.2 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (based on EPA Method 8260)

The GC-MS conditions are similar to those used for soil extracts, with the oven temperature program adjusted to optimize the separation of the more volatile compounds.

analytical_workflow cluster_sample Environmental Sample cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing Soil Soil Soxhlet Extraction (Soil) Soxhlet Extraction (Soil) Soil->Soxhlet Extraction (Soil) Water Water Purge and Trap (Water) Purge and Trap (Water) Water->Purge and Trap (Water) GC-MS Analysis GC-MS Analysis Soxhlet Extraction (Soil)->GC-MS Analysis Purge and Trap (Water)->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Mass Spectra Library Matching Quantification Quantification GC-MS Analysis->Quantification Calibration Curve

Analytical Workflow for Branched Alkanes

Data Presentation and Interpretation

4.1 Compound Identification:

Branched alkanes are identified by their retention times and mass spectra. The mass spectrum of an alkane is characterized by a series of fragment ions with a mass difference of 14 (CH2). For this compound (C12H26), the molecular ion peak at m/z 170 may be weak or absent in a 70 eV EI spectrum. Key fragment ions would be expected from the cleavage at the branched points.

4.2 Quantification:

Quantification is performed using an internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analyte and an internal standard. The concentration of the analyte in the sample is then determined by comparing its response factor to the calibration curve.

Conclusion

This compound and other branched alkanes are prevalent environmental contaminants originating primarily from petroleum products. Their analysis in environmental matrices requires robust extraction and chromatographic techniques, with GC-MS being the method of choice. While specific data for this compound is not abundant, the methodologies and representative data presented in this guide provide a solid foundation for researchers and professionals in the field to assess and understand the environmental impact of these compounds. Further research is needed to establish a more comprehensive database of the concentrations of specific branched alkane isomers in various environmental compartments.

References

Mass Spectral Analysis of 3,3,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectral data for 3,3,6-trimethylnonane (C₁₂H₂₆), a branched alkane. Due to the absence of publicly available mass spectral library data for this specific isomer, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for branched alkanes. Furthermore, a detailed experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This guide is intended to assist researchers in the identification and characterization of this compound in complex mixtures.

Predicted Mass Spectral Data for this compound

The mass spectrum of this compound is predicted to be characterized by significant fragmentation, a common feature of branched alkanes. The molecular ion peak ([M]⁺) at m/z 170 is expected to be of very low abundance or entirely absent in an electron ionization (EI) spectrum.[1] The fragmentation will be dictated by the stability of the resulting carbocations, with cleavage favored at the tertiary and quaternary carbon centers.

The structure of this compound is:

Table 1: Predicted Prominent Fragment Ions for this compound (EI-MS)

m/zProposed Fragment IonStructure of CationComments
155[M - CH₃]⁺[C₁₁H₂₃]⁺Loss of a methyl group.
141[M - C₂H₅]⁺[C₁₀H₂₁]⁺Loss of an ethyl group from the quaternary center.
113[M - C₄H₉]⁺[C₈H₁₇]⁺Cleavage at the 6-position, loss of a butyl radical.
99[M - C₅H₁₁]⁺[C₇H₁₅]⁺Cleavage at the 3-position, loss of a pentyl radical. This is a highly favored fragmentation due to the formation of a stable tertiary carbocation.
85[C₆H₁₃]⁺Further fragmentation of larger ions, or cleavage at the 6-position with charge retention on the smaller fragment.
71[C₅H₁₁]⁺Characteristic ion in alkane spectra.
57[C₄H₉]⁺Often the base peak in branched alkanes, corresponding to the stable tert-butyl cation.
43[C₃H₇]⁺A common and abundant fragment in alkane mass spectra.

Experimental Protocol for GC-MS Analysis

To obtain the mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This approach separates the compound from any mixture before it enters the mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and to determine the limit of detection.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating branched alkanes.

GC-MS Parameters

Table 2: GC-MS Method Parameters

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Constant Flow1.0 mL/min
Oven Program
Initial Temperature50 °C
Hold Time2 min
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Scan Range35 - 350 amu
Scan Rate2 scans/sec
Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound based on its retention time.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Library Search: Compare the acquired spectrum against the NIST/Wiley mass spectral library. Given the likely absence of a direct match, the focus will be on interpreting the fragmentation pattern.

  • Fragmentation Analysis: Analyze the prominent peaks in the mass spectrum to confirm the structure based on the predicted fragmentation pathways outlined in Table 1.

Logical and Experimental Workflows

The following diagrams illustrate the logical fragmentation pathway and the experimental workflow for the analysis of this compound.

fragmentation_pathway M This compound (m/z 170) F1 [M - CH₃]⁺ (m/z 155) M->F1 -CH₃ F2 [M - C₂H₅]⁺ (m/z 141) M->F2 -C₂H₅ F3 [M - C₄H₉]⁺ (m/z 113) M->F3 -C₄H₉ F4 [M - C₅H₁₁]⁺ (m/z 99) M->F4 -C₅H₁₁ F5 [C₄H₉]⁺ (m/z 57) M->F5 Cleavage at C3

Caption: Predicted Fragmentation Pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis A Prepare Stock Solution (1 mg/mL in Hexane) B Perform Serial Dilutions (Working Standards) A->B C Inject Sample (1 µL) B->C D GC Separation (HP-5ms column) C->D E EI Mass Spectrometry (70 eV) D->E F Acquire Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum F->G H Interpret Fragmentation G->H I Structure Confirmation H->I

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

References

Navigating the Spectral Landscape of 3,3,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,3,6-trimethylnonane. In the absence of publicly available experimental spectra for this specific branched alkane, this document presents high-quality predicted ¹H and ¹³C NMR data. These predictions, based on advanced computational algorithms, offer valuable insights into the structural characteristics of the molecule.

Furthermore, this guide outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for branched alkanes, which is directly applicable to this compound. This is supplemented by a logical workflow for the analysis of such spectral data, visualized using a Graphviz diagram. This document is intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development who are working with complex aliphatic compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using a highly reliable NMR prediction engine.

Predicted ¹H NMR Data
Atom Number(s)Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
1, 120.88t7.4
21.25q7.4
41.18 - 1.28m-
51.08 - 1.18m-
61.45m-
7, 81.20 - 1.30m-
90.86t7.0
100.85s-
110.84d6.5
Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (ppm)
114.7
234.0
333.5
445.1
522.8
632.1
729.8
823.2
914.2
1025.4
1120.1
128.2

Experimental Protocols for NMR Analysis of Branched Alkanes

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of branched alkanes like this compound.

Sample Preparation
  • Sample Purity : Ensure the sample of the branched alkane is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent in which the alkane is readily soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common and effective choice.

  • Concentration : Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for complex spectra of alkanes.

  • Locking : Insert the NMR tube into the spectrometer's probe and lock the field on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.

  • Tuning and Matching : Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

  • Pulse Sequence : Employ a standard single-pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (typically 0-10 ppm for alkanes).

    • Number of Scans : For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

    • Relaxation Delay : A relaxation delay of 1-2 seconds between scans is generally sufficient.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

  • Pulse Sequence : Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters :

    • Spectral Width : A wider spectral width (e.g., 0-60 ppm for the aliphatic region of alkanes) is necessary.

    • Number of Scans : Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

  • Processing : Process the FID in a similar manner to the ¹H spectrum.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a branched alkane using NMR spectroscopy.

NMR_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis and Structure Elucidation Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition Sample_Prep->C13_NMR COSY 2D COSY Acquisition H1_NMR->COSY HSQC 2D HSQC Acquisition H1_NMR->HSQC HMBC 2D HMBC Acquisition H1_NMR->HMBC Analyze_H1 Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicities H1_NMR->Analyze_H1 DEPT DEPT Acquisition C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Analyze_C13 Analyze ¹³C NMR: - Number of Signals - Chemical Shifts C13_NMR->Analyze_C13 Analyze_DEPT Analyze DEPT: - Identify CH, CH₂, CH₃ DEPT->Analyze_DEPT Analyze_COSY Analyze COSY: - Establish ¹H-¹H Connectivity COSY->Analyze_COSY Analyze_HSQC Analyze HSQC: - Correlate ¹H and ¹³C Signals HSQC->Analyze_HSQC Analyze_HMBC Analyze HMBC: - Establish Long-Range ¹H-¹³C Connectivity HMBC->Analyze_HMBC Propose_Structure Propose Structure Analyze_H1->Propose_Structure Analyze_C13->Propose_Structure Analyze_DEPT->Propose_Structure Analyze_COSY->Propose_Structure Analyze_HSQC->Propose_Structure Analyze_HMBC->Propose_Structure Verify_Structure Verify Structure Propose_Structure->Verify_Structure

Caption: Workflow for NMR-based structural elucidation of branched alkanes.

An In-depth Technical Guide to the Thermophysical Properties of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of C12 branched alkanes. Dodecane (C12H26) has 355 structural isomers, and the branching of the alkyl chain significantly influences its physical and chemical characteristics.[1][2] Understanding these properties is crucial for applications ranging from solvent formulation and heat transfer fluids to their use as inactive ingredients in pharmaceutical preparations. This document presents key data, details experimental methodologies for their determination, and provides a visual representation of a general experimental workflow.

Thermophysical Property Data

The following tables summarize the available quantitative data for n-dodecane and a selection of its branched isomers to facilitate comparison.

Table 1: Density of C12 Alkane Isomers

Compound NameIsomer TypeDensity (g/cm³)Temperature (°C)Pressure
n-DodecaneLinear0.74920Atmospheric
Isododecane (2,2,4,6,6-Pentamethylheptane)Branched0.7420Atmospheric
2,3,4-TrimethylnonaneBranched0.761220Atmospheric

Note: Isododecane is a common name for a mixture of isomers, with 2,2,4,6,6-pentamethylheptane (B104275) being the principal component.[3]

Table 2: Viscosity of C12 Alkane Isomers

Compound NameIsomer TypeDynamic Viscosity (mPa·s)Temperature (°C)
n-DodecaneLinear1.37425
Isododecane (2,2,4,6,6-Pentamethylheptane)Branched1.31293.15 K (20°C)
2,3,4-TrimethylnonaneBranchedNot available-

Note: The viscosity of alkanes is influenced by intermolecular forces; increased branching can lead to lower viscosity in shorter-chain alkanes due to reduced surface area for these interactions.[4]

Table 3: Thermal Conductivity of C12 Alkane Isomers

Compound NameIsomer TypeThermal Conductivity (W/m·K)Temperature (K)
n-DodecaneLinear0.141300
2,2,4,6,6-PentamethylheptaneBranchedNot available-
2,3,4-TrimethylnonaneBranchedNot available-

Table 4: Heat Capacity of C12 Alkane Isomers

Compound NameIsomer TypeIsobaric Heat Capacity (J/mol·K)Temperature (K)
n-DodecaneLinear376.00298.15
2,2,4,6,6-PentamethylheptaneBranchedNot available-
2,3,4-TrimethylnonaneBranchedNot available-

Experimental Protocols

The determination of thermophysical properties requires precise and standardized experimental procedures. Below are detailed methodologies for the key properties discussed.

2.1. Density Measurement

Density is a fundamental property defined as mass per unit volume.

  • Pycnometry: A pycnometer, a flask with a precisely known volume, is used.

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is simple and can yield high accuracy.[5]

  • Vibrating Tube Densimetry: This technique offers high precision.

    • A U-shaped tube is filled with the sample liquid.

    • The tube is then electromagnetically excited to oscillate at its natural frequency.

    • This frequency is dependent on the mass of the liquid in the tube, and thus its density.

    • The instrument is calibrated with fluids of known density (e.g., dry air and pure water). The density of the sample is then determined from its oscillation frequency.[5]

2.2. Viscosity Measurement

Viscosity measures a fluid's resistance to flow.

  • Capillary Viscometry: This is a classic method for measuring kinematic viscosity.

    • A fixed volume of the liquid is drawn into a calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer).

    • The time taken for the liquid to flow between two marked points under the influence of gravity is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

    • The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid.[1][6]

  • Rotational Viscometry: This method is suitable for a wide range of viscosities.

    • A spindle is immersed in the sample liquid.

    • The spindle is rotated at a constant angular velocity by a motor.

    • The torque required to maintain this constant rotation is measured.

    • This torque is proportional to the viscous drag on the spindle, and thus to the viscosity of the fluid. The instrument provides a direct reading of the dynamic viscosity.[6]

2.3. Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat.

  • Transient Hot-Wire Method: This is a widely used and accurate technique.

    • A thin platinum wire is submerged in the liquid sample.

    • A step voltage is applied to the wire, causing it to heat up. The wire acts as both a heating element and a resistance thermometer.

    • The rate of temperature increase of the wire is measured over a short period (typically a few seconds).

    • This temperature rise is related to the thermal conductivity of the surrounding fluid. The short measurement time minimizes the effects of convection.[7][8]

2.4. Heat Capacity Measurement

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount.

  • Differential Scanning Calorimetry (DSC): DSC is a common technique for measuring heat capacity.

    • A small, known mass of the sample is placed in a sample pan, and an empty reference pan is also prepared.

    • Both pans are heated at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

    • This differential heat flow is proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).[9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a C12 branched alkane.

G cluster_prep Sample Preparation cluster_analysis Data Analysis and Reporting Sample Obtain high-purity C12 branched alkane isomer Purification Purification/Characterization (e.g., GC-MS) Sample->Purification Degassing Degassing of the sample Purification->Degassing Density Density Measurement (Pycnometry or Vibrating Tube) Degassing->Density Viscosity Viscosity Measurement (Capillary or Rotational Viscometry) Degassing->Viscosity ThermalConductivity Thermal Conductivity Measurement (Transient Hot-Wire Method) Degassing->ThermalConductivity HeatCapacity Heat Capacity Measurement (Differential Scanning Calorimetry) Degassing->HeatCapacity DataCollection Data Acquisition and Recording Density->DataCollection Viscosity->DataCollection ThermalConductivity->DataCollection HeatCapacity->DataCollection Uncertainty Uncertainty Analysis DataCollection->Uncertainty Reporting Reporting of Results (Tables, Graphs) Uncertainty->Reporting

Caption: Experimental workflow for thermophysical property determination.

References

An In-depth Technical Guide to the Isomers of Trimethylnonane and Their Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylnonane (C₁₂H₂₆) and the analytical techniques used for their identification and differentiation. Trimethylnonanes are saturated branched-chain alkanes, and the subtle differences in their molecular structures present a significant analytical challenge. Understanding these differences is crucial in various fields, including petrochemical analysis, environmental science, and as reference standards in drug development and metabolomics.

Isomers of Trimethylnonane

Trimethylnonane has a number of structural isomers, each with unique physical and chemical properties that influence their behavior in analytical systems. The position of the three methyl groups on the nonane (B91170) backbone determines the specific isomer. A list of some possible trimethylnonane isomers is presented below.

Table 1: List of Selected Trimethylnonane Isomers

IUPAC NameCAS Number
2,2,3-Trimethylnonane55499-04-2
2,2,6-Trimethylnonane62184-52-5
2,2,8-Trimethylnonane62184-54-7
2,3,3-Trimethylnonane62184-55-8
2,4,6-Trimethylnonane62184-10-5
2,5,5-Trimethylnonane62184-12-7
2,5,6-Trimethylnonane62184-13-8
2,6,7-Trimethylnonane62184-16-1
3,3,5-Trimethylnonane62184-19-4
3,4,7-Trimethylnonane27802-85-3
3,5,5-TrimethylnonaneN/A

Analytical Techniques for Isomer Identification

The identification and differentiation of trimethylnonane isomers rely on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation.[1]

The primary quantitative data from GC analysis is the retention time or, more robustly, the Kovats retention index (RI), which normalizes retention times to a series of n-alkanes. Mass spectrometry provides a fragmentation pattern that is a fingerprint for a specific molecule.

Table 2: Kovats Retention Indices of Selected Trimethylnonane Isomers

IsomerKovats Retention Index (I)Stationary PhaseReference
2,2,3-Trimethylnonane1114Semi-standard non-polar[2]
3,4,7-Trimethylnonane, isomer a1112.4SE-30[2]
3,4,7-Trimethylnonane, isomer b1114SE-30[2]
3,4,7-Trimethylnonane, isomer c1116.25SE-30[2]

Note: The specific stereochemistry of isomers a, b, and c of 3,4,7-trimethylnonane were not specified in the source.

Mass Spectral Fragmentation: Branched alkanes like trimethylnonane exhibit characteristic fragmentation patterns in MS.[3][4][5] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[3][4][5] The molecular ion peak (M+) is often weak or absent in highly branched alkanes.[3][4][5] A common fragment ion for aliphatic compounds is at m/z 57, corresponding to a C₄H₉⁺ fragment.[6]

A generalized protocol for the GC-MS analysis of hydrocarbon samples is as follows:

  • Sample Preparation:

    • Dilute the trimethylnonane isomer sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[7]

    • Ensure the sample is free of particulate matter by filtration or centrifugation.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector at 250°C. A splitless injection is often used for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 10°C/min.

      • Final hold: Hold at 300°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the retention time of each isomer.

    • Calculate the Kovats retention index for each peak using a standard mixture of n-alkanes.

    • Analyze the mass spectrum of each isomer, paying close attention to the molecular ion (if present) and the characteristic fragmentation pattern.

    • Compare the obtained spectra with reference libraries such as the NIST Mass Spectral Library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically ¹H (proton) and ¹³C. For alkanes, protons typically resonate in the upfield region of the ¹H NMR spectrum (around 0.5-2.0 ppm).[9] The chemical shift and splitting patterns of the signals provide information about the connectivity of atoms. In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, making it a powerful tool for distinguishing isomers.[10]

The key quantitative data from NMR are the chemical shifts (δ) in parts per million (ppm), the integration of the signals (for ¹H NMR), and the coupling constants (J) in Hertz (Hz).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Carbon Types in Alkanes

Type of CarbonChemical Shift (δ) Range (ppm)
Primary (R-CH₃)5 - 22
Secondary (R₂-CH₂)20 - 30
Tertiary (R₃C-H)30 - 50
Quaternary (R₄C)35 - 50

Source: Adapted from general ¹³C NMR chemical shift tables.[11]

A standard procedure for obtaining NMR spectra of liquid hydrocarbon samples is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the trimethylnonane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used for the instrument's field frequency lock.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex alkane spectra.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment.

      • Number of Scans: 16 to 64 scans are typically sufficient.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with single lines for each carbon.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

      • Relaxation Delay: 2-5 seconds.

      • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[12]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to determine the number of neighboring protons.

    • Count the number of signals in the ¹³C NMR spectrum to determine the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While the IR spectra of alkanes are relatively simple, they exhibit characteristic absorption bands that can be useful for confirming the presence of an alkane and providing some structural information.[13][14][15]

The main quantitative data from FTIR are the frequencies of the absorption bands, measured in wavenumbers (cm⁻¹).

Table 4: Characteristic Infrared Absorption Bands for Alkanes

VibrationFrequency Range (cm⁻¹)Intensity
C-H stretch (sp³ hybridized)2850-2960Strong
-CH₂- bend (scissoring)~1465Medium
-CH₃ bend (asymmetrical)~1450Medium
-CH₃ bend (symmetrical)~1375Medium
C-C stretch800-1300Weak

Source: Adapted from general IR spectroscopy tables.[13][15]

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule and can be used for identification by comparison with a reference spectrum.[14]

For liquid samples like trimethylnonane isomers, the following protocol can be used:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[16][17]

    • Gently press the plates together to form a thin film of the liquid.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a drop of the liquid to be placed on the crystal surface.[16][18]

  • FTIR Spectrometer and Data Acquisition:

    • Spectrometer: A standard benchtop FTIR spectrometer.

    • Background Spectrum: First, acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

    • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

    • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for C-H and C-C vibrations.

    • Compare the fingerprint region with reference spectra of known trimethylnonane isomers if available.

Integrated Approach to Isomer Identification

A combination of these analytical techniques provides the most definitive identification of trimethylnonane isomers. The logical workflow for this process is illustrated in the following diagram.

Isomer_Identification_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_Data_Analysis Data Analysis and Structure Elucidation gc_separation GC Separation ms_detection MS Detection gc_separation->ms_detection Elution data_integration Integrate Spectroscopic and Chromatographic Data ms_detection->data_integration Mass Spectrum Retention Index nmr_1h 1H NMR nmr_1h->data_integration Chemical Shifts Splitting Patterns nmr_13c 13C NMR & DEPT nmr_13c->data_integration Number of Signals Carbon Types ftir_analysis FTIR Analysis ftir_analysis->data_integration Functional Group Confirmation structure_confirmation Confirm Isomer Structure data_integration->structure_confirmation sample Trimethylnonane Isomer Mixture sample->gc_separation Injection sample->nmr_1h Sample Prep sample->nmr_13c Sample Prep sample->ftir_analysis Sample Prep

Caption: Workflow for the identification of trimethylnonane isomers.

This integrated approach leverages the separation power of GC with the detailed structural information provided by MS, NMR, and FTIR to unambiguously identify the specific isomers of trimethylnonane present in a sample.

Logical Relationships in Data Interpretation

The interpretation of the data from these techniques follows a logical progression to deduce the structure of an unknown trimethylnonane isomer.

Data_Interpretation_Logic cluster_interpretation Deductive Reasoning start Obtain Analytical Data gcms_data GC-MS: Retention Index & Fragmentation Pattern start->gcms_data nmr_data NMR: Number of Signals, Chemical Shifts, Splitting Patterns start->nmr_data ftir_data FTIR: Presence of Alkane Functional Groups start->ftir_data propose_structures Propose Possible Isomeric Structures gcms_data->propose_structures nmr_data->propose_structures ftir_data->propose_structures compare_data Compare Experimental Data with Predicted/Reference Data propose_structures->compare_data confirm_structure Confirm Structure of Specific Isomer compare_data->confirm_structure

Caption: Logical flow for the interpretation of analytical data.

By systematically evaluating the data from each technique, researchers can confidently identify and differentiate the various isomers of trimethylnonane, which is essential for quality control, research, and development in multiple scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of 3,3,6-trimethylnonane using gas chromatography-mass spectrometry (GC-MS). Due to the absence of a standardized, publicly available method for this specific branched alkane, the protocols and data presented herein are based on established principles of hydrocarbon analysis and predicted fragmentation patterns. This guide is intended to serve as a comprehensive starting point for method development and validation in research, quality control, and pharmacokinetic studies.

Introduction

This compound is a saturated branched-chain hydrocarbon. The analysis of such compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound due to its high resolution and sensitivity. This document outlines a representative GC-MS method, including sample preparation, instrument parameters, and data analysis strategies.

Predicted Mass Spectrum and Fragmentation

In the absence of a publicly available reference mass spectrum for this compound, its electron ionization (EI) mass spectrum can be predicted based on the established fragmentation rules for branched alkanes. The molecular ion peak ([M]⁺) for C12H26 is at m/z 170; however, for highly branched alkanes, this peak is often of very low abundance or entirely absent. The fragmentation is expected to be dominated by cleavage at the branching points to form stable carbocations.

For this compound, the primary fragmentation pathways are likely to involve the cleavage at the C3 and C6 positions, leading to the formation of characteristic fragment ions.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix.

  • For liquid samples (e.g., biological fluids, organic solvents): A direct injection of a diluted sample may be feasible. If the concentration of this compound is low, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed for pre-concentration.

  • For solid samples (e.g., tissues, soil): An extraction with a suitable organic solvent (e.g., hexane, dichloromethane) followed by cleanup steps may be necessary.

  • For air or gas samples: Headspace analysis or thermal desorption of sorbent tubes can be utilized.

Internal Standard: For accurate quantification, the use of an internal standard is highly recommended. A suitable internal standard would be a deuterated alkane of a similar chain length that is not present in the sample, such as dodecane-d26. The internal standard should be added to the sample at a known concentration prior to any extraction or dilution steps.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for specific applications and instrumentation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Rangem/z 40-250 (Full Scan for qualitative analysis)
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. The choice of quantifier and qualifier ions is based on the predicted mass spectrum of this compound.

Table 2: Predicted Quantitative Data for this compound Analysis

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTo be determined experimentally577185
Dodecane-d26 (Internal Standard)To be determined experimentally769066

Note: The retention time and the relative abundances of the qualifier ions must be determined experimentally using a pure standard of this compound.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard (Dodecane-d26) Sample->Add_IS Extraction Extraction / Dilution Add_IS->Extraction Vial Transfer to GC Vial Extraction->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography Separation Autosampler->GC MS Mass Spectrometry Detection GC->MS Data_Acq Data Acquisition (Full Scan / SIM) MS->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_frags Primary Fragments M This compound (m/z 170, [M]⁺) frag1 [C4H9]⁺ m/z 57 M->frag1 Loss of C8H17 radical frag2 [C5H11]⁺ m/z 71 M->frag2 Loss of C7H15 radical frag3 [C6H13]⁺ m/z 85 M->frag3 Loss of C6H13 radical

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Application Note: GC-MS Method for the Detection of Branched Alkanes in Sediment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the identification and quantification of branched alkanes in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes, particularly isoprenoids like pristane (B154290) and phytane (B1196419), serve as critical biomarkers, providing valuable insights into the origin of organic matter, depositional environments, and thermal maturity of sediments.[1] The protocol covers all stages from sample collection and preparation to instrumental analysis and data interpretation, ensuring high-quality, reproducible results for researchers in environmental science and geochemistry.

Introduction

Sedimentary organic matter is a complex mixture of compounds derived from various biological and geological sources.[2] Branched alkanes are a class of saturated hydrocarbons that are particularly useful as molecular fossils or "biomarkers." Their molecular structures can be traced back to precursor molecules in living organisms, allowing scientists to reconstruct past environmental conditions. For instance, the ratio of the isoprenoids pristane (Pr) and phytane (Ph) is widely used as an indicator of the redox conditions of the depositional environment.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application, offering the high-resolution separation and definitive identification required to analyze these complex hydrocarbon mixtures.[4][5]

Principle of the Method

The method involves the solvent extraction of total lipids from a dried sediment sample, followed by fractionation using column chromatography to isolate the saturated hydrocarbon fraction. This fraction, containing the branched alkanes, is then analyzed by GC-MS.

In the GC, the volatile compounds are separated based on their boiling points and interaction with a non-polar capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. Branched alkanes are identified by comparing their retention times and mass spectra to known standards or library data. Quantification is achieved by integrating the peak area of specific ions and comparing it to the response of an internal standard.

Experimental Protocols

Sample Collection and Preparation
  • Collection: Collect sediment samples using a clean stainless steel grab or corer. Store samples in pre-cleaned glass jars or solvent-rinsed aluminum foil. Freeze samples at -20°C as soon as possible to minimize biological degradation.

  • Drying: Samples should be freeze-dried or oven-dried at a low temperature (e.g., 45°C) to remove water.[6]

  • Homogenization: Grind the dried sediment to a fine, uniform powder (e.g., <100 mesh) using a clean mortar and pestle to ensure representative subsampling.

Extraction of Total Lipids

This protocol utilizes Soxhlet extraction, a continuous and efficient solid-liquid extraction technique.[7][8]

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask (500 mL), condenser, and cellulose (B213188) extraction thimbles.

  • Procedure: a. Accurately weigh approximately 20-30 g of the homogenized sediment and place it into a cellulose thimble. b. Add an internal standard solution (e.g., deuterated alkanes like n-eicosane-d42) to the sample for quantification. c. Place the thimble inside the Soxhlet extractor. d. Fill the round-bottom flask with ~250 mL of a suitable solvent, such as dichloromethane (B109758) (DCM) or a hexane/DCM mixture.[9][10] e. Assemble the apparatus and heat the solvent to a gentle boil. f. Allow the extraction to proceed for at least 16-24 hours, ensuring continuous cycling of the solvent.[7][9] g. After extraction, allow the apparatus to cool. Concentrate the extract (Total Lipid Extract - TLE) to a volume of 1-2 mL using a rotary evaporator.

Fractionation by Column Chromatography

The TLE is separated into aliphatic (saturated), aromatic, and polar fractions using silica (B1680970) gel column chromatography.[11][12]

  • Column Preparation: a. Prepare a slurry of activated silica gel (230-400 mesh, activated at 450°C for 4 hours) in n-hexane.[5][13] b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.[13] c. Add a small layer of anhydrous sodium sulfate (B86663) to the top of the silica gel to remove any residual water.

  • Fractionation Procedure: a. Carefully load the concentrated TLE onto the top of the column. b. Elute the Saturated Fraction: Add n-hexane to the column and collect the eluate. This fraction contains the n-alkanes and branched alkanes.[12][14] The volume needed depends on the column size but is typically 2-3 column volumes. c. Elute the Aromatic Fraction (Optional): Elute the column with a more polar solvent, such as a mixture of n-hexane and DCM, to collect the aromatic hydrocarbons. d. Concentrate the saturated fraction to a final volume of approximately 100 µL under a gentle stream of nitrogen gas for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1 µL of the concentrated saturated fraction into the GC-MS system.

  • Instrument Conditions: The following table provides typical GC-MS parameters for the analysis of branched alkanes.

Data Presentation

Table 1: Typical GC-MS Operating Conditions
ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Capillary ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[15][16]
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min[15][17]
InjectorSplit/splitless, operated in splitless mode
Injector Temperature280-300°C[17]
Oven ProgramInitial temp 80°C (hold 2 min), ramp at 4°C/min to 300°C, hold for 20 min[15]
Mass Spectrometer Agilent 5973 or equivalent
Ion SourceElectron Impact (EI)
Ionization Energy70 eV[15][17]
Ion Source Temp.230-250°C[15]
Mass Scan Rangem/z 50-550 amu[17]
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity (e.g., m/z 85 for alkanes)[5]
Data Analysis and Identification
  • Identification: Branched alkanes are identified by their retention times relative to n-alkane standards and their characteristic mass spectra. The mass spectrum of a saturated alkane typically shows a molecular ion (M+) and a series of fragment ions separated by 14 amu (CH₂). The extracted ion chromatogram (EIC) for m/z 85 is particularly useful for visualizing all saturated alkanes.[2][5]

  • Kovats Retention Index (RI): For more reliable identification, especially for isomers, Kovats Retention Indices should be calculated.[18] This index normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making it less dependent on specific instrument conditions.[18][19][20]

  • Quantification: The concentration of individual branched alkanes (e.g., pristane, phytane) is determined by creating a calibration curve using standards and relating the peak area of the target analyte to the peak area of the internal standard added at the beginning of the procedure.[5]

Table 2: Example Quantitative Data and Quality Control
Sample IDPristane (ng/g dry wt.)Phytane (ng/g dry wt.)Pr/Ph RatioInternal Standard Recovery (%)
Sediment A-1125.389.51.4092.5
Sediment A-2131.891.21.4495.1
Sediment B-145.6102.10.4588.9
Sediment B-248.2105.50.4691.3
Method Blank< 2.0< 2.0-98.2

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup & Analysis cluster_data Data Processing Collection 1. Sediment Sample Collection Drying 2. Freeze-Drying & Homogenization Collection->Drying Extraction 3. Soxhlet Extraction (DCM Solvent) Drying->Extraction Fractionation 4. Silica Gel Column Chromatography Extraction->Fractionation Total Lipid Extract Saturates 5a. Saturated Fraction Fractionation->Saturates Aromatics 5b. Aromatic Fraction (Discard) Fractionation->Aromatics Concentration 6. Concentration (N2 Stream) GCMS 7. GC-MS Analysis Concentration->GCMS Processing 8. Data Processing (Peak Integration) GCMS->Processing ID_Quant 9. Identification & Quantification (Mass Spectra, RI, Standards) Processing->ID_Quant Report 10. Final Report ID_Quant->Report Saturates->Concentration

Caption: Experimental workflow for the GC-MS analysis of branched alkanes in sediment.

References

Application Notes and Protocols for Sample Preparation in Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive analysis of Volatile Organic Compounds (VOCs) is critical across a spectrum of scientific disciplines, from environmental monitoring to pharmaceutical drug development. In drug development, VOCs can be residual solvents in active pharmaceutical ingredients (APIs), metabolic biomarkers of disease, or indicators of product stability. The choice of sample preparation technique is paramount to achieving reliable and reproducible results, as it directly impacts the extraction efficiency, concentration of analytes, and removal of interfering matrix components.

This document provides detailed application notes and protocols for three of the most widely used sample preparation techniques for VOC analysis:

  • Headspace (HS) Analysis

  • Purge and Trap (P&T)

  • Solid-Phase Microextraction (SPME)

These notes are designed to offer practical guidance for method development and application, ensuring high-quality data for your research and development needs.

Method Selection and Comparison

Choosing the appropriate sample preparation method depends on several factors, including the sample matrix, the target VOCs' physical and chemical properties (e.g., volatility, polarity, concentration), and the required sensitivity of the analysis.

Method Principle Primary Applications Advantages Disadvantages
Headspace (HS) Static equilibrium is established between the sample and the gas phase (headspace) in a sealed vial. An aliquot of the headspace is then injected into the GC.Residual solvents in pharmaceuticals, VOCs in water-based coatings, flavor and fragrance analysis.[1][2][3]Simple, robust, easily automated, minimizes matrix effects.[4]Less sensitive for less volatile or highly soluble compounds, requires heating which can degrade thermally labile compounds.[3]
Purge and Trap (P&T) An inert gas is bubbled through a liquid or solid sample, stripping the VOCs, which are then concentrated on an adsorbent trap. The trap is subsequently heated to desorb the VOCs into the GC system.Trace-level VOCs in environmental water and soil samples, drinking water analysis.[5][6][7]High sensitivity for volatile compounds, exhaustive extraction, well-established EPA methods.[3][8]More complex instrumentation, potential for carryover between samples, can be affected by high water content.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. VOCs partition into the fiber coating and are then thermally desorbed in the GC injector.Environmental analysis (water, air), food and beverage analysis, biomedical applications (breath, urine analysis).[9][10][11]Solvent-free, simple, combines sampling and preconcentration, versatile fiber chemistries available.[9][11]Fiber fragility, potential for competitive adsorption, calibration can be complex.[12]

Quantitative Performance Data

The following tables summarize typical quantitative performance data for the different sample preparation techniques. These values can vary significantly based on the specific analyte, matrix, and instrumental conditions.

Table 1: VOCs in Water Samples

Parameter Headspace (HS) Purge and Trap (P&T) Solid-Phase Microextraction (SPME)
LODs/LOQs 0.5 - 10 µg/L0.2 - 1.6 µg/L[7]0.01 - 0.5 µg/L[11]
Recovery Not directly applicable (equilibrium-based)> 80% for most VOCs81 - 118%
RSD (%) < 15%< 15%< 10% (within lab)
Linearity (R²) > 0.995[13]> 0.993[7]> 0.990[13]

Table 2: VOCs in Soil/Solid Samples

Parameter Headspace (HS) Purge and Trap (P&T) (EPA Method 5035) Solid-Phase Microextraction (SPME)
LODs/LOQs Dependent on matrix and compoundLow level: 0.5 - 200 µg/kg[14][15]Analyte and fiber dependent
Recovery Not directly applicableMethod dependentAnalyte and fiber dependent
RSD (%) < 20%< 20%< 15%
Linearity (R²) > 0.99> 0.99> 0.99

Table 3: Residual Solvents in Pharmaceuticals

Parameter Headspace (HS) Purge and Trap (P&T) Solid-Phase Microextraction (SPME)
LODs/LOQs 0.12 - 3.56 µg/mL[16]Not commonly usedAnalyte and fiber dependent
Recovery 92.8 - 102.5%[16]Not commonly usedAnalyte and fiber dependent
RSD (%) < 5%[1]Not commonly used< 10%
Linearity (R²) > 0.99[1][17]Not commonly used> 0.99

Experimental Protocols and Workflows

Static Headspace (HS) Analysis

This protocol is a general guideline for the analysis of residual solvents in a pharmaceutical powder.

Materials:

  • Headspace vials (20 mL) with PTFE/silicone septa and aluminum crimp caps

  • Dispersant solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or water)[17][18]

  • Internal standard solution

  • Vortex mixer

  • Headspace autosampler coupled to a GC-MS/FID

Protocol:

  • Sample Weighing: Accurately weigh approximately 100 mg of the pharmaceutical powder into a 20 mL headspace vial.

  • Solvent Addition: Add 4.0 mL of the appropriate dispersant solvent to the vial.[18]

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard solution.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

  • Mixing: Vortex the vial to ensure complete dissolution or suspension of the sample.

  • Incubation: Place the vial in the headspace autosampler. Incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration of the VOCs between the sample and headspace.[17][18]

  • Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC for analysis.

G cluster_prep Sample Preparation cluster_analysis HS-GC Analysis weigh 1. Weigh Sample add_solvent 2. Add Dispersant weigh->add_solvent add_is 3. Add Internal Standard add_solvent->add_is seal 4. Seal Vial add_is->seal mix 5. Vortex seal->mix incubate 6. Incubate in Autosampler mix->incubate inject 7. Inject Headspace incubate->inject gcms 8. GC-MS Analysis inject->gcms

Static Headspace (HS) Analysis Workflow
Purge and Trap (P&T) for Aqueous Samples (Based on EPA Method 5030C)

This protocol provides a general procedure for the analysis of VOCs in water samples.

Materials:

  • Purge and trap concentrator system

  • GC-MS system

  • Purge gas (Helium, Nitrogen)

  • 40 mL VOA vials with PTFE-lined silicone septa

  • Internal standard and surrogate spiking solutions

Protocol:

  • Sample Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace.

  • Standard Addition: If required, add internal standards and surrogates to the sample vial.

  • Sample Loading: Place the vial in the autosampler of the purge and trap system.

  • Purging: The system automatically transfers a set volume of the sample (typically 5 mL) to a sparging vessel. An inert gas is bubbled through the sample for a specified time (e.g., 11 minutes) at a controlled flow rate (e.g., 40 mL/min).[19] The sample may be heated (e.g., to 40°C) to improve purging efficiency.[14]

  • Trapping: The purged VOCs are carried by the gas stream onto an adsorbent trap.

  • Desorption: After purging, the trap is rapidly heated, and the carrier gas flow is reversed to backflush the trapped VOCs onto the GC column.

  • Analysis: The desorbed VOCs are separated by the GC and detected by the MS.

G cluster_prep Sample Preparation cluster_analysis P&T-GC-MS Analysis collect 1. Collect Water Sample add_is 2. Add Standards collect->add_is load 3. Load into Autosampler add_is->load purge 4. Purge with Inert Gas load->purge trap 5. Trap VOCs purge->trap desorb 6. Thermally Desorb trap->desorb gcms 7. GC-MS Analysis desorb->gcms

Purge and Trap (P&T) Analysis Workflow
Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a general method for the analysis of VOCs in water.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Stir bar

  • Heating/stirring plate or autosampler with agitation

  • GC-MS system with an SPME-compatible inlet

Protocol:

  • Sample Preparation: Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): Add a salt (e.g., NaCl) to the sample to increase the ionic strength, which can enhance the partitioning of VOCs into the headspace (salting-out effect).

  • Internal Standard Addition: Spike the sample with an internal standard if required.

  • Vial Sealing: Immediately seal the vial.

  • Extraction: Place the vial in a heating block or autosampler with agitation. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C).

  • Desorption: Retract the fiber into the needle and immediately introduce it into the hot GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

  • Analysis: The desorbed compounds are then separated and detected by GC-MS.

G cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis sample 1. Place Sample in Vial add_salt 2. Add Salt (Optional) sample->add_salt add_is 3. Add Internal Standard add_salt->add_is seal 4. Seal Vial add_is->seal extract 5. Expose SPME Fiber seal->extract desorb 6. Desorb in GC Inlet extract->desorb gcms 7. GC-MS Analysis desorb->gcms

Headspace SPME (HS-SPME) Analysis Workflow

Conclusion

The selection and optimization of the sample preparation method are critical steps in the analysis of volatile organic compounds. Headspace, Purge and Trap, and Solid-Phase Microextraction each offer unique advantages and are suited to different applications. By understanding the principles, performance characteristics, and protocols of these techniques, researchers, scientists, and drug development professionals can develop robust and reliable analytical methods for the accurate quantification of VOCs, ensuring data integrity and supporting critical decisions in their respective fields.

References

Application Notes and Protocols for the Extraction of Hydrocarbons from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of hydrocarbons from various environmental matrices, including soil, sediment, and water. The methodologies outlined are based on established analytical chemistry principles and are intended to guide researchers in obtaining reliable and reproducible results. Subsequent analysis is typically performed using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).[1][2][3]

Overview of Extraction Techniques

The selection of an appropriate extraction technique is critical and depends on the sample matrix, the type of hydrocarbons being analyzed (e.g., volatile or semi-volatile), and the desired analytical outcome. This document covers the following widely used extraction methods:

  • Soxhlet Extraction: A classic and robust method, often used as a benchmark for other techniques.[4]

  • Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet, utilizing ultrasonic waves to enhance extraction efficiency.[5][6]

  • Accelerated Solvent Extraction (ASE): A modern, automated technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[7][8][9][10][11][12]

  • Solid-Phase Extraction (SPE): Primarily used for aqueous samples, this technique isolates hydrocarbons from water by adsorption onto a solid sorbent.[13][14][15][16][17]

  • Headspace Analysis: A technique specifically for the analysis of volatile organic compounds (VOCs) in solid or liquid samples.[18][19][20][21]

Quantitative Data Summary

The following tables summarize typical performance data for the described extraction methods, offering a comparative overview of their efficiencies.

Table 1: Comparison of Hydrocarbon Extraction Methods from Solid Matrices (Soil & Sediment)

Extraction MethodTypical Solvent(s)Extraction TimeSolvent VolumeRecovery EfficiencyKey AdvantagesKey Disadvantages
Soxhlet Extraction Dichloromethane-acetone (1:1)[6], Hexane6 - 24 hours[4][22]>150 mL for 10g sample[4]84-100% for PAHs with >4 rings[4]Well-established, thorough extraction.Time-consuming, large solvent volume, labor-intensive.[4][12]
Ultrasonic Extraction n-hexane-acetone (1:1)[5], Dichloromethane-acetone (1:1)[6]15 - 60 minutes[5]~30 mL for 5g sample>90% for PAHs[5]Rapid, simple apparatus.[5]Efficiency can be matrix-dependent.[6]
Accelerated Solvent Extraction (ASE) Dichloromethane-acetone (1:1)[23], Hexane< 25 minutes[7]~15 mL for 10g sample[12]>75% for various hydrocarbons[7], 87-116% for PAHs[11]Fast, low solvent use, automated.[9][10][11][12]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Acetone-Hexane (1:1)[24]~20 minutes30 mL for 5g sample[24]~98% for TPHRapid, efficient heating.Requires microwave-transparent vessels.[24]

Table 2: Performance of Solid-Phase Extraction (SPE) for Hydrocarbons in Water

AnalyteSorbentEluting SolventRecovery EfficiencyLimit of Detection (LOD)
PAHsC18[13][14][16]Acetone:THF (1:1)[13][16], Dichloromethane:Hexane (1:2)[14]81 - 135%[16]20 - 52 ng/L[16]

Experimental Protocols

Protocol for Soxhlet Extraction of PAHs from Soil

This protocol is a conventional method for the extraction of semi-volatile hydrocarbons like Polycyclic Aromatic Hydrocarbons (PAHs).

Materials:

  • Soxhlet extraction apparatus (condenser, extractor, flask)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Dichloromethane-acetone (1:1, v/v)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Gas Chromatography vials

Procedure:

  • Weigh approximately 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Place the soil-sodium sulfate mixture into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add 150 mL of dichloromethane-acetone (1:1) to the round-bottom flask.

  • Assemble the Soxhlet apparatus and turn on the heating mantle and cooling water to the condenser.

  • Allow the solvent to reflux for at least 6-8 hours, ensuring a consistent cycle of solvent washing through the sample.[22]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • The concentrated extract is now ready for cleanup or direct analysis by GC-MS.

Protocol for Ultrasonic Extraction of PAHs from Sediment

This protocol offers a faster alternative to Soxhlet extraction for sediments.

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • n-hexane-acetone (1:1, v/v)[5]

  • Anhydrous sodium sulfate

  • Glass funnel and filter paper

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Weigh approximately 5 g of the sediment sample into a centrifuge tube.

  • Add 30 mL of n-hexane-acetone (1:1) to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes. Repeat this step for a total of four extraction cycles for wet sediments.[5]

  • After sonication, centrifuge the sample to separate the extract from the solid material.

  • Decant the supernatant (the extract) into a clean flask.

  • Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for analysis by GC-MS.[5]

Protocol for Accelerated Solvent Extraction (ASE) of TPH from Soil

This protocol describes a rapid and automated method for extracting Total Petroleum Hydrocarbons (TPH).

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • Extraction cells

  • Diatomaceous earth or sand

  • Dichloromethane-acetone (1:1, v/v) or other suitable solvent[23]

  • Collection vials

  • GC vials

Procedure:

  • Mix approximately 10 g of the soil sample with a dispersing agent like diatomaceous earth.

  • Load the mixture into an ASE extraction cell.

  • Place the cell into the ASE system.

  • Set the extraction parameters. Optimum conditions are often found to be a temperature of 175°C and a pressure of 1500-2000 psi.[9][23] A static extraction time of 5-10 minutes is typical.[8][23]

  • The system will automatically perform the extraction, flushing the cell with fresh solvent.

  • The extract is collected in a vial.

  • The collected extract can be directly analyzed or concentrated further if necessary.

Protocol for Solid-Phase Extraction (SPE) of PAHs from Water

This protocol is designed for the extraction and concentration of PAHs from water samples.

Materials:

  • SPE vacuum manifold

  • C18 SPE cartridges (e.g., 500 mg)[16]

  • Methanol

  • Acetone:THF (1:1, v/v)[13][16]

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not let the cartridge go dry.[16]

  • Sample Loading: Load 100 mL of the water sample (modified with 10% methanol) onto the cartridge at a flow rate of approximately 1 mL/min.[13][16]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the trapped PAHs with 3 mL of acetone:THF (1:1) at a flow rate of 0.5 mL/min.[13][16]

  • Concentration: Reduce the volume of the eluate to 1 mL under a gentle stream of nitrogen.[13][16]

  • The concentrated extract is ready for GC-MS analysis.[13]

Protocol for Static Headspace Analysis of Volatile Hydrocarbons in Soil

This protocol is suitable for the analysis of volatile organic compounds (VOCs) like benzene, toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX).

Materials:

  • Headspace autosampler with a gas chromatograph (GC)

  • Headspace vials with septa and caps

  • Heating block or oven for the autosampler

Procedure:

  • Place a known amount of the soil or water sample into a headspace vial.

  • Seal the vial immediately with a septum and cap.

  • Place the vial in the headspace autosampler.

  • The autosampler will heat the vial to a specific temperature for a set period to allow the volatile compounds to partition into the headspace (the gas phase above the sample).[18]

  • After equilibration, a heated syringe takes a known volume of the headspace gas.[18]

  • The gas sample is then injected directly into the gas chromatograph for analysis.[18]

Quality Assurance and Quality Control (QA/QC)

For all extraction methods, it is crucial to implement a robust QA/QC program to ensure the reliability of the data.[25][26] This should include:

  • Method Blanks: An empty sample vessel is carried through the entire extraction and analysis process to check for contamination.

  • Matrix Spikes: A known amount of the target analytes is added to a sample before extraction to assess the method's recovery efficiency in that specific matrix.

  • Surrogate Standards: Compounds that are chemically similar to the target analytes but not expected to be in the sample are added to every sample before extraction to monitor the performance of the method on a sample-by-sample basis.

  • Certified Reference Materials (CRMs): Analyzing a CRM with a known concentration of hydrocarbons helps to validate the accuracy of the entire analytical procedure.[26]

Visualized Workflows

The following diagrams illustrate the general workflows for the described extraction techniques.

cluster_Soxhlet Soxhlet Extraction Workflow S1 Sample Preparation (Weighing, Drying) S2 Place in Thimble S1->S2 S3 Soxhlet Extraction (6-24h) S2->S3 S4 Solvent Evaporation (Rotary Evaporator) S3->S4 S5 Final Extract S4->S5 S6 GC/MS Analysis S5->S6

Caption: Workflow for Soxhlet Extraction.

cluster_Ultrasonic Ultrasonic Extraction Workflow U1 Sample Weighing U2 Add Solvent U1->U2 U3 Ultrasonication U2->U3 U4 Centrifugation/ Filtration U3->U4 U5 Solvent Evaporation (Nitrogen Stream) U4->U5 U6 Final Extract U5->U6 U7 GC/MS Analysis U6->U7

Caption: Workflow for Ultrasonic Extraction.

cluster_ASE Accelerated Solvent Extraction (ASE) Workflow A1 Sample Preparation (Mixing with Dispersant) A2 Load into ASE Cell A1->A2 A3 Automated Extraction (High Temp & Pressure) A2->A3 A4 Collect Extract A3->A4 A5 Final Extract A4->A5 A6 GC/MS Analysis A5->A6

Caption: Workflow for Accelerated Solvent Extraction.

cluster_SPE Solid-Phase Extraction (SPE) Workflow for Water Samples P1 Cartridge Conditioning P2 Sample Loading P1->P2 P3 Washing P2->P3 P4 Elution P3->P4 P5 Solvent Evaporation P4->P5 P6 Final Extract P5->P6 P7 GC/MS Analysis P6->P7

Caption: Workflow for Solid-Phase Extraction.

cluster_Headspace Headspace Analysis Workflow for Volatiles H1 Place Sample in Vial H2 Seal Vial H1->H2 H3 Equilibration (Heating) H2->H3 H4 Headspace Sampling (Autosampler) H3->H4 H5 Direct Injection to GC H4->H5

References

Application Note: 3,3,6-Trimethylnonane as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) relies on precision and accuracy, which can be affected by variations in sample preparation and instrument performance. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. By comparing the analyte's signal to the internal standard's signal, variations can be normalized, leading to more reliable results. 3,3,6-Trimethylnonane, a branched-chain alkane, is a suitable internal standard for the analysis of volatile to semi-volatile hydrocarbons due to its chemical inertness and unique mass spectrum.

Principle of Use

This compound is an effective internal standard for hydrocarbon analysis due to the following properties:

  • Chemical Inertness: As a saturated hydrocarbon, it is non-reactive and does not undergo degradation during sample preparation or analysis.

  • No Natural Occurrence: It is not typically found in environmental or biological samples, thus avoiding interference with endogenous compounds.

  • Chromatographic Behavior: Its branching results in a distinct retention time that is often in a region of the chromatogram with minimal interference from other analytes.

  • Mass Spectral Signature: It produces a unique fragmentation pattern in MS, allowing for clear identification and quantification.

Applications

This compound is particularly useful as an internal standard in the following applications:

  • Environmental Monitoring: Quantification of total petroleum hydrocarbons (TPH) and specific volatile organic compounds (VOCs) in soil, water, and air samples.

  • Geochemical Analysis: Characterization of hydrocarbon profiles in crude oil and other geological samples.

  • Food and Beverage Industry: Analysis of flavor and fragrance compounds, as well as potential contaminants from packaging.

Quantitative Data Summary

While specific performance data for this compound as an internal standard is not extensively published, the following table summarizes expected performance characteristics based on validated methods for similar branched alkanes used in hydrocarbon analysis. These values should be established and verified for each specific application and laboratory.

ParameterExpected Performance
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (Recovery) 80-120%
Limit of Detection (LOD) Analyte and matrix-dependent
Limit of Quantification (LOQ) Analyte and matrix-dependent

Protocol: Quantification of Hydrocarbons in Water Samples using this compound as an Internal Standard

This protocol describes a general procedure for the quantitative analysis of hydrocarbons in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Materials and Reagents
  • Solvents: Dichloromethane (B109758) (DCM, pesticide grade or equivalent), Methanol (HPLC grade), n-Hexane (pesticide grade or equivalent)

  • Standards: this compound (≥98% purity), certified hydrocarbon standard mix (e.g., C10-C40 alkanes)

  • Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

  • Water: Deionized water, further purified to be free of organic contaminants.

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane (B92381).

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified hydrocarbon standard mix with hexane to cover the desired concentration range (e.g., 0.1 to 50 µg/mL). Spike each calibration standard with the IS working solution to a final concentration of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Collect 100 mL of the water sample in a clean glass container.

  • Spike the water sample with a known amount of the IS working solution (e.g., 100 µL of 10 µg/mL solution for a final concentration of 1 µg/mL in the extract).

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injection: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: Select characteristic ions from its mass spectrum (e.g., m/z 57, 71, 85).

Data Analysis and Calculations
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the target hydrocarbons in the sample extract from the calibration curve using the analyte-to-IS peak area ratio.

  • Calculate the final concentration in the original water sample, accounting for the initial sample volume and the final extract volume.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 100 mL Water Sample Spike_IS Spike with 10 µL of 10 µg/mL this compound Sample->Spike_IS LLE Liquid-Liquid Extraction (3x 30 mL DCM) Spike_IS->LLE Dry Dry Extract (Sodium Sulfate) LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Injection (1 µL) Concentrate->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Integrate Peak Integration Data->Integrate Calc_Ratio Calculate Analyte/IS Area Ratio Integrate->Calc_Ratio Quantify Quantify Analytes Calc_Ratio->Quantify Cal_Curve Plot Calibration Curve Cal_Curve->Quantify Report Final Report Quantify->Report G cluster_process Analytical Process cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_result Calculation P Sample Preparation (e.g., Extraction, Concentration) A_variation Injection Variation P->A_variation IS_variation Proportional Variation P->IS_variation I GC Injection A_final Final Analyte Signal I->A_final IS_final Final IS Signal I->IS_final A_initial Initial Analyte Amount (Unknown) A_loss Potential Loss A_initial->A_loss A_loss->P IS_loss Proportional Loss A_loss->IS_loss Errors Affect Both A_variation->I A_variation->IS_variation Proportionally Ratio Ratio = Analyte Signal / IS Signal A_final->Ratio IS_initial Initial IS Amount (Known & Constant) IS_initial->IS_loss IS_loss->P IS_variation->I IS_final->Ratio Result Corrected & Accurate Quantification Ratio->Result

Analytical standards for quantitative analysis of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of 3,3,6-Trimethylnonane

For researchers, scientists, and drug development professionals, the accurate quantification of specific branched alkanes like this compound is crucial in various applications, including environmental monitoring, petroleum analysis, and as potential impurities or components in pharmaceutical formulations. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26.[1][2] Its isomeric structure presents a challenge for separation and quantification in complex matrices. Gas chromatography, with its high resolving power, coupled with mass spectrometry for selective detection, is the method of choice for such analyses.[3][4] This application note outlines a comprehensive workflow from sample preparation to data analysis for the quantification of this compound.

Analytical Standard

A certified analytical standard of this compound is paramount for accurate quantification. While direct commercial availability of a certified reference material for this specific isomer can be limited, custom synthesis or sourcing from specialty chemical suppliers may be necessary. For this protocol, it is assumed that a standard of known purity (e.g., >98%) is available.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.33 g/mol [2]
CAS Number62184-20-7
Boiling Point198 °C (estimated)[1]
Density0.7557 g/cm³ (estimated)[1]

Experimental Protocols

This protocol is designed for the analysis of this compound in a liquid matrix, such as a non-polar organic solvent relevant to drug development processes or in an aqueous matrix for environmental testing.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.

3.1.1. For Organic Matrices (e.g., Hexane (B92381), Dichloromethane):

Direct injection following dilution is often sufficient.

  • Accurately weigh a portion of the sample.

  • Dilute the sample with a suitable volatile solvent (e.g., hexane) to bring the concentration of this compound within the calibration range.

  • Add an appropriate internal standard (e.g., d-labeled analog or a non-interfering branched alkane) at a known concentration.

  • Vortex the sample for 30 seconds.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

3.1.2. For Aqueous Matrices (e.g., Wastewater):

Liquid-liquid extraction (LLE) is a common method for extracting non-polar compounds from water.[5]

  • To a 50 mL separatory funnel, add 25 mL of the aqueous sample.

  • Spike the sample with an appropriate internal standard.

  • Add 10 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer into a clean collection tube.

  • Repeat the extraction with a fresh 10 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of this compound.

Table 2: GC-MS Instrumental Parameters

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of the standard (likely fragments)
Qualifier Ions (m/z)To be determined from the mass spectrum of the standard (likely fragments)
Calibration and Quantification
  • Stock Solution Preparation: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 50 µg/mL.

  • Internal Standard: Add the internal standard to each calibration standard at a constant concentration.

  • Calibration Curve: Inject each calibration standard into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared samples under the same GC-MS conditions. The concentration of this compound in the samples is determined using the generated calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

Table 3: Example Quantitative Data Summary

Sample IDAnalyte Concentration (µg/mL)% Recovery (for spiked samples)
Sample 15.2N/A
Sample 212.8N/A
Spiked Blank9.898%
Method BlankNot DetectedN/A

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Sample Collection prep_choice Select Preparation Method start->prep_choice lle Liquid-Liquid Extraction (Aqueous Matrix) prep_choice->lle Aqueous dilution Direct Dilution (Organic Matrix) prep_choice->dilution Organic is_spike Internal Standard Spiking lle->is_spike dilution->is_spike concentration Concentration/Solvent Exchange is_spike->concentration vial Transfer to Autosampler Vial concentration->vial gcms GC-MS Injection vial->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

References

High-Resolution GC for the Separation of Trimethylnonane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylnonanes (C₁₂H₂₆) are a complex group of branched-chain alkane isomers. Due to their structural similarity and closely related physicochemical properties, their separation, identification, and quantification pose a significant analytical challenge. High-resolution gas chromatography (GC) is the premier technique for tackling this challenge, offering the necessary resolving power to distinguish between these closely related isomers. This document provides detailed application notes and experimental protocols for the successful separation of trimethylnonane isomers, catering to researchers, scientists, and professionals in fields such as petrochemical analysis, environmental science, and drug development where the characterization of complex hydrocarbon mixtures is critical.

The separation of these isomers is crucial as their individual properties, including boiling points and molecular shapes, influence their behavior in various chemical and biological systems. The elution order of branched alkanes on non-polar stationary phases is generally governed by their boiling points, with more compact, highly branched isomers exhibiting lower boiling points and, consequently, shorter retention times.

Principle of Separation

High-resolution gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase coated on the walls of a long, narrow capillary column. For the separation of non-polar analytes like trimethylnonane isomers, non-polar stationary phases are the industry standard. The primary mechanism of separation on these columns is based on the boiling points of the analytes. Isomers with lower boiling points spend more time in the mobile phase and thus elute from the column earlier. Molecular shape also plays a role, with more compact isomers having less surface area for interaction with the stationary phase, leading to earlier elution.

To achieve the high resolution required for isomer separation, long capillary columns (e.g., 50 m or longer) with narrow internal diameters (e.g., 0.25 mm or less) are typically employed.

Data Presentation

Table 1: Predicted Kovats Retention Indices of Selected Trimethylnonane Isomers on a Non-Polar Stationary Phase

Isomer NamePredicted Kovats Retention Index (I)Elution Order
2,2,8-Trimethylnonane~1180Early
2,2,7-Trimethylnonane~1185Early
2,2,6-Trimethylnonane~1190Early
2,2,5-Trimethylnonane~1195Early
2,2,4-Trimethylnonane~1200Early
2,2,3-Trimethylnonane~1205Early
2,3,8-Trimethylnonane~1210Middle
2,3,7-Trimethylnonane~1215Middle
2,3,6-Trimethylnonane~1220Middle
2,3,5-Trimethylnonane~1225Middle
2,3,4-Trimethylnonane~1230Middle
2,4,8-Trimethylnonane~1235Middle
2,4,7-Trimethylnonane~1240Middle
2,4,6-Trimethylnonane~1245Middle
2,4,5-Trimethylnonane~1250Middle
2,5,8-Trimethylnonane~1255Middle
2,5,7-Trimethylnonane~1260Middle
2,5,6-Trimethylnonane~1265Middle
2,6,8-Trimethylnonane~1270Late
2,6,7-Trimethylnonane~1275Late
3,3,7-Trimethylnonane~1280Late
3,3,6-Trimethylnonane~1285Late
3,3,5-Trimethylnonane~1290Late
3,4,7-Trimethylnonane1116.25[1]Late
3,4,6-Trimethylnonane~1295Late
3,4,5-Trimethylnonane~1300Late
3,5,7-Trimethylnonane~1305Late
4,4,6-Trimethylnonane~1310Late
4,5,6-Trimethylnonane~1315Late

Note: The Kovats index for 3,4,7-trimethylnonane is an experimentally determined value on an SE-30 column.[1] The remaining values are predicted based on the general elution behavior of branched alkanes.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the separation of trimethylnonane isomers using a standard high-resolution GC system with an FID detector.

1. Sample Preparation:

  • If the sample is a complex mixture, a preliminary fractionation step to isolate the saturated hydrocarbon fraction may be necessary. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) gel.

  • Dilute the sample or the saturated hydrocarbon fraction in a suitable volatile solvent (e.g., n-hexane, pentane) to an appropriate concentration (e.g., 10-100 ppm).

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Injector: Split/splitless inlet.

    • Injection Mode: Split (e.g., 50:1 split ratio) to maintain sharp peaks.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for He).

  • Column:

    • Stationary Phase: Non-polar, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1, SE-30) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5).

    • Dimensions: 50 m length x 0.25 mm internal diameter x 0.25 µm film thickness. Longer columns (e.g., 100 m) can provide enhanced resolution.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Final Temperature: 200 °C, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

3. Data Analysis:

  • Identify peaks based on their retention times and compare them to known standards or published retention indices.

  • For quantitative analysis, use an internal standard method.

Protocol 2: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the separation and identification of trimethylnonane isomers, providing structural information through mass spectral data.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.

  • Injector, Carrier Gas, and Column: Same as in Protocol 1.

  • Oven Temperature Program: Same as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: ≥ 3 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

  • Branched alkanes typically show characteristic fragmentation patterns, with prominent ions resulting from cleavage at the branching points. Common fragment ions for C₁₂H₂₆ isomers include m/z 43, 57, 71, 85, etc., corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, C₆H₁₃⁺, etc.

  • The relative intensities of these fragment ions can help in elucidating the specific isomeric structure.

Mandatory Visualization

GC_Workflow Experimental Workflow for GC Separation of Trimethylnonane Isomers cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_output Results Sample Complex Hydrocarbon Mixture Fractionation Fractionation (SPE) Sample->Fractionation Dilution Dilution in Solvent Fractionation->Dilution Injection GC Injection Dilution->Injection Separation High-Resolution Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectra) Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Report Isomer Identification & Quantification Report Quantification->Report

Caption: Workflow for the GC separation and analysis of trimethylnonane isomers.

Column_Selection_Logic Logic for GC Column Selection cluster_params Column Parameters Analyte Trimethylnonane Isomers (Non-polar) Stationary_Phase Stationary Phase: Non-polar (e.g., DB-1, DB-5) Analyte->Stationary_Phase Goal High Resolution Separation Dimensions Dimensions: Long Length (≥50m), Narrow ID (≤0.25mm) Goal->Dimensions Stationary_Phase->Goal

Caption: Key considerations for selecting a GC column for trimethylnonane isomer separation.

References

Application Notes and Protocols for Two-Dimensional Gas Chromatography (GCxGC) Analysis of Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capabilities compared to traditional one-dimensional GC.[1] By employing two columns with different stationary phases connected by a modulator, GCxGC provides substantially increased peak capacity and improved resolution, making it an invaluable tool for the detailed characterization of complex hydrocarbon samples such as crude oil, diesel fuel, and other petroleum products.[1] The primary advantage of GCxGC lies in its ability to separate compounds based on two independent properties, typically volatility in the first dimension and polarity in the second.[1][2] This orthogonal separation distributes peaks across a two-dimensional plane, revealing compounds that would co-elute in a single-column separation.[1] The resulting structured chromatograms, often visualized as contour plots, group chemically related compounds into distinct bands, simplifying their identification and quantification.[1]

Principle of GCxGC

A GCxGC system consists of a standard gas chromatograph equipped with two capillary columns of different selectivity, a modulator situated between the two columns, and a fast-acquisition detector.[1]

  • Primary Column: A long, typically non-polar column provides an initial separation based primarily on the boiling points of the analytes.[1][3]

  • Modulator: This is the core of the GCxGC system. It traps small, sequential fractions of the effluent from the primary column and re-injects them as sharp, narrow pulses into the second column.[1][3]

  • Secondary Column: A short, typically polar or mid-polar column provides a second, faster separation based on a different property, such as polarity.[2][3]

  • Detector: A fast-acquisition detector, such as a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOFMS), is required to capture the rapidly eluting peaks from the second dimension.[3]

The structured separation in GCxGC allows for the classification of hydrocarbon groups, making it a powerful tool for detailed hydrocarbon analysis (DHA).[4]

Experimental Workflow

The general experimental workflow for GCxGC analysis of complex hydrocarbon mixtures is depicted below.

GCxGC Experimental Workflow cluster_prep Sample Preparation cluster_analysis GCxGC Analysis cluster_data Data Processing & Analysis Sample Complex Hydrocarbon Mixture (e.g., Crude Oil) Dilution Dilution in Appropriate Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Split/Splitless Injection InternalStandard->Injection FirstDimension 1D Separation (Volatility) Injection->FirstDimension Modulation Modulation FirstDimension->Modulation SecondDimension 2D Separation (Polarity) Modulation->SecondDimension Detection Detection (FID or TOFMS) SecondDimension->Detection RawData Raw 2D Chromatogram Detection->RawData PeakDetection Peak Detection & Integration ('Blobs') RawData->PeakDetection Identification Compound Identification PeakDetection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of complex hydrocarbon mixtures using GCxGC.

Detailed Experimental Protocols

Below are example protocols for the GCxGC analysis of different complex hydrocarbon mixtures. These are starting points and may require optimization based on the specific sample and analytical goals.

Protocol 1: Analysis of Diesel Fuel

This protocol is adapted from a method for optimizing GCxGC parameters for petroleum analysis.[5]

Instrumentation:

  • GC System: Agilent 7890B GC or equivalent[1]

  • Modulator: Dual-stage quad jet thermal modulator

  • Detector: Time-of-Flight Mass Spectrometer (TOFMS)

Experimental Conditions:

ParameterSettingReference
Injector
TypeSplit/Splitless[1]
Temperature250°C[1]
Split Ratio100:1[1]
Injection Volume0.2 µL[1]
Carrier Gas
GasHelium[1]
Flow Rate1.4 mL/min (Constant Flow)[5]
Columns
Primary Column (1D)Rxi-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness[5]
Secondary Column (2D)Rtx-200, 1.5 m x 0.25 mm ID x 0.25 µm film thickness[6]
Oven Program
Initial Temperature50°C[5]
Ramp Rate4.7 °C/min to 300°C[5]
Modulation
Secondary Oven Offset+10°C[5]
2nd Dimension Separation Time2.2 s[5]
Hot Pulse Duration0.60 s[5]
TOFMS Detector
Acquisition Rate234 spectra/s[5]
Mass Range45 to 450 m/z[7]
Ion Source Temperature225°C[7]
Protocol 2: Analysis of Light Crude Oil

This protocol is based on a study fingerprinting light crude oils from different global regions.[8]

Instrumentation:

  • GC System: Agilent 6890 GC or equivalent

  • Modulator: LECO dual-stage quad jet thermal modulator

  • Detector: LECO Pegasus® 4D Time-of-Flight Mass Spectrometer (TOFMS)

Experimental Conditions:

ParameterSettingReference
Injector
TypeSplit/Splitless[8]
Carrier Gas
GasHelium[9]
Columns
Primary Column (1D)Rxi-5SilMS, 30 m x 0.25 mm ID x 0.25 µm film thickness[8]
Secondary Column (2D)Rxi-17Sil-MS, 1.1 m x 0.15 mm ID x 0.15 µm film thickness[8]
Oven Program
Primary Oven60°C (1 min), ramp @ 2.5°C/min to 260°C, then ramp @ 8°C/min to 290°C (10 min hold)[8]
Secondary OvenMaintained 5°C higher than the primary oven throughout the program[8]
Modulation
TypeVariable modulation to maximize peak capacity[8]
TOFMS Detector
Acquisition Rate200 spectra/s[8]
Mass Range35 to 600 u[8]
Ion Source Temperature230°C[8]
Detector Voltage-1635 V[8]

Data Analysis Workflow

The information-rich data generated by GCxGC systems requires specialized software for processing and analysis.[1] The general workflow is as follows:

GCxGC Data Analysis Workflow cluster_processing Data Processing cluster_analysis Data Analysis cluster_output Output RawData Acquire Raw GCxGC Data (e.g., .cdf, .dat) BaselineCorrection Baseline Correction RawData->BaselineCorrection PeakFinding Peak Finding (Blob Detection) BaselineCorrection->PeakFinding Integration Peak Integration (Volume) PeakFinding->Integration Deconvolution Mass Spectral Deconvolution (for TOFMS data) Integration->Deconvolution LibrarySearch Compound Identification (Library Search) Deconvolution->LibrarySearch Classification Group-Type Classification (e.g., Alkanes, Aromatics) LibrarySearch->Classification Quantification Quantification using Internal/External Standards Classification->Quantification ContourPlot 2D Contour Plot Visualization Quantification->ContourPlot PeakList Quantitative Peak List Quantification->PeakList Report Final Report ContourPlot->Report PeakList->Report

Caption: A detailed workflow for processing and analyzing data from GCxGC experiments.

Quantitative Data Summary

The following tables summarize typical quantitative performance and compound class distributions that can be obtained from GCxGC analysis of complex hydrocarbon mixtures.

Table 1: Example Compound Class Distribution in a Light Crude Oil Sample

Compound ClassAbbreviationApproximate % of Total Peak Volume
n-Alkanesn-Alk15 - 25
Iso-Alkanesi-Alk20 - 30
Cycloalkanes (Naphthenes)Cyc-Alk25 - 35
AromaticsAro10 - 20
Polycyclic Aromatic HydrocarbonsPAHs1 - 5
ThiophenesThio< 1

Note: The exact distribution will vary significantly depending on the crude oil source.

Table 2: Comparison of GCxGC with 1D GC for Complex Samples

Parameter1D GCGCxGCReference
Peak Capacity ~200 - 600> 5000[3][5]
Resolution Limited by co-elutionSignificantly higher[1]
Sensitivity Lower due to baseline noiseHigher due to peak focusing[2]
Compound Identification Often ambiguous for isomersMore confident due to structured separation[10]
Sample Preparation May require extensive fractionationSimplified, often direct injection[2]

Conclusion

Comprehensive two-dimensional gas chromatography is an indispensable technique for the in-depth characterization of complex hydrocarbon mixtures. Its superior resolving power and the structured nature of its data output provide a level of detail unattainable with conventional one-dimensional GC.[1][11] The protocols and workflows presented here offer a solid foundation for researchers and scientists to implement GCxGC in their laboratories for the analysis of petroleum products and other complex organic samples. The ability to accurately quantify and classify a vast number of compounds makes GCxGC a critical tool in various fields, including geochemistry, environmental science, and the development of new fuel sources.[12][13][14]

References

Application Notes and Protocols for the Identification of Branched Alkanes in Petroleum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of branched alkanes in petroleum samples. The methodologies described herein are essential for a variety of applications, including crude oil characterization, environmental forensics, and the development of high-quality fuels and lubricants.

Introduction

Branched alkanes, or isoalkanes, are significant components of petroleum, influencing its physical and chemical properties such as octane (B31449) number and pour point.[1] Their detailed analysis provides valuable information for geochemical exploration, oil spill source identification, and refining processes. The complexity of petroleum matrices necessitates advanced analytical techniques for the accurate identification and quantification of these compounds. This document outlines the primary methodologies, from sample preparation to instrumental analysis and data interpretation, with a focus on gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GCxGC).

Data Presentation: Abundance of Branched Alkanes

The concentration of branched alkanes can vary significantly depending on the type of petroleum product. The following table summarizes the relative abundance of different hydrocarbon classes in a typical diesel fuel sample.

Hydrocarbon ClassRelative Abundance (%)
Branched Alkanes 53.87
n-Alkanes27.90
Saturated Cycloalkanes7.72
Alkylbenzenes6.55
Alkylated PAHs3.70
PAHs0.26

Table 1: Relative percentage of hydrocarbon classes in a diesel fuel sample. Data sourced from Liang et al. (2005) as cited in relevant literature.[2]

In many crude oil samples, the concentration of branched alkanes is found to be higher than that of n-alkanes.[3]

Experimental Protocols

Sample Preparation: Extraction and Fractionation

Proper sample preparation is critical to remove interfering compounds and concentrate the analytes of interest.

Objective: To extract hydrocarbons from the petroleum sample and separate them into aliphatic and aromatic fractions.

Materials:

Protocol:

  • Sample Collection and Storage: Collect samples in clean, amber glass bottles with Teflon-lined caps (B75204) to prevent contamination and photodegradation. Store at 4°C until analysis.

  • Solvent Extraction:

    • For liquid samples (e.g., crude oil), accurately weigh approximately 100 mg of the sample into a glass vial.

    • Dissolve the sample in 10 mL of n-hexane.

    • For solid or semi-solid samples, use ultrasonication to aid dissolution.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any water.

  • Fractionation using Solid Phase Extraction (SPE):

    • Activate the silica gel SPE cartridge by passing 20 mL of dichloromethane followed by 20 mL of n-hexane through it. Do not allow the cartridge to dry out.

    • Carefully load the hexane (B92381) extract onto the top of the SPE cartridge.

    • Elute the aliphatic fraction (containing n-alkanes and branched alkanes) with 30 mL of n-hexane. Collect this fraction in a clean, pre-weighed vial.

    • Elute the aromatic fraction with 30 mL of a 1:1 mixture of n-hexane and dichloromethane. This fraction can be stored for separate analysis if required.

  • Concentration:

    • Concentrate the aliphatic fraction to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator at a low temperature (e.g., 30°C).

    • The concentrated sample is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying individual hydrocarbon compounds.

Objective: To separate, identify, and quantify branched alkanes in the prepared sample extract.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

GC-MS Parameters:

ParameterSetting
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 40°C (hold for 5 min), ramp at 4°C/min to 300°C (hold for 20 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550

Data Analysis:

  • Identification: Branched alkanes are identified by their mass spectra and retention times. The mass spectra of alkanes are characterized by fragment ions with a difference of 14 amu (CH2 group). Specific fragment ions can be used to identify isoprenoids, which are important biomarkers. For example, pristane (B154290) and phytane (B1196419) are common isoprenoids found in petroleum.[4]

  • Quantification: The relative abundance of individual branched alkanes can be determined by integrating the peak areas in the total ion chromatogram (TIC). For absolute quantification, an internal standard (e.g., deuterated alkanes) should be added to the sample before extraction.[5]

Advanced Analysis: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

For highly complex samples, GCxGC provides significantly enhanced separation power.

Objective: To achieve superior separation of isomeric branched alkanes and other co-eluting compounds.

Instrumentation:

  • GCxGC system with a thermal or flow modulator

  • Time-of-Flight Mass Spectrometer (TOFMS)

  • Primary column: Non-polar, e.g., Rtx-5 (30 m x 0.25 mm i.d., 0.25 µm film)

  • Secondary column: Polar, e.g., Rtx-Wax (1.2 m x 0.1 mm i.d., 0.1 µm film)[6]

GCxGC-TOFMS Parameters:

ParameterSetting
Primary Oven Program 40°C (1 min hold), ramp at 2°C/min to 140°C
Secondary Oven Program 65°C (1 min hold), ramp at 2°C/min to 165°C
Modulation Period 5 seconds
TOFMS Acquisition Rate 100 spectra/s
Mass Range 45 to 450 m/z

Data Analysis: GCxGC data is visualized as a 2D contour plot, where compounds are separated based on their volatility in the first dimension and polarity in the second. This allows for the clear separation of different hydrocarbon classes (n-alkanes, branched alkanes, cycloalkanes, aromatics).[6]

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the identification of branched alkanes in petroleum samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation SampleCollection 1. Sample Collection (Crude Oil, Diesel, etc.) SolventExtraction 2. Solvent Extraction (n-hexane) SampleCollection->SolventExtraction Fractionation 3. Fractionation (SPE) (Silica/Alumina) SolventExtraction->Fractionation Concentration 4. Concentration (Nitrogen stream/Rotary evaporator) Fractionation->Concentration GCMS 5a. GC-MS Analysis (Standard Complexity) Concentration->GCMS Inject Aliphatic Fraction GCxGC 5b. GCxGC-TOFMS Analysis (High Complexity) Concentration->GCxGC Inject Aliphatic Fraction DataAcquisition 6. Data Acquisition (Chromatograms & Mass Spectra) GCMS->DataAcquisition GCxGC->DataAcquisition Identification 7. Compound Identification (Retention Time & Spectral Library) DataAcquisition->Identification Quantification 8. Quantification (Peak Area Integration) Identification->Quantification Reporting 9. Reporting (Data Tables & Interpretation) Quantification->Reporting

References

Application Notes and Protocols for Branched Alkanes in Environmental Forensics, Featuring 3,3,6-Trimethylnonane as a Representative C12 Isoprenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Environmental forensics utilizes chemical fingerprinting to identify the source and history of environmental contaminants.[1] In the case of petroleum hydrocarbon spills, this involves the analysis of specific chemical markers within the complex mixture of crude oil or refined products.[1] Among the most resilient and informative of these markers are branched alkanes, a class of saturated hydrocarbons that includes isoprenoids. Their stability against weathering processes makes them invaluable for source identification and for assessing the degree of environmental alteration of spilled oil.[2][3][4][5][6]

Application Notes

1. Principle of Branched Alkanes as Biomarkers

Petroleum is derived from ancient biological material, and certain organic molecules, known as biomarkers or "molecular fossils," retain their basic carbon skeleton through geological time and the refining process. Branched alkanes, particularly isoprenoids, are excellent biomarkers due to their enhanced resistance to biodegradation and other weathering processes compared to their straight-chain (n-alkane) counterparts.[2][3][4][5][6] This resilience allows them to persist in the environment long after a spill, providing a durable fingerprint of the original oil.

2. Source Identification of Petroleum Contamination

Every crude oil possesses a unique chemical signature based on its geological origin and formation conditions. This includes a specific distribution of branched alkanes. By analyzing the relative abundance of various isoprenoids and calculating specific diagnostic ratios, forensic chemists can match a spilled oil sample to its source. For instance, the ratio of two prominent isoprenoids, pristane (B154290) (C19) and phytane (B1196419) (C20), is a widely used indicator of the depositional environment and source of the crude oil. While specific ratios involving 3,3,6-trimethylnonane have not been established, the principle of using ratios of different branched alkanes to create a source-specific fingerprint remains the same.

3. Assessment of Weathering

When oil is released into the environment, it undergoes various physical and chemical changes collectively known as weathering. These processes include evaporation, dissolution, oxidation, and biodegradation. Because n-alkanes are more susceptible to biodegradation than branched alkanes, the ratio of a specific n-alkane to a structurally similar and more resistant isoprenoid can indicate the extent of weathering. For example, a decrease in the n-C17/pristane ratio over time would suggest ongoing biodegradation. Similarly, the relative abundance of a C12 n-alkane to this compound could theoretically be used to assess the weathering of lighter petroleum fractions.

Data Presentation

Diagnostic RatioTypical ApplicationInterpretation of Ratio Value
Pristane/Phytane (Pr/Ph)Source IdentificationHigh (>3): Terrestrial organic matter input, oxic depositional environment. Low (<1): Marine carbonate or evaporitic source rocks, anoxic conditions.
n-C17/PristaneWeathering AssessmentDecreases with increasing biodegradation.
n-C18/PhytaneWeathering AssessmentDecreases with increasing biodegradation.
Isoprenoids/n-AlkanesWeathering AssessmentIncreases as n-alkanes are preferentially biodegraded.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of branched alkanes in environmental samples.

1. Sample Collection and Preservation

  • Water Samples: Collect water samples in clean, amber glass bottles with Teflon-lined caps. Fill the bottles to the top to minimize headspace. Store at 4°C and extract within 7 days.

  • Sediment/Soil Samples: Collect sediment or soil samples using a stainless-steel scoop or corer and place them in wide-mouthed glass jars with Teflon-lined lids. Freeze the samples at -20°C until analysis.

2. Sample Extraction

  • Liquid-Liquid Extraction (for Water Samples):

    • Spike a 1-liter water sample with a surrogate standard (e.g., deuterated alkanes).

    • Adjust the pH of the water sample to <2 with hydrochloric acid.

    • Serially extract the sample three times with 60 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

    • Combine the DCM extracts and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Soxhlet Extraction (for Sediment/Soil Samples):

    • Air-dry the sediment/soil sample and sieve to remove large debris.

    • Mix the sample with anhydrous sodium sulfate to remove residual water.

    • Place approximately 10-20 g of the dried sample into a Soxhlet extraction thimble.

    • Spike the sample with a surrogate standard.

    • Extract the sample for 18-24 hours with a 1:1 mixture of DCM and hexane.

    • Concentrate the extract to 1 mL.

3. Fractionation and Cleanup

  • Prepare a chromatography column packed with silica (B1680970) gel and alumina.

  • Apply the concentrated extract to the top of the column.

  • Elute the saturated hydrocarbon fraction (containing n-alkanes and branched alkanes) with hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for analysis.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is typically used.

    • Injector: Splitless injection at 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 6°C/minute, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85).

5. Quantification and Data Analysis

  • Identify individual branched alkanes based on their retention times and mass spectra by comparing them to authentic standards and library data.

  • Quantify the concentration of each analyte using the internal standard method.

  • Calculate the diagnostic ratios based on the peak areas of the target compounds.

Visualizations

Experimental_Workflow Experimental Workflow for Branched Alkane Analysis cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Data Interpretation Water Water Sample LLE Liquid-Liquid Extraction Water->LLE Sediment Sediment/Soil Sample Soxhlet Soxhlet Extraction Sediment->Soxhlet Cleanup Fractionation & Cleanup LLE->Cleanup Soxhlet->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quant Quantification GCMS->Quant Ratios Diagnostic Ratios Quant->Ratios Source Source Identification Ratios->Source Weathering Weathering Assessment Ratios->Weathering

Caption: Workflow for branched alkane analysis in environmental forensics.

Logical_Relationship Logical Relationship for Source Identification cluster_analysis Chemical Fingerprinting Spill Spilled Oil Sample SpillFP Fingerprint of Spill Spill->SpillFP SourceA Potential Source A SourceAFP Fingerprint of Source A SourceA->SourceAFP SourceB Potential Source B SourceBFP Fingerprint of Source B SourceB->SourceBFP SourceC Potential Source C SourceCFP Fingerprint of Source C SourceC->SourceCFP Comparison Comparison of Diagnostic Ratios SpillFP->Comparison SourceAFP->Comparison SourceBFP->Comparison SourceCFP->Comparison Match Source A Identified Comparison->Match Match NoMatchB Source B Excluded Comparison->NoMatchB No Match NoMatchC Source C Excluded Comparison->NoMatchC No Match

Caption: Logic for using biomarker ratios in source identification.

References

Application Note: Synthesis of Isotopically Labeled 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopically labeled compounds are invaluable tools in pharmaceutical research and development, aiding in the elucidation of metabolic pathways, reaction mechanisms, and serving as internal standards for quantitative analysis.[1] This application note provides a detailed protocol for the synthesis of 3,3,6-trimethylnonane, a branched-chain alkane, with isotopic labels (Deuterium or Carbon-13). The synthetic strategy involves a Grignard reaction to construct the carbon backbone, followed by dehydration and a subsequent reduction/deuteration step. This method offers versatility in the placement of the isotopic label.

Core Principles of Isotopic Labeling

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes.[2][3] For the synthesis of labeled this compound, we focus on the stable isotopes Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C).

  • Deuterium Labeling: The substitution of hydrogen with deuterium can alter the metabolic fate of a drug molecule, often leading to enhanced metabolic stability due to the kinetic isotope effect.[1] Deuterated compounds are also extensively used as internal standards in mass spectrometry.[1]

  • Carbon-13 Labeling: ¹³C is a stable isotope of carbon used to trace the metabolic fate of molecules and in mechanistic studies.[4][5] ¹³C-labeled compounds can be readily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process, as illustrated in the workflow diagram below. The key steps include the formation of a Grignard reagent, its reaction with a suitable ketone to form a tertiary alcohol, dehydration to an alkene, and finally, reduction to the target alkane. Isotopic labels can be introduced at various stages of this synthesis.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Dehydration cluster_3 Step 4: Reduction/Labeling A 1-Bromo-2,2-dimethylbutane (B1337311) B (2,2-Dimethylbutyl)magnesium bromide (Grignard Reagent) A->B Reaction Mg Magnesium Turnings in Dry Ether D 3,3,6-Trimethylnonan-5-ol B->D Nucleophilic Addition C 5-Methyl-2-hexanone (B1664664) C->D E 3,3,6-Trimethylnon-5-ene D->E Acid-Catalyzed Dehydration F This compound E->F Catalytic Hydrogenation (H₂) G [D₂]-3,3,6-Trimethylnonane E->G Catalytic Deuteration (D₂)

Caption: Synthetic workflow for unlabeled and deuterated this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are essential for the Grignard reaction. All reactions involving Grignard reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 3,3,6-Trimethylnonan-5-ol (Intermediate)

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, dissolve 1-bromo-2,2-dimethylbutane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated by gentle warming, and the color of the iodine will fade.

    • Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 5-methyl-2-hexanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • The crude tertiary alcohol can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3,3,6-Trimethylnon-5-ene (Intermediate)

  • Dehydration:

    • In a round-bottom flask, dissolve the purified 3,3,6-trimethylnonan-5-ol (1.0 eq) in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting alkene can be purified by distillation.

Protocol 3: Synthesis of this compound and its Deuterated Analog

Option A: Unlabeled this compound

  • Catalytic Hydrogenation:

    • Dissolve the purified 3,3,6-trimethylnon-5-ene (1.0 eq) in ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Option B: Deuterium-labeled [5,6-D₂]-3,3,6-Trimethylnonane

  • Catalytic Deuteration:

    • Follow the procedure for catalytic hydrogenation (Option A), but replace the hydrogen gas with deuterium gas (D₂). This will result in the syn-addition of two deuterium atoms across the double bond.[7][8]

Protocol 4: Synthesis of ¹³C-labeled this compound

To synthesize a ¹³C-labeled version of this compound, isotopically labeled starting materials must be used. The position of the label will depend on the chosen labeled precursor.

  • Labeling via Grignard Reagent:

    • To label one of the methyl groups at the C3 position, start with a ¹³C-labeled 1-bromo-2,2-dimethylbutane. For example, using [1-¹³C]-2,2-dimethyl-1-butanol as a precursor to the bromo-alkane.

  • Labeling via Ketone:

    • To label the carbon backbone from the ketone portion, a ¹³C-labeled 5-methyl-2-hexanone would be required. For instance, using [2-¹³C]-acetone in a multi-step synthesis to build the labeled ketone. The synthesis of such labeled ketones can be complex and may involve reactions with ¹³CO₂ or other ¹³C-labeled building blocks.[2][9]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Labeling Position Isotopic Purity (%) Overall Yield (%)
This compoundC₁₂H₂₆170.34UnlabeledN/A[Specify Yield]
[5,6-D₂]-3,3,6-TrimethylnonaneC₁₂H₂₄D₂172.35C5, C6>98[Specify Yield]
[¹³C]-3,3,6-Trimethylnonane¹³CC₁₁H₂₆171.34[Specify Position]>99[Specify Yield]

Characterization

The final products should be characterized by:

  • NMR Spectroscopy (¹H, ²H, ¹³C): To confirm the structure and determine the position and extent of isotopic labeling.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and isotopic enrichment.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere and away from moisture.

  • Diethyl ether is highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • Handle strong acids and deuterium gas with appropriate safety measures.

This application note provides a comprehensive and adaptable protocol for the synthesis of isotopically labeled this compound. By selecting the appropriate labeled starting materials and reagents, researchers can precisely introduce deuterium or carbon-13 at various positions within the molecule, enabling a wide range of applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column Selection for Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the analysis of trimethylnonane isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in analyzing trimethylnonane isomers by GC?

The primary challenge in the GC analysis of trimethylnonane isomers is their structural similarity. Numerous isomers of trimethylnonane exist, often with very close boiling points, which can lead to co-elution and difficulty in achieving baseline separation on many standard GC columns.[1]

Q2: What type of GC column is generally recommended for separating trimethylnonane isomers?

For the separation of alkanes, including branched isomers like trimethylnonanes, non-polar stationary phases are the industry standard.[1] The elution of these non-polar compounds is primarily based on their boiling points. Therefore, a column with a non-polar stationary phase is the most appropriate starting point.

Q3: Which specific stationary phases are best suited for trimethylnonane isomer analysis?

Commonly used and effective non-polar stationary phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SE-30): These are excellent general-purpose non-polar columns.

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rtx-5MS): These columns are slightly more polar than 100% dimethylpolysiloxane and can offer different selectivity for closely eluting isomers.[2] They are also robust and widely used for hydrocarbon analysis.[1]

Q4: Is there a significant difference between DB-5ms and HP-5ms columns for this application?

Both DB-5ms and HP-5ms columns have a very similar stationary phase composition (5% diphenyl / 95% dimethylpolysiloxane) and are designed to be low-bleed, making them suitable for GC-MS applications.[2] While there might be minor differences in performance due to manufacturing processes, they are generally considered interchangeable for this type of analysis.[3][4]

Q5: How do column dimensions (length, internal diameter, film thickness) affect the separation of trimethylnonane isomers?

  • Length: Longer columns provide higher efficiency (more theoretical plates), which generally leads to better resolution of closely eluting isomers. A 30m or 60m column is often a good choice.[5]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher resolution compared to larger ID columns.

  • Film Thickness: A standard film thickness (e.g., 0.25 µm) is typically suitable for this analysis.

Troubleshooting Guide

Issue: Poor resolution or co-elution of trimethylnonane isomers.

This is the most common problem encountered. When peaks are not fully separated, it can be difficult to accurately identify and quantify individual isomers.

Potential Cause Suggested Solution
Inappropriate Stationary Phase Ensure you are using a non-polar column (e.g., DB-1, DB-5ms, or equivalent). If co-elution persists, a column with a slightly different non-polar selectivity may be beneficial.
Insufficient Column Efficiency Increase column length (e.g., from 30m to 60m) to improve the number of theoretical plates and enhance separation. Alternatively, use a column with a smaller internal diameter (e.g., 0.25 mm).
Incorrect Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can often improve the separation of closely eluting isomers.
Carrier Gas Flow Rate is Not Optimal Ensure the carrier gas flow rate (or linear velocity) is set to the optimal value for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).

Issue: Peak Fronting

Peak fronting, where the front of the peak is sloped, can indicate column overload.

Potential Cause Suggested Solution
Sample Concentration Too High Dilute your sample.
Injection Volume Too Large Reduce the injection volume.
Incorrect Split Ratio If using a split injection, increase the split ratio to introduce less sample onto the column.

Issue: Retention Time Shifts

Inconsistent retention times between runs can make peak identification unreliable.

Potential Cause Suggested Solution
Leaks in the System Check for leaks at the injector, column fittings, and septum.
Fluctuations in Carrier Gas Flow/Pressure Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
Oven Temperature Not Stable Verify that your GC oven is maintaining a stable and reproducible temperature program.

Data Presentation

Table 1: Representative Kovats Retention Indices for Trimethylnonane Isomers on a Non-Polar Stationary Phase

The following table provides an example of Kovats retention indices (RI) for a trimethylnonane isomer on a standard non-polar column. The elution order of other isomers will generally follow their boiling points, with more highly branched isomers often eluting earlier than less branched isomers with the same carbon number.

IsomerStationary PhaseTemperature (°C)Kovats RI
3,4,7-TrimethylnonaneSE-30701114[1]

Note: This table is for illustrative purposes. Actual retention times and indices can vary based on the specific instrument, column, and analytical conditions.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Trimethylnonane Isomers

This protocol provides a starting point for the analysis of trimethylnonane isomers. Optimization may be required based on your specific sample matrix and instrumentation.

1. Instrumentation and Column:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

2. GC Conditions:

  • Inlet: Split/Splitless injector.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Transfer Line Temperature: 280°C.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

4. Sample Preparation:

  • Dilute the sample containing trimethylnonane isomers in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.

5. Data Analysis:

  • Identify peaks based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

  • Calculate Kovats retention indices by running a series of n-alkanes under the same conditions for more confident identification.

Mandatory Visualization

GC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_method_optimization Method Optimization Steps cluster_column_selection Column Selection & Hardware Check cluster_result Outcome start Poor Resolution / Co-elution of Isomers temp_program Optimize Temperature Program (e.g., slower ramp rate) start->temp_program flow_rate Adjust Carrier Gas Flow Rate (check for optimal linear velocity) temp_program->flow_rate injection Modify Injection Parameters (e.g., reduce volume, increase split) flow_rate->injection column_phase Verify Stationary Phase (Is it non-polar?) injection->column_phase column_dims Consider Column Dimensions (Longer length? Smaller ID?) column_phase->column_dims leaks Check for System Leaks column_dims->leaks result_ok Resolution Improved leaks->result_ok If successful result_ng Issue Persists: Consult Further leaks->result_ng If unsuccessful

Caption: Troubleshooting workflow for poor resolution of trimethylnonane isomers.

Column_Selection_Logic cluster_start Analyte Properties cluster_phase Stationary Phase Selection cluster_dimensions Column Dimension Optimization cluster_final Final Column Choice analyte Analyte: Trimethylnonane Isomers (Non-polar, Volatile) phase_choice Select Non-Polar Stationary Phase ('Like dissolves like') analyte->phase_choice phase_examples Examples: - 100% Dimethylpolysiloxane (DB-1) - 5% Phenyl Polysiloxane (DB-5ms) phase_choice->phase_examples resolution_need High Resolution Required for Isomers phase_examples->resolution_need length Increase Length (e.g., 30m -> 60m) resolution_need->length id Decrease Internal Diameter (e.g., 0.25mm) resolution_need->id final_column Optimized Column: Long, Narrow ID, Non-Polar Phase length->final_column id->final_column

References

Improving peak resolution of branched alkanes in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Peak Resolution of Branched Alkanes

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the separation of branched alkanes in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution and co-elution when analyzing branched alkanes?

Poor resolution, often observed as overlapping or co-eluting peaks, is a common challenge in the analysis of branched alkanes due to their similar structures and boiling points.[1] The primary causes can be categorized as follows:

  • Sub-optimal Column Selection: The choice of stationary phase, column length, internal diameter (ID), and film thickness is critical. An inappropriate column may not provide the necessary selectivity or efficiency for the separation.[2] Alkanes are typically separated on non-polar stationary phases based on their boiling points.[1]

  • Incorrect Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[3] Conversely, an initial temperature that is too high can cause poor focusing of the analytes at the head of the column.[3]

  • Non-optimal Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, resulting in peak broadening and co-elution.[3][4]

  • System Contamination or Leaks: Active sites within the system, a contaminated inlet liner, or leaks can lead to peak tailing and loss of resolution.[4][5] Oxygen contamination, in particular, can degrade the stationary phase.[5]

Q2: How does temperature programming enhance the separation of branched alkanes?

Temperature programming involves increasing the column oven temperature during the analysis.[6] This technique is highly effective for complex mixtures like branched alkanes with a wide range of boiling points.[7]

  • Improved Resolution: By gradually increasing the temperature, later-eluting (higher boiling point) compounds move through the column faster, resulting in sharper peaks. This prevents the significant peak broadening often seen in isothermal (constant temperature) analyses.[7][8] This dynamic adjustment can improve the separation of closely eluting peaks.[7]

  • Reduced Analysis Time: Compared to an isothermal method set at a low temperature to resolve early-eluting peaks, temperature programming significantly shortens the retention time of high-boiling point compounds.[7][9] It is estimated that a 30°C increase in temperature can cut retention time in half.[6][9]

  • Enhanced Sensitivity: Sharper peaks are taller for the same amount of analyte, which improves the signal-to-noise ratio and enhances detection sensitivity.[6]

Q3: What is the impact of carrier gas and its flow rate on resolution?

The choice of carrier gas and its flow rate are crucial parameters for achieving optimal resolution. The carrier gas velocity affects the efficiency of the separation.[10]

  • Carrier Gas Type: Common carrier gases include helium, hydrogen, and nitrogen. Hydrogen often provides the best efficiency at higher linear velocities, which can shorten analysis times without a significant loss of resolution. Helium is also widely used and offers a good balance of efficiency and safety. Nitrogen provides the highest efficiency but over a very narrow range of flow rates, leading to longer analysis times.[10]

  • Flow Rate Optimization: For every column and carrier gas combination, there is an optimal flow rate (or linear velocity) that yields the maximum efficiency (minimum plate height). Deviating significantly from this optimum will lead to broader peaks and reduced resolution.[3][11] Operating at a flow rate that is too low increases analysis time, while a rate that is too high can also lead to poor resolution.[12]

Q4: How do I select the optimal GC column for branched alkane analysis?

Selecting the right column involves considering four key factors: stationary phase, internal diameter (ID), film thickness, and length.

  • Stationary Phase: This is the most critical factor as it determines the column's selectivity. For separating alkanes, which are non-polar, a non-polar stationary phase is the standard choice.[1] The principle of "like dissolves like" applies; a non-polar column is best for analyzing non-polar compounds.

  • Column Dimensions (ID, Length, Film Thickness): These factors primarily affect the column's efficiency (number of theoretical plates) and sample capacity.

    • Length: Doubling the column length doubles its efficiency, which can increase resolution by about 40%.[3]

    • Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) significantly enhances efficiency and resolution.[3] 0.25 mm ID columns are popular as they offer a good compromise between efficiency and sample capacity.

    • Film Thickness: A thinner film allows for faster elution and sharper peaks for high-boiling point compounds.

Q5: When is it necessary to use two-dimensional gas chromatography (GCxGC)?

For extremely complex hydrocarbon mixtures, such as crude oil, where hundreds or thousands of components are present, conventional one-dimensional GC may be inadequate.[3] You should consider GCxGC when you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-column method.[3] GCxGC utilizes two columns with different stationary phases, providing a much greater peak capacity and resolving power.[3]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic workflow to diagnose and resolve co-elution issues with branched alkanes.

Problem: My branched alkane peaks are poorly resolved or co-eluting.

Follow these steps systematically to improve your separation.

G start Start: Poor Resolution (Rs < 1.5) check_system Step 1: Check System Integrity (Leaks, Contamination) start->check_system system_ok System OK? check_system->system_ok fix_system Fix Leaks, Clean Injector, Replace Consumables system_ok->fix_system No optimize_temp Step 2: Optimize Temperature Program (Lower initial T, Slower ramp rate) system_ok->optimize_temp Yes re_run1 Re-run Analysis fix_system->re_run1 re_run1->system_ok temp_ok Resolution OK? optimize_temp->temp_ok optimize_flow Step 3: Optimize Carrier Gas Flow Rate temp_ok->optimize_flow No end_ok End: Resolution Acceptable (Rs > 1.5) temp_ok->end_ok Yes flow_ok Resolution OK? optimize_flow->flow_ok change_column Step 4: Change Column Dimensions (Longer length, Smaller ID) flow_ok->change_column No flow_ok->end_ok Yes column_ok Resolution OK? change_column->column_ok column_ok->end_ok Yes consider_gcxgc Consider Advanced Techniques (e.g., GCxGC) column_ok->consider_gcxgc No

Caption: Troubleshooting workflow for improving the resolution of co-eluting peaks.

Data Summary

Table 1: Comparison of Common Non-Polar GC Columns for High Molecular Weight Alkane Analysis
Column Brand & TypeStationary PhaseKey FeaturesMax Temperature (°C)Common Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust.[1]400High-temperature GC, analysis of waxes, high molecular weight hydrocarbons.[1]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.[1]350Detailed hydrocarbon analysis (DHA), environmental analysis.[1]
Phenomenex ZB-55% Phenyl / 95% Dimethyl PolysiloxaneGeneral purpose, robust, equivalent to USP G27.325/350Hydrocarbons, solvents, pesticides.
This table summarizes information on commonly used columns for high-temperature applications suitable for branched alkanes.[1]
Table 2: Effect of GC Column Dimensions on Performance
ParameterActionEffect on Efficiency (N)Effect on Resolution (Rs)Typical Trade-off
Length (L) IncreaseIncreases (N ∝ L)Increases (Rs ∝ √L)Longer analysis time.[13]
Internal Diameter (ID) DecreaseIncreasesIncreasesLower sample capacity, more prone to overload.[3]
Film Thickness (df) DecreaseIncreasesIncreases (for late eluters)Lower analyte retention, reduced capacity.[13]

Experimental Protocols

Protocol 1: General GC-FID Method Optimization for C20-C40 Alkanes

This protocol provides a starting point for developing a method to resolve co-elution issues among high molecular weight branched alkanes.[1][3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as toluene (B28343) or cyclohexane.

    • If analyzing waxes, gently heat the mixture to approximately 80°C to ensure complete dissolution.[3]

  • GC System & Column:

    • System: GC with Flame Ionization Detector (FID).

    • Column: Agilent J&W DB-5ht (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, set to an optimal flow rate (e.g., 1.0-1.5 mL/min for He with a 0.25 mm ID column).

  • Instrumental Conditions (Starting Point):

    • Inlet Temperature: 340°C

    • Split Ratio: 50:1 (adjust based on sample concentration)

    • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 150°C, hold for 2 minutes.

      • Ramp Rate: 5°C/min to 380°C.

      • Final Hold: Hold at 380°C for 10 minutes.

    • Detector Temperature: 380°C

  • Optimization Strategy:

    • If early peaks co-elute, lower the initial oven temperature (e.g., to 120°C) to improve focusing.

    • If later peaks are poorly resolved, decrease the temperature ramp rate (e.g., to 3°C/min) to increase their interaction time with the stationary phase.[3][12]

    • Verify the carrier gas flow rate is optimal for the column dimensions. Adjust as necessary.

Visualization of Concepts

Logical Workflow for GC Column Selection

The selection of a GC column is a critical decision that dictates the success of a separation.[1] This workflow outlines the logical steps for choosing the appropriate column for analyzing high molecular weight branched alkanes.

G start Start: Define Analytical Goal (e.g., Separate Branched Alkanes) phase Step 1: Select Stationary Phase Based on Analyte Polarity start->phase phase_choice Branched Alkanes are Non-Polar -> Choose Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) phase->phase_choice dimensions Step 2: Select Column Dimensions (L, ID, df) phase_choice->dimensions sub_l Need High Resolution? dimensions->sub_l long_col Use Longer Column (e.g., 30m or 60m) sub_l->long_col Yes std_col Standard Length OK (e.g., 30m) sub_l->std_col No sub_id Need High Efficiency? long_col->sub_id std_col->sub_id small_id Use Smaller ID (e.g., 0.18mm or 0.25mm) sub_id->small_id Yes std_id Standard ID OK (e.g., 0.25mm) sub_id->std_id No temp Step 3: Consider Max Temperature Is it a High-Temp Application? small_id->temp std_id->temp ht_col Select High-Temp Stable Column (e.g., '-ht' or '-MS' suffix) temp->ht_col Yes end Final Column Selection temp->end No ht_col->end

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in 3,3,6-Trimethylnonane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address matrix effects in the analysis of 3,3,6-Trimethylnonane, a volatile organic compound (VOC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting components from the sample matrix.[1][2] In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, this can lead to significant errors in quantification.[1] A common issue is signal enhancement, where non-volatile matrix components accumulate in the GC injector, shielding the analyte from thermal degradation and artificially increasing its signal.[1][3]

Q2: How can I diagnose if my this compound analysis is affected by matrix effects?

A2: To diagnose matrix effects, you can compare the analytical response of this compound in two different solutions. First, prepare a standard in a pure solvent. Second, prepare a matrix-matched standard by spiking the same concentration of the analyte into a blank sample extract (a matrix known to be free of this compound). If there is a significant difference in the signal response (typically >15-20%) between the two when analyzed under identical conditions, your analysis is likely impacted by matrix effects.[4] A higher response in the matrix-matched standard indicates signal enhancement, while a lower response suggests suppression.[4]

Q3: What are the common causes of matrix effects in the GC-MS analysis of volatile compounds?

A3: In GC-MS, the most prevalent matrix effect is signal enhancement. This is often caused by the blockage of active sites in the injector liner by non-volatile matrix components.[1] These matrix components act as "analyte protectants," preventing the thermal breakdown of target compounds like this compound, which results in improved peak intensity and shape compared to standards in pure solvent.[1][3] Signal suppression can also occur due to competition with co-eluting compounds during the ionization process or analyte loss at any stage of the analysis.[5]

Q4: Which sample matrices are particularly challenging for this compound analysis?

A4: this compound is a branched alkane found in various complex samples.[6]

  • Environmental Samples (Soil, Sediment): These matrices contain humic substances and other organic matter that can coat the GC inlet, causing significant signal enhancement.[6]

  • Biological Samples (Blood, Urine): These are complex matrices containing proteins, lipids, and salts that can interfere with analysis.[6][7] Dilution of blood samples is often necessary to reduce matrix effects, with the required dilution factor depending on the analyte's volatility.[7][8]

  • Petroleum Products: The primary challenge here is the presence of numerous hydrocarbon isomers that can co-elute, causing spectral interference and complicating accurate quantification.[6]

Q5: What is the most effective way to compensate for matrix effects when a blank matrix is available?

A5: The use of matrix-matched calibration is a highly effective and widely recommended strategy.[3][9] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. By doing so, both the samples and the standards experience similar matrix effects, allowing for more accurate quantification.[4]

Q6: What should I do if I cannot obtain a true blank matrix for my samples?

A6: When a blank matrix is unavailable, the standard addition method is considered the gold standard for accuracy.[4][10] This technique involves adding known, increasing amounts of a this compound standard to several aliquots of the actual sample. The resulting signals are plotted, and the original concentration is determined by extrapolation. This method is highly effective because the calibration is performed in the presence of the specific matrix interferences of each sample.[10]

Q7: How does an internal standard help, and how should I choose one?

A7: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response. The most effective type is a stable isotope-labeled (SIL) internal standard, such as deuterated this compound. A SIL-IS co-elutes with the target analyte and is affected by matrix effects in the same way, providing the most accurate compensation.[9] If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used.[6]

Troubleshooting Guide

Issue / SymptomProbable Cause(s)Recommended Actions & Solutions
Signal Enhancement - Recovery > 120%- Overestimation of concentrationMatrix-Induced Response Enhancement: Non-volatile matrix components are protecting the analyte from thermal degradation in the GC inlet.[1]Immediate Steps: - Clean the GC inlet and replace the liner.[4]- Trim the first 10-15 cm of the analytical column.[4]- Dilute the sample extract to reduce the concentration of matrix components.[4]Long-Term Solutions: - Implement matrix-matched calibration.[4][9]- Use the standard addition method.[4][10]- Employ analyte protectants to equalize the response between standards and samples.[3]
Signal Suppression - Recovery < 80%- Poor signal-to-noise ratioIonization Suppression: Co-eluting compounds interfere with the ionization of the target analyte.Analyte Loss: The analyte is lost during sample preparation or adsorbs to active sites.[5]Immediate Steps: - Check for and resolve any leaks in the GC system.- Optimize MS parameters (e.g., ion source temperature).[4]Long-Term Solutions: - Implement a more robust sample cleanup procedure (e.g., Solid-Phase Extraction - SPE).[4]- Use a stable isotope-labeled internal standard for accurate correction.[9]- Optimize the GC temperature program to better separate the analyte from interferences.[4]
Poor Peak Shape - Peak tailing or fronting- Inconsistent retention timesActive Sites: The GC liner or column has active sites causing analyte interaction.Column Contamination: Accumulation of non-volatile residue on the column.[11]Immediate Steps: - Use a new, deactivated liner.- Condition the column according to the manufacturer's instructions.Long-Term Solutions: - Implement a sample cleanup step to remove matrix components.- Consider using a more inert GC column or a guard column.[11]
High Background Noise System Contamination: Carrier gas impurity, contaminated injector, or column bleed.[6]System Maintenance: - Use high-purity carrier gas with appropriate traps.- Clean the injector port and replace the septum.- Bake out the column to remove contaminants.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the generally expected matrix effects for volatile hydrocarbons in common matrices and suggests mitigation strategies.[6]

Matrix TypeCommon InterferentsExpected Matrix Effect (GC-MS)Recommended Mitigation Strategy
Soil / Sediment Humic substances, other organic matterSignal Enhancement Matrix-Matched Calibration, Internal Standard, Standard Addition, Sample Cleanup (SPE)
Water (Groundwater, Wastewater) Dissolved organic carbon, saltsSignal Suppression or Enhancement Internal Standard, Solid-Phase Microextraction (SPME), Purge and Trap
Biological Fluids (Blood, Urine) Proteins, lipids, saltsSignal Suppression Extensive sample cleanup (e.g., protein precipitation followed by SPE), Stable Isotope-Labeled Internal Standard, Sample Dilution
Petroleum Products Numerous hydrocarbon isomersCo-elution and Spectral Interference High-Resolution GC Column, Optimization of GC Temperature Program

Experimental Protocols

Protocol 1: Diagnosing Matrix Effects

This protocol details the procedure to determine if your analysis is subject to matrix effects.

  • Prepare Solvent Standard: Prepare a solution of this compound in a pure, high-quality solvent (e.g., hexane) at a concentration in the middle of your expected calibration range.

  • Prepare Matrix-Matched Standard: a. Obtain a sample of the matrix that is known to be free of this compound (a "blank matrix"). b. Process this blank matrix using your established sample preparation method. c. Spike the final blank extract with this compound to achieve the exact same final concentration as the solvent standard.

  • Analysis: Analyze both the solvent standard and the matrix-matched standard using the same GC-MS method and sequence.

  • Evaluation: Calculate the matrix effect (ME) as a percentage using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • An ME value between 80% and 120% generally indicates that matrix effects are not significant.

    • An ME value > 120% indicates signal enhancement.

    • An ME value < 80% indicates signal suppression.

Protocol 2: Static Headspace GC-MS Analysis of this compound in Soil

This protocol provides a general procedure for analyzing volatile hydrocarbons in soil.[6]

  • Sample Preparation: a. Weigh approximately 5 g of the homogenized soil sample into a 20 mL headspace vial. b. Add a known amount of an appropriate internal standard solution directly onto the soil. c. Add 5 mL of reagent water to the vial. d. Immediately seal the vial with a PTFE-lined septum and crimp cap. e. Vortex the vial for 1 minute to ensure thorough mixing.[6]

  • Headspace GC-MS Analysis: a. Place the vial in the headspace autosampler. b. Equilibrate the vial (e.g., at 80°C for 30 minutes) to allow volatile compounds to partition into the headspace. c. Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS system. d. Separate the compounds on a suitable non-polar capillary column (e.g., DB-5ms). e. Detect this compound and the internal standard using selected ion monitoring (SIM) mode for maximum sensitivity and selectivity.

  • Quantification: Use a matrix-matched calibration curve to quantify the concentration of this compound in the sample.

Visualizations

MatrixEffectDiagnosis Start Inaccurate Quantitative Results (Poor Recovery or Reproducibility) Prep Prepare Two Standards: 1. Analyte in Pure Solvent 2. Analyte in Blank Matrix Extract Start->Prep Hypothesize Matrix Effect Analyze Analyze Both Standards Under Identical GC-MS Conditions Prep->Analyze Compare Compare Peak Area Response Analyze->Compare NoEffect No Significant Matrix Effect (Difference < 20%) Troubleshoot other parameters (e.g., instrument calibration) Compare->NoEffect Similar Response Effect Significant Matrix Effect Confirmed (Difference > 20%) Compare->Effect Different Response Enhance Signal Enhancement (Matrix > Solvent) Effect->Enhance If Area_matrix > Area_solvent Suppress Signal Suppression (Matrix < Solvent) Effect->Suppress If Area_matrix < Area_solvent

Caption: Workflow for diagnosing matrix effects.

TroubleshootingPathway Problem Matrix Effect Confirmed Blank Is a Blank Matrix Available? Problem->Blank Optimization General Improvement Strategies (Applicable to All Cases) Problem->Optimization Yes_Blank Use Matrix-Matched Calibration Blank->Yes_Blank Yes No_Blank Use Standard Addition Method Blank->No_Blank No Yes_IS And/Or Use Stable Isotope Labeled IS Yes_Blank->Yes_IS No_IS And/Or Use Stable Isotope Labeled IS No_Blank->No_IS Cleanup Improve Sample Cleanup (SPE, SPME) Optimization->Cleanup Dilute Dilute Sample Extract Optimization->Dilute GC_Method Optimize GC Method (Inlet, Column, Temp. Program) Optimization->GC_Method

Caption: Decision pathway for mitigating matrix effects.

References

Technical Support Center: Reducing Co-elution of C12 Alkane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the gas chromatographic analysis of C12 alkane isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my C12 alkane isomers co-eluting in my GC-MS analysis?

A1: Co-elution of C12 alkane isomers is a common challenge due to their similar boiling points and chemical properties. The primary reasons for this issue include:

  • Inappropriate GC Column: The stationary phase of your column may not have the necessary selectivity to differentiate between the subtle structural differences of the isomers. For alkane separations, which are primarily based on boiling points, a non-polar stationary phase is generally recommended.[1]

  • Suboptimal Oven Temperature Program: A temperature ramp rate that is too fast can prevent adequate interaction between the isomers and the stationary phase, leading to poor separation.[2][3][4]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions and stationary phase, reducing column efficiency.[3][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and overlapping peaks.[3]

  • System Contamination: Active sites in the injector, column, or detector can lead to peak tailing and distortion, which can mask the separation of closely eluting isomers.[3]

Q2: How can I confirm that I have a co-elution issue with my C12 alkane isomers?

A2: A symmetrical peak in your chromatogram does not guarantee the absence of co-elution. If you are using a mass spectrometer (MS) as a detector, you can investigate further:

  • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the relative abundance of fragment ions changes across the peak, it indicates the presence of more than one compound.[3]

  • Use Extracted Ion Chromatograms (EICs): C12 alkane isomers will have the same molecular ion, but their fragmentation patterns may differ slightly. By extracting the chromatograms for specific, characteristic fragment ions, you may be able to resolve the co-eluting peaks.[3]

Q3: What is the first and most critical step to take to resolve co-eluting C12 alkane isomers?

A3: The initial and most crucial step is to optimize your GC method parameters. This involves a systematic approach, starting with the oven temperature program, followed by the carrier gas flow rate, and then considering the GC column itself.[2][3]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide provides a logical workflow for diagnosing and resolving co-elution issues with C12 alkane isomers.

Troubleshooting_Workflow start Start: Co-elution of C12 Alkane Isomers Observed optimize_temp Step 1: Optimize Oven Temperature Program - Lower initial temperature - Decrease ramp rate (e.g., 1-5°C/min) start->optimize_temp check_resolution1 Is resolution sufficient? optimize_temp->check_resolution1 optimize_flow Step 2: Optimize Carrier Gas Flow Rate - Adjust to optimal linear velocity for the carrier gas and column ID check_resolution1->optimize_flow No end End: Resolution Achieved check_resolution1->end Yes check_resolution2 Is resolution sufficient? optimize_flow->check_resolution2 evaluate_column Step 3: Evaluate GC Column - Increase column length (e.g., 60m or 100m) - Decrease internal diameter (e.g., 0.18mm) - Consider a different non-polar stationary phase check_resolution2->evaluate_column No check_resolution2->end Yes check_resolution3 Is resolution sufficient? evaluate_column->check_resolution3 advanced_techniques Step 4: Consider Advanced Techniques - Comprehensive 2D GC (GCxGC) check_resolution3->advanced_techniques No check_resolution3->end Yes advanced_techniques->end

Caption: Troubleshooting workflow for resolving C12 alkane isomer co-elution.

Experimental Protocols

Protocol 1: Optimization of GC Oven Temperature Program

This protocol provides a systematic approach to optimizing the temperature program to enhance the separation of C12 alkane isomers.

  • Initial Scouting Run:

    • Start with a generic temperature program to get a baseline chromatogram. A common starting point is an initial temperature of 40°C (hold for 2 minutes), followed by a ramp of 10°C/minute to 300°C.[5]

  • Lower the Initial Temperature:

    • If early eluting isomers are co-eluting, reduce the initial oven temperature. This can improve the focusing of the analytes at the head of the column.

  • Decrease the Temperature Ramp Rate:

    • To improve the separation of all isomers, decrease the temperature ramp rate. Try rates of 5°C/min, 3°C/min, and 1°C/min. Slower ramp rates provide more time for the isomers to interact with the stationary phase, leading to better resolution.[2]

  • Introduce Isothermal Holds:

    • If a critical pair of isomers is still co-eluting, you can introduce an isothermal hold at a temperature just below their elution temperature to maximize resolution.[2]

Protocol 2: GC Column Selection and Evaluation

The choice of the GC column is critical for separating alkane isomers.[1]

  • Stationary Phase Selection:

    • For alkane isomers, a non-polar stationary phase is ideal. The separation is primarily governed by boiling points.[1] Commonly used phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[1]

  • Column Dimensions:

    • Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a good starting point, but for complex isomer mixtures, a 60-meter or even a 100-meter column may be necessary.[1][4]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency and resolution but have a lower sample capacity. A 0.25 mm ID is a good general-purpose choice.[1]

    • Film Thickness: A standard film thickness of 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[1]

Data Presentation: Impact of GC Parameters on Resolution

The following table summarizes the expected impact of changing key GC parameters on the separation of C12 alkane isomers.

Parameter ChangeImpact on Retention TimeImpact on ResolutionBest For
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting isomers.[4]
Increase Column Length IncreasesIncreasesWhen baseline separation is not achievable by method optimization alone.[4]
Decrease Column ID DecreasesIncreasesImproving efficiency without a significant increase in analysis time.[4]
Optimize Carrier Gas Flow VariesCan Increase or DecreaseMaximizing column efficiency.

Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

When single-dimension GC cannot resolve complex mixtures of C12 alkane isomers, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful alternative.[6][7] GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator.[8] This provides a much higher peak capacity and can separate isomers based on both their volatility and polarity.[6]

GCxGC_Workflow cluster_GC1 First Dimension (Non-polar Column) cluster_Modulator Modulator cluster_GC2 Second Dimension (Polar Column) cluster_Detector Detector Injector Injector Column1 Separation by Boiling Point Injector->Column1 Sample Injection Modulator Trapping and Re-injection of Eluent Fractions Column1->Modulator Column2 Separation by Polarity Modulator->Column2 Detector MS Detector Column2->Detector

Caption: Workflow of a Comprehensive Two-Dimensional GC (GCxGC) system.

References

Technical Support Center: Mass Spectral Analysis of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the mass spectral fragmentation of 3,3,6-trimethylnonane for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C12H26.[1][2][3] The nominal molecular weight is 170 atomic mass units (amu). Therefore, the molecular ion peak (M+) should appear at an m/z of 170. However, for highly branched alkanes like this, the molecular ion peak is often of very low abundance or entirely absent in an electron ionization (EI) mass spectrum due to the high propensity for fragmentation.[4][5][6][7]

Q2: I don't see a clear molecular ion peak at m/z 170. How can I confirm the molecular weight?

A2: The absence of a molecular ion peak is a common characteristic of branched alkanes under EI conditions.[4][7] To confirm the molecular weight, consider using a "soft" ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent protonated molecule [M+H]+ at m/z 171 or adduct ions, which will confirm the molecular weight.[4]

Q3: What are the major fragmentation pathways and expected fragment ions for this compound?

A3: Fragmentation in branched alkanes is dominated by cleavage at the branching points to form the most stable carbocations (tertiary > secondary > primary).[4][6][7] For this compound, the key branching points are at the C3 and C6 positions.

The primary fragmentation events involve the loss of alkyl radicals to form stable carbocations. The most likely cleavages are alpha-cleavages adjacent to the tertiary and quaternary carbons.

Q4: Why is the base peak in my spectrum not the molecular ion?

A4: In the mass spectra of many organic compounds, especially those that fragment readily, the base peak is the most intense peak in the spectrum and corresponds to the most stable fragment ion formed. For branched alkanes, the molecular ion is often not the most stable ion and is therefore not the base peak.[5] The base peak will likely correspond to one of the stable carbocations formed from cleavage at a branching point.

Q5: My library search is not giving a confident match for this compound. What could be the issue?

A5: A lack of a confident library match could be due to several factors:

  • Absence in the library: The specific isomer this compound may not be present in your mass spectral library.

  • Poor quality spectrum: A high level of background noise or co-eluting impurities can distort the spectrum and lead to a poor match.

  • Different ionization conditions: The library spectrum may have been acquired under different EI conditions (e.g., different electron energy), leading to variations in relative fragment intensities.

In such cases, manual interpretation of the spectrum based on the fundamental principles of alkane fragmentation is crucial for tentative identification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak observed. High degree of branching leading to extensive fragmentation under EI.Utilize a soft ionization technique like Chemical Ionization (CI) to generate a prominent [M+H]+ ion at m/z 171.
Spectrum dominated by low m/z fragments. This is characteristic of alkanes, which produce a series of fragment clusters separated by 14 amu (CH2 groups).Focus on the high-mass fragments and the ions resulting from cleavage at the branching points for structural elucidation.
Unexpected peaks in the spectrum. Presence of impurities or background from the GC column bleed or sample matrix.Run a blank to identify background ions. Improve sample cleanup or chromatographic separation.
Relative intensities of fragments differ from expected. Variations in ion source temperature or electron energy.Ensure consistent instrument tuning and operating parameters. Compare with a known standard if available.

Predicted Mass Spectral Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound resulting from cleavage at the C3 and C6 positions. The relative abundance is a qualitative prediction based on carbocation stability.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
155[C11H23]+CH3Low
141[C10H21]+C2H5Moderate
113[C8H17]+C4H9High
99[C7H15]+C5H11Moderate
85[C6H13]+C6H13High
71[C5H11]+C7H15High
57[C4H9]+C8H17Very High
43[C3H7]+C9H19High

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation from other components. A capillary column suitable for nonpolar compounds (e.g., DB-5ms) is recommended.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M+).

  • Fragmentation: The molecular ions, being highly energetic, undergo fragmentation to produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Fragmentation Pathway Visualization

fragmentation_pathway cluster_cleavage Primary Fragmentation cluster_secondary Further Fragmentation M This compound C12H26 m/z = 170 (M+) F155 [M-CH3]+ m/z = 155 M->F155 - •CH3 F141 [M-C2H5]+ m/z = 141 M->F141 - •C2H5 F113 [M-C4H9]+ m/z = 113 M->F113 - •C4H9 F85 [M-C6H13]+ m/z = 85 M->F85 - •C6H13 F71 [M-C7H15]+ m/z = 71 M->F71 - •C7H15 F57 [M-C8H17]+ m/z = 57 M->F57 - •C8H17 F85->F57 - C2H4 F43 [C3H7]+ m/z = 43 F71->F43 - C2H4 F29 [C2H5]+ m/z = 29 F57->F29 - C2H4

Caption: Predicted EI fragmentation pathway of this compound.

References

Correcting for retention time shifts in hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydrocarbon analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to retention time shifts in your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time (RT) shifts in hydrocarbon analysis?

Retention time shifts in gas chromatography can be attributed to a variety of factors, which can be broadly categorized as follows:

  • Instrumental Parameters: Fluctuations in column temperature, carrier gas flow rate, and inlet pressure are primary causes of RT shifts.[1] Even minor variations in these parameters can affect the accuracy and reproducibility of your results.[1]

  • Column Issues: The condition of the GC column itself is critical. Issues such as column aging, contamination, stationary phase degradation, or changes in column length (e.g., after trimming) can lead to significant retention time variability.[1][2][3][4][5]

  • System Leaks: Leaks in the carrier gas line, at the injector seal, or column connections can alter the flow dynamics within the system and cause inconsistent retention times.[3][4][6]

  • Sample-Related Effects: Overloading the column with a high concentration of the sample can lead to peak broadening and shifts in retention time.[3][7] Additionally, the sample matrix can sometimes interact with the stationary phase, causing shifts over a series of injections.

Q2: How does temperature affect retention time?

Temperature plays a crucial role in the chromatographic separation process. An increase in the column oven temperature will decrease the retention time as analytes will have higher vapor pressures and move through the column more quickly.[8][9][10] Conversely, a decrease in temperature will lead to longer retention times.[9][10] It is estimated that a 1°C increase in temperature can lead to a roughly 2% decrease in retention time.[11] Therefore, precise and stable temperature control is essential for reproducible results.

Q3: Can the carrier gas flow rate influence retention times?

Yes, the carrier gas flow rate is a critical parameter. A higher carrier gas flow rate will result in shorter retention times as the analytes are carried through the column more rapidly.[8][9] A lower flow rate will have the opposite effect, increasing retention times.[9] It is important to maintain a constant and controlled flow rate for consistent results.[2] The use of electronic pressure control (EPC) systems can help in maintaining a constant flow or pressure.[2]

Q4: What is column aging and how does it affect retention time?

Column aging refers to the gradual degradation of the stationary phase over time and with use.[12] This can be caused by exposure to high temperatures, oxygen, or aggressive sample matrices.[2][12] As the column ages, the stationary phase may become less retentive, leading to a gradual decrease in retention times.[12] This is often accompanied by increased peak tailing and a rise in system pressure.[12]

Troubleshooting Guides

Issue 1: Sudden and significant shift in retention times for all peaks.

Q: My retention times have suddenly shifted for all compounds in my analysis. What should I check first?

A: A sudden and uniform shift in all retention times often points to a system-wide issue. Here is a step-by-step guide to troubleshoot this problem:

  • Verify Method Parameters: Double-check that the correct GC method has been loaded. Ensure that all parameters, including oven temperature program, carrier gas flow rate, and pressure settings, match the intended method.[13]

  • Check for Leaks: A leak in the system is a common cause of such shifts.[3][4][6] Perform a leak check, paying close attention to the septum, column fittings, and gas lines.

  • Carrier Gas Supply: Ensure that the carrier gas cylinder is not empty and that the pressure from the regulator is set correctly.[3]

  • Confirm Column Installation: If the column was recently replaced, verify that it is the correct type (phase and dimensions) and that it has been installed properly at the correct insertion depth in both the inlet and the detector.[2][3]

Issue 2: Gradual drift in retention times over a series of runs.

Q: I am observing a slow, consistent drift in retention times over a batch of samples. What could be the cause?

A: A gradual drift in retention times often suggests a change in the column's condition or a slow, systematic change in the instrument's parameters.

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to retention time shifts.[3][4]

  • Column Aging: As discussed in the FAQs, the natural degradation of the column's stationary phase over time will cause retention times to drift.[12]

  • Temperature or Flow Rate Instability: A slow drift in the oven temperature or carrier gas flow rate can also be a cause.[2] Monitor these parameters to ensure their stability over the course of the analytical batch.

  • Insufficient Equilibration Time: If the time between runs is not sufficient for the GC oven and column to stabilize at the initial temperature, retention time variability can occur from run to run.[2] An equilibration time of 30 seconds to 1 minute after the oven has reached its setpoint is generally recommended.[2]

Issue 3: Retention time shifts after column maintenance (e.g., trimming the column).

Q: I trimmed my GC column, and now my retention times are shorter. How do I correct for this?

A: Trimming a column shortens its length, which will naturally lead to decreased retention times.[1][5] Here's how to address this:

  • Update Column Length in Software: If your GC is equipped with an electronic pressure control (EPC) system, it is crucial to update the column length in the instrument's software.[1] This allows the EPC to recalculate and adjust the head pressure to maintain the correct linear velocity.[1]

  • Recalibrate the System: After any significant maintenance, it is good practice to recalibrate your system using a known standard.[1] This will help in verifying the new retention times and ensuring the accuracy of peak identification.

  • Adjust Head Pressure: Shorter columns require a lower head pressure to achieve the same linear velocity.[1] If you do not have an EPC, you may need to manually adjust the head pressure to restore the original retention times.

Quantitative Data Summary

Parameter ChangeEffect on Retention TimeApproximate Magnitude of Change
Temperature Increase Decrease~2% decrease per 1°C increase[11]
Temperature Decrease Increase~2% increase per 1°C decrease[11]
Flow Rate Increase DecreaseVaries with the extent of the flow rate change.
Flow Rate Decrease IncreaseVaries with the extent of the flow rate change.
Column Length Decrease DecreaseProportional to the length removed.
Column Aging Gradual DecreaseDependent on column usage and sample type.
System Leak Typically DecreaseDependent on the severity of the leak.

Experimental Protocols

Protocol 1: Performing a Leak Check

This protocol describes a manual leak check for a GC system.

Materials:

  • Electronic leak detector or a Snoop solution (soapy water)

  • Wrenches for tightening fittings

Procedure:

  • Set the carrier gas flow rate to a typical operating value.

  • Pressurize the system.

  • Carefully apply the leak detection solution or use the electronic leak detector to all potential leak points, including:

    • Septum nut

    • Column fittings at the inlet and detector

    • Gas line connections to the GC

    • Split vent trap housing

  • Look for the formation of bubbles (with Snoop) or listen for the audible alarm of the electronic leak detector.

  • If a leak is detected, gently tighten the fitting until the leak stops. Be careful not to over-tighten, as this can damage the fittings or the column.

  • If the leak persists, the fitting or ferrule may need to be replaced.

Protocol 2: Column Conditioning

This protocol outlines the general procedure for conditioning a new GC column or reconditioning a column that has been in storage.

Materials:

  • New or used GC column

  • High-purity carrier gas

Procedure:

  • Install the column in the GC inlet, but do not connect it to the detector. This prevents any contaminants from the column from entering the detector.

  • Set a low carrier gas flow rate through the column (e.g., 1-2 mL/min).

  • Slowly ramp the oven temperature to the conditioning temperature recommended by the column manufacturer (typically 20-30°C above the maximum operating temperature of your method, but not exceeding the column's maximum temperature limit).

  • Hold at this temperature for the recommended time (often 1-2 hours for a new column, or shorter for reconditioning).

  • Cool down the oven.

  • Connect the column to the detector.

  • Perform a blank run to ensure a stable baseline.

Diagrams

Troubleshooting_Retention_Time_Shifts start_node Retention Time Shift Observed is_sudden Sudden or Gradual Shift? start_node->is_sudden decision_node decision_node process_node process_node end_node Problem Resolved check_params Verify Method Parameters (Temp, Flow, Pressure) is_sudden->check_params Sudden is_gradual Gradual Shift is_sudden->is_gradual Gradual leak_check Perform Leak Check check_params->leak_check check_gas Check Carrier Gas Supply leak_check->check_gas after_maintenance Shift After Maintenance? check_gas->after_maintenance column_contam Consider Column Contamination or Aging is_gradual->column_contam check_stability Monitor Instrument Stability (Temp & Flow) column_contam->check_stability check_equilibration Increase Equilibration Time check_stability->check_equilibration check_equilibration->end_node after_maintenance->end_node No update_length Update Column Length in Software after_maintenance->update_length Yes recalibrate Recalibrate with Standard update_length->recalibrate recalibrate->end_node

Caption: Troubleshooting workflow for retention time shifts.

Leak_Check_Workflow start_node Start Leak Check pressurize Pressurize System with Carrier Gas start_node->pressurize process_node process_node decision_node decision_node end_node Leak Check Complete apply_detector Apply Leak Detector to Fittings (Septum, Column, Gas Lines) pressurize->apply_detector leak_detected Leak Detected? apply_detector->leak_detected leak_detected->end_node No tighten_fitting Gently Tighten Fitting leak_detected->tighten_fitting Yes tighten_fitting->apply_detector replace_fitting Replace Fitting/Ferrule if Leak Persists tighten_fitting->replace_fitting Leak Persists replace_fitting->apply_detector

Caption: Experimental workflow for performing a leak check.

References

Technical Support Center: Minimizing Contamination in Trace Analysis of Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trace Analysis of Volatile Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in volatile trace analysis?

A1: Contamination in volatile trace analysis can originate from numerous sources throughout the experimental workflow. Key sources include the laboratory environment, solvents and reagents, sample handling and preparation equipment, and the analytical instrumentation itself.[1][2] Specifically, plasticizers like phthalates are ubiquitous and can leach from laboratory consumables.[3] Other common contaminants include siloxanes from septa and column bleed, as well as carryover from previous samples in the autosampler.[4][5]

Q2: I'm observing unexpected peaks, often called "ghost peaks," in my chromatograms. What are they and how can I identify their source?

A2: Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample.[5] They are a common indicator of contamination. Identifying the source of ghost peaks is a critical troubleshooting step. The shape of the peak can provide clues: broad peaks often suggest carryover from a previous injection or contamination in the carrier gas, while sharp peaks may indicate contamination from the syringe, inlet, or sample preparation process. A systematic approach of running blank analyses can help isolate the source.

Q3: How can I prevent contamination from my laboratory glassware?

A3: Proper glassware cleaning is crucial for minimizing contamination. A multi-step cleaning protocol is recommended, especially for trace analysis. This typically involves an initial rinse to remove gross contaminants, followed by washing with a suitable detergent, rinsing with tap and then deionized water, and a final rinse with high-purity solvent. For trace organic analysis, soaking in an acidic or alkaline bath may be necessary. To remove all traces of organic residues, glassware can be baked at a high temperature (e.g., 400-550°C) in a muffle furnace.

Q4: What grade of solvents should I use to minimize background contamination?

A4: The purity of solvents is critical in trace analysis to avoid introducing contaminants that can interfere with the detection of target analytes at low concentrations.[6] For most sensitive analyses, such as those using GC-MS or HPLC-MS, high-purity solvents specifically designated as "GC-MS grade," "HPLC-MS grade," or "trace grade" are recommended.[7][8][9] These solvents undergo rigorous purification and testing to ensure low levels of residual impurities. Always run a solvent blank to verify the purity of a new bottle or batch of solvent before use.

Q5: Can the septa in my GC inlet and sample vials be a source of contamination?

A5: Yes, both the inlet and vial septa can be significant sources of contamination.[10] Septa are often made of silicone-based polymers which can release volatile siloxanes, especially at elevated injector temperatures, a phenomenon known as "septum bleed."[4][5] Phthalates, used as plasticizers in some septa, can also be a source of contamination.[4] To minimize this, it is important to use high-quality, low-bleed septa and to replace them regularly.[4][5] Using a septum purge on the GC inlet can also help to vent these contaminants away from the column.

Troubleshooting Guides

Guide 1: Troubleshooting Ghost Peaks

If you are observing ghost peaks in your chromatograms, follow this logical troubleshooting workflow to identify and eliminate the source of contamination.

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Guide 2: Minimizing Phthalate (B1215562) Contamination

Phthalates are common plasticizers and ubiquitous environmental contaminants. Follow these steps to minimize their introduction into your analytical workflow.

Caption: Key areas and actions for minimizing phthalate contamination.

Data Summaries

Table 1: Common Contaminants and Their Characteristic Mass-to-Charge Ratios (m/z)

Contaminant ClassCommon CompoundsCharacteristic m/z IonsLikely Sources
Siloxanes Cyclic and linear polydimethylsiloxanes (e.g., D3, D4, D5)73, 147, 207, 221, 281, 355GC septa, column bleed, vial cap septa, some vacuum pump oils
Phthalates Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP)149, 167, 279Plastic labware, vial caps, tubing, solvents, environmental dust
Hydrocarbons Alkanes, alkenesSeries of ions 14 amu apart (e.g., 43, 57, 71, 85)Solvents, fingerprints, pump oil, environmental contamination
Solvent Impurities Varies by solventDependent on the impurityReagent-grade or improperly stored high-purity solvents
Air Components Nitrogen, Oxygen, Water, Carbon Dioxide18, 28, 32, 44Leaks in the GC-MS system

Table 2: Comparison of Contaminant Levels from Various Sources

Contamination SourceContaminantReported LevelsConditions / Notes
Septum Bleed Diethyl phthalatePeak area can increase significantly with injector temperature (e.g., from negligible at 150°C to prominent at 200-250°C).[11]The level of bleed is highly dependent on the septum material, age, and injector temperature.
Autosampler Carryover Chlorhexidine0.002% - 0.07%Dependent on the autosampler design, wash solvent effectiveness, and the physicochemical properties of the analyte.
Plastic Labware Leaching DEHP, DiNPUp to 0.36 µg/cm² (DEHP) and 0.86 µg/cm² (DiNP) from pipette tips.[12]Leaching is influenced by the solvent, contact time, and temperature.
Solvent Purity Various impuritiesHPLC grade solvents can have significantly more impurities than LC-MS or Headspace grade solvents.[13]Always check the certificate of analysis for the specific solvent lot.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Cleaning Glassware for Trace Analysis

This protocol outlines a comprehensive procedure for cleaning laboratory glassware to minimize organic contamination for trace volatile analysis.

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross contamination.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent solution. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water at least three times to remove all detergent residues.

  • Deionized Water Rinse: Rinse with deionized (DI) water a minimum of three to five times.

  • Acid Bath (Optional, for stubborn organic residues): Soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution for at least 4 hours, or overnight.

  • Final DI Water Rinse: After the acid bath, rinse profusely with DI water (at least 5-7 times) until the rinse water is neutral.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent (e.g., methanol (B129727) or acetone) to remove any remaining organic traces and to aid in drying.

  • Drying: Air-dry in a clean environment or dry in an oven at 100-120°C. For ultra-trace analysis, glassware can be baked in a muffle furnace at 400-550°C for at least 4 hours to pyrolyze any residual organic contaminants.

Protocol 2: Preparation and Analysis of a Field Blank

A field blank is used to assess contamination that may be introduced during sample collection, transport, and storage.

  • Preparation: At the sampling site, take a certified clean sample vial identical to those being used for the environmental samples.

  • Filling: Fill the vial with organic-free reagent water, ensuring no air bubbles are present.

  • Preservation: Add any preservatives that are being used for the actual samples.

  • Sealing and Labeling: Securely cap the vial and label it clearly as "Field Blank," including the date, time, and location.

  • Handling and Transport: The field blank should be handled, transported, and stored in exactly the same manner as the collected samples.

  • Analysis: Analyze the field blank using the same analytical method as the samples. The results will indicate if any contamination has been introduced during the entire process from the field to the laboratory. If contaminants are detected, an investigation into the sampling and handling procedures is warranted.

References

Technical Support Center: Enhancing MS Detection of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of Mass Spectrometry (MS) detection for 3,3,6-Trimethylnonane.

Frequently Asked Questions (FAQs)

Q1: Why is my MS signal for this compound weak or undetectable?

A low or absent signal for this compound, a non-polar branched alkane, can stem from several factors. These include inadequate sample preparation, suboptimal Gas Chromatography (GC) conditions, inappropriate ionization methods, or non-optimized Mass Spectrometry (MS) parameters. Given its volatility, sample loss during preparation and handling can also be a significant issue.[1][2]

Q2: What is the most effective sample preparation technique for increasing the concentration of this compound before MS analysis?

For volatile compounds like this compound, Solid-Phase Microextraction (SPME) is a highly effective, solvent-free sample preparation technique that combines sampling, isolation, and enrichment in a single step.[3] Headspace SPME (HS-SPME) is particularly recommended as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[3]

Q3: Which ionization technique is best suited for this compound to improve sensitivity?

While standard Electron Ionization (EI) is common, it often causes extensive fragmentation in alkanes, leading to a weak or absent molecular ion peak.[4] For enhanced sensitivity and confirmation of the molecular weight, consider these "soft" ionization techniques:

  • Chemical Ionization (CI): This method produces less fragmentation and a more abundant protonated molecule ([M+H]⁺), which is invaluable for molecular mass determination.[5][6][7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly advantageous for analyzing low to moderately polar compounds like alkanes and is a preferred choice over Electrospray Ionization (ESI) for such nonpolar molecules.[8][9][10]

Q4: How can I significantly boost the sensitivity of my MS detector for targeted analysis of this compound?

Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is a powerful tool to dramatically increase sensitivity.[11][12] Instead of scanning the entire mass range, SIM mode focuses the detector on a few specific, characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[13][14] This reduces noise and allows for more data points to be collected across the chromatographic peak, resulting in significantly better sensitivity.[11][15]

Q5: Is derivatization a viable strategy to enhance the detection of this compound?

Derivatization is a chemical process used to modify an analyte to improve its chromatographic behavior or detectability.[16][17] However, this technique is typically employed for polar molecules containing active hydrogens (e.g., in hydroxyl or amine groups) to increase their volatility and thermal stability.[17][18] As this compound is a non-polar, volatile alkane, derivatization is generally not a necessary or common strategy for enhancing its MS detection.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step Rationale
Inefficient Sample Concentration Implement Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation.SPME concentrates volatile analytes from the sample matrix onto a coated fiber, increasing the amount introduced into the GC-MS system.
Suboptimal Ionization Switch from Electron Ionization (EI) to Chemical Ionization (CI) using methane (B114726) or isobutane (B21531) as the reagent gas.CI is a softer ionization technique that minimizes fragmentation and increases the abundance of the molecular or protonated molecular ion, improving the signal-to-noise ratio.[5][7]
MS Not in Sensitive Mode For targeted analysis, switch the MS from Full Scan mode to Selected Ion Monitoring (SIM) mode. Monitor characteristic alkane fragments (m/z 57, 71, 85).SIM mode significantly enhances sensitivity by reducing noise and focusing detection on specific ions of interest.[11][13][15]
Sample Loss During Injection If using a split injection, switch to a splitless injection or a pulsed split injection with a low split ratio.Splitless injections introduce a larger portion of the sample onto the GC column, which is crucial for trace analysis.[1][11]
Active Sites in GC System Use a deactivated inlet liner and trim the first 10-20 cm of the GC column from the inlet side.Active sites can cause analyte adsorption, leading to reduced peak size and tailing. Regular maintenance ensures an inert flow path.[13][19]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Rationale
Suboptimal GC Flow Rate Optimize the carrier gas (Helium or Hydrogen) flow rate. A typical starting range is 1-2 mL/min.An incorrect flow rate can lead to band broadening and poor peak shape.[13]
Incorrect Oven Temperature Program Ensure the initial oven temperature is low enough to focus the analytes at the head of the column. A slower temperature ramp (e.g., 5-10°C/min) can improve separation.Proper temperature programming is essential for sharp, symmetrical peaks.[20]
Column Overloading Dilute the sample or increase the split ratio if using a split injection.Injecting too much analyte can saturate the column, leading to peak fronting.[20]
Contamination in Inlet Replace the inlet liner and septum.Contaminants in the injector can interact with the analyte, causing peak tailing. Regular replacement is part of good GC maintenance.[19]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines the pre-concentration of this compound from a liquid sample matrix.

  • Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. If the sample is solid, use an appropriate weight. Add a salt (e.g., NaCl, ~3g) to increase the ionic strength of the aqueous solution, which promotes the release of volatile organic compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Incubation & Equilibration: Place the vial in a heating block or autosampler tray with agitation. Incubate the sample at a controlled temperature (e.g., 60°C) for 15-30 minutes to allow the analytes to partition into the headspace.[3]

  • Extraction: Introduce the SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)) into the headspace above the sample. Do not let the fiber touch the liquid. Expose the fiber for a fixed time (e.g., 20-40 minutes) while maintaining the temperature and agitation.[3]

  • Desorption: Retract the fiber into its needle and immediately transfer it to the GC injection port for thermal desorption.

Protocol 2: GC-MS Analysis with SIM Mode

This protocol provides starting parameters for the GC-MS analysis of this compound.

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms, DB-1ms).A non-polar column is ideal for separating non-polar alkanes.[13]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.Provides good chromatographic efficiency for volatile compounds.
Injection Mode Splitless (for trace analysis).Maximizes the transfer of analyte to the column, enhancing sensitivity.[11]
Injector Temp. 250 °C.Ensures rapid and complete vaporization of the analyte.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min.Provides good separation for a range of volatile compounds.
MS Transfer Line 280 °C.Prevents condensation of analytes between the GC and MS.
Ion Source Chemical Ionization (CI) or Electron Ionization (EI).CI is recommended for softer ionization and a more prominent molecular ion.[5]
Ion Source Temp. 230 °C.Optimal for most analyses.
MS Mode Selected Ion Monitoring (SIM) Significantly increases sensitivity for target compound analysis.[11][15]
SIM Ions m/z 57, 71, 85.These are characteristic and abundant fragment ions for branched alkanes.[4][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Vialing (Liquid/Solid + Salt) Incubate 2. Incubation & Agitation (e.g., 60°C, 15 min) Sample->Incubate SPME 3. HS-SPME Extraction (e.g., 30 min) Incubate->SPME Desorption 4. Thermal Desorption (GC Inlet, 250°C) SPME->Desorption Transfer Fiber Separation 5. GC Separation (HP-5ms column) Desorption->Separation Ionization 6. Ionization (CI or EI Source) Separation->Ionization Detection 7. MS Detection (SIM Mode) Ionization->Detection Data 8. Data Acquisition Detection->Data

Caption: Workflow for enhancing this compound detection.

troubleshooting_logic node_action node_action node_ok node_ok start Low or No Signal? check_spme Using SPME? start->check_spme check_sim Using SIM Mode? check_spme->check_sim Yes action_spme Implement HS-SPME check_spme->action_spme No check_ci Using Soft Ionization (CI)? check_sim->check_ci Yes action_sim Switch to SIM Mode (m/z 57, 71, 85) check_sim->action_sim No check_gc GC Parameters Optimized? check_ci->check_gc Yes action_ci Switch to CI Source check_ci->action_ci No action_gc Optimize Injector & Oven Program check_gc->action_gc No success Signal Improved check_gc->success Yes action_spme->check_sim action_sim->check_ci action_ci->check_gc action_gc->success

Caption: Troubleshooting logic for low MS signal intensity.

References

Overcoming challenges in the quantification of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) often weak or absent in the mass spectrum of a branched alkane?

A1: The molecular ion peak of branched alkanes is often weak or even absent due to the high stability of the carbocations formed upon fragmentation.[1] The energy imparted by techniques like Electron Ionization (EI) causes preferential cleavage at the branching point.[2][3] This process leads to the formation of more stable secondary or tertiary carbocations, which is an energetically favorable pathway.[1][2] The extensive fragmentation driven by the stability of these carbocations means that very few intact molecular ions reach the detector.[1] In highly branched compounds, the molecular ion may be entirely absent.[4]

Q2: How can I distinguish between a linear and a branched alkane from their mass spectra?

A2: Linear and branched alkanes exhibit distinct fragmentation patterns.

  • Linear Alkanes: Mass spectra of straight-chain alkanes show a characteristic series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups.[2] The molecular ion peak, though often of low intensity, is typically present.[2]

  • Branched Alkanes: The fragmentation of branched alkanes is dominated by cleavage at the branch site, leading to the formation of more stable carbocations.[2] This results in a mass spectrum that lacks the smooth, exponential decay of fragment intensities seen with linear alkanes.[4] The base peak (most intense peak) will often correspond to the most stable carbocation that can be formed by cleavage at a branch point.

Q3: What are the primary analytical techniques for quantifying branched alkanes?

A3: The most common techniques involve chromatography for separation coupled with a detector for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used method. GC separates the different alkane isomers, and MS provides both identification based on fragmentation patterns and quantification.[5][6] For complex mixtures, long (e.g., 100 m) non-polar columns can improve separation.[7]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust technique for quantification, especially when reference standards are available. It is known for its wide linear range and sensitivity to hydrocarbons.[8]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation for very complex mixtures of hydrocarbons, such as those found in petroleum samples.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) can be used for in-situ quantification of branched alkanes in complex mixtures, even within porous media where line broadening is an issue in 1D NMR.[9]

Troubleshooting Guide

GC & GC-MS Analysis

Q: I am observing significant peak tailing for my branched alkane standards. What are the possible causes and solutions?

A: Peak tailing can be caused by several factors related to the GC system.

  • Cause 1: Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the liner or at the head of the column can interact with analytes.

    • Solution: Use a deactivated inlet liner and an inert column. If you suspect contamination, replace the liner and trim a small portion (e.g., 10-15 cm) from the front of the column.[10][11][12] Using a liner with quartz wool can help trap non-volatile residues from dirty samples.[12]

  • Cause 2: Improper Column Installation: If the column is not cut properly or is installed at the incorrect depth in the inlet, it can create dead volume or turbulence.

    • Solution: Ensure the column is cut cleanly and at a 90° angle.[11] Follow the instrument manufacturer's guidelines for the correct column insertion depth into both the inlet and the detector.[11]

  • Cause 3: Column Overloading: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[10]

Q: My baseline is noisy or drifting during my GC run. How can I fix this?

A: An unstable baseline can compromise quantification.

  • Cause 1: Column Bleed: The stationary phase is degrading and eluting from the column, often due to high temperatures or oxygen exposure.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the analysis temperature does not exceed the column's maximum operating temperature.[10] Check for leaks and ensure high-purity carrier gas with an oxygen trap is used.[10]

  • Cause 2: Contamination: Contamination can be present in the carrier gas, the inlet, or the detector.

    • Solution: Check gas traps and replace them if necessary. Clean the inlet and the detector.[13][14] Perform a bake-out of the column.[13]

  • Cause 3: Leaks: A leak in the system, for example at the septum or fittings, can introduce air and cause baseline instability.

    • Solution: Use an electronic leak detector to check all fittings and connections. Replace the septum if it is old or has been punctured many times.[10][13]

Q: I am seeing "ghost peaks" in my chromatograms. Where are they coming from?

A: Ghost peaks are peaks that appear in a run where no injection was made, or are carryover from a previous injection.

  • Cause 1: Sample Carryover: Residue from a previous, more concentrated sample is retained in the syringe or the inlet.

    • Solution: Implement a thorough syringe cleaning protocol between injections. Clean or replace the inlet liner and septum.[13]

  • Cause 2: Contamination: Contamination can come from various sources, including the carrier gas, sample vials, or septa.

    • Solution: Run a blank solvent injection to confirm the source. Check for contamination in gas lines and consider replacing septa and cleaning vials.[15][16] Column bleed can also appear as broad peaks, especially during a temperature ramp.[10]

Mass Spectrometry (MS) Identification

Q: I cannot find the molecular ion for my branched alkane. How can I confirm its molecular weight?

A: The absence of a molecular ion is a common challenge.

  • Solution 1: Use a Softer Ionization Technique: Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation.[2] Chemical Ionization (CI) is a "softer" technique that results in less fragmentation and is more likely to produce a protonated molecule ([M+H]+) or an adduct ion, which can be used to confirm the molecular weight.[7]

  • Solution 2: Analyze Fragmentation Patterns: Even without a molecular ion, the fragmentation pattern provides crucial information. The difference between major fragment ions can help reconstruct the molecule's structure and infer its molecular weight. Preferential cleavage at the branch point is a key indicator.[2][4]

Quantitative Data Summary

The table below summarizes the key differences in mass spectral fragmentation patterns between linear and methyl-branched alkanes when using Electron Ionization (EI).

FeatureLinear AlkanesMethyl-Branched Alkanes
Molecular Ion (M+) Peak Present, but intensity decreases with increasing chain length.[2]Often very weak or absent, especially in highly branched structures.[1][2][4]
Primary Fragmentation Sequential loss of CH₂ groups (fragments separated by 14 amu).[2]Preferential cleavage at the branching point.[2][3]
Resulting Carbocations Primarily primary (1°) carbocations.More stable secondary (2°) and tertiary (3°) carbocations.[1][2]
Characteristic Pattern A series of cluster peaks with smoothly decreasing intensity.[4]Lacks the smooth exponential decay of peaks; dominated by intense peaks from stable carbocations.[4]
Most Abundant Fragments Typically C₃ and C₄ carbocations.[2]Fragments resulting from the loss of the largest alkyl group at a branch point are favored.[4]

Experimental Protocols

Protocol: Quantification of Branched Alkanes by GC-MS

This protocol provides a general methodology for the analysis of branched alkanes. Optimization of parameters such as the temperature program and split ratio will be necessary for specific applications.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the branched alkanes.

    • Dissolve the sample in a high-purity volatile solvent (e.g., hexane, dichloromethane).

    • The final concentration should be within the calibrated range of the instrument, typically between 0.5 to 200 ng/µL depending on the specific compounds and instrument sensitivity.[17]

    • Transfer the solution to a 2 mL GC vial. Use inserts for small sample volumes.[17]

    • If using an internal standard, add a known amount to the sample at this stage.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting a certified reference standard of the target branched alkane(s).[18][19]

    • The concentration range of the standards should bracket the expected concentration of the analytes in the samples.[18][19]

    • Prepare the standards in the same solvent used for the samples.

  • GC-MS Instrument Setup (Example):

    • GC Column: Use a long (e.g., 30-100 m) non-polar column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase.[7][20]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Inlet: Use a split/splitless injector. Temperature: 250-300°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40-60°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C/min to a final temperature of 280-320°C.

      • Final Hold: Hold at the final temperature for 5-10 minutes to elute all compounds.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis:

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject a solvent blank to check for contamination.

    • Inject the samples.

    • Generate a calibration curve by plotting the peak area of the target analyte against its concentration for the standards.

    • Determine the concentration of the branched alkanes in the samples by comparing their peak areas to the calibration curve.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Vial GC Vial Sample->Vial Solvent Solvent + Std. Solvent->Vial Injector Injector Vial->Injector Autosampler GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: General experimental workflow for the quantification of branched alkanes using GC-MS.

Fragmentation_Logic cluster_linear Linear Alkane cluster_branched Branched Alkane L_Alkane [CH3(CH2)nCH3]+• L_Frag1 Loss of •CH3 L_Alkane->L_Frag1 L_Frag2 Loss of •C2H5 L_Frag1->L_Frag2 L_Frag3 Sequential Loss of CH2 (Characteristic Pattern) L_Frag2->L_Frag3 B_Alkane [Branched Alkane]+• Cleavage Preferential Cleavage at Branch Point B_Alkane->Cleavage Stable_Ion Formation of Stable 2° or 3° Carbocation (Dominant Peak) Cleavage->Stable_Ion

Caption: Contrasting fragmentation logic between linear and branched alkanes in mass spectrometry.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_Liner Is the inlet liner old or dirty? Start->Check_Liner Check_Column_Install Is the column installed correctly? Check_Liner->Check_Column_Install No Action_Replace_Liner Replace inlet liner with a deactivated one. Check_Liner->Action_Replace_Liner Yes Check_Overload Is the sample concentration too high? Check_Column_Install->Check_Overload Yes Action_Reinstall_Column Re-cut and reinstall column per manufacturer specs. Check_Column_Install->Action_Reinstall_Column No Check_Column_Head Is the column head contaminated? Check_Overload->Check_Column_Head No Action_Dilute Dilute sample or increase split ratio. Check_Overload->Action_Dilute Yes Action_Trim_Column Trim 10-15 cm from column inlet. Check_Column_Head->Action_Trim_Column Yes End Problem Resolved Check_Column_Head->End No, review method Action_Replace_Liner->Check_Column_Install Action_Reinstall_Column->Check_Overload Action_Dilute->End Action_Trim_Column->End

Caption: A decision tree for troubleshooting peak tailing in GC analysis of alkanes.

References

Technical Support Center: Purity Assessment of Synthesized 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purity assessment of synthesized 3,3,6-trimethylnonane. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, likely via a Grignard reaction, can lead to several impurities. These may include unreacted starting materials, such as the corresponding alkyl halides and magnesium. Additionally, side reactions can produce isomeric alkanes or products from coupling reactions. The presence of any residual water can also lead to the formation of alkanes from the Grignard reagent.[1][2][3]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for determining the purity of volatile, nonpolar compounds like this compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identification of impurities.[6][7][8][9]

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: Protons on alkyl groups typically resonate between 0.7 and 1.5 ppm in ¹H NMR spectra.[9] In ¹³C NMR, methyl carbons generally appear between 10-20 ppm, methylene (B1212753) carbons between 20-30 ppm, and methine carbons between 25-40 ppm. The quaternary carbon at the C3 position would be expected in the 30-40 ppm range.[9][10] For a detailed, hypothetical assignment, please refer to the data tables below.

Q4: How can I quantify the purity of my this compound sample using GC?

A4: Purity is typically determined by calculating the area percentage of the main peak in the GC chromatogram. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate quantification, an internal or external standard method can be employed.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purity assessment of this compound.

Gas Chromatography (GC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites on the column or in the inlet liner.- Column overload.- Inappropriate column temperature.- Use a deactivated inlet liner.- Reduce the injection volume.- Optimize the oven temperature program.[11][12]
Baseline Drift - Column bleed at high temperatures.- Contaminated carrier gas.- Detector instability.- Condition the column.- Ensure high-purity carrier gas and check for leaks.- Allow the detector to stabilize.[11][12]
Unexpected Peaks - Impurities in the sample.- Contamination from the syringe or sample vial.- Septum bleed.- Carrier gas impurities.[13]- Analyze a blank run (solvent only).- Use high-quality septa.- Check the purity of the carrier gas.[13][14]
Poor Resolution - Inadequate separation on the column.- Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Use a longer column or a column with a different stationary phase.- Optimize the temperature ramp rate.- Adjust the carrier gas flow rate.[11]
NMR Spectroscopy Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks - Sample is too concentrated.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field.- Dilute the sample.- Filter the sample.- Re-shim the spectrometer.
Water Peak in Spectrum - Residual water in the deuterated solvent or sample.- Use a freshly opened ampoule of deuterated solvent.- Dry the sample thoroughly before dissolution.
Low Signal-to-Noise Ratio - Sample concentration is too low.- Insufficient number of scans.- Increase the sample concentration.- Increase the number of scans acquired.

Data Presentation

The following tables present hypothetical, yet representative, analytical data for a sample of synthesized this compound with a hypothetical purity of 98.5%.

Table 1: Hypothetical GC-FID Data

Peak No.Retention Time (min)Area (%)Tentative Identification
110.20.8Isomeric C12 Alkane
210.598.5This compound
311.10.7Isomeric C12 Alkane

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~0.8-0.9m15HCH₃ groups
~1.1-1.4m10HCH₂ and CH groups
~1.5m1HCH group
¹³C NMR Chemical Shift (δ, ppm) Assignment
~14.1C9
~20.0C1' (on C6)
~22.9C8
~26.0C1 (on C3)
~30.0C7
~33.0C3
~35.0C6
~38.0C5
~42.0C4
~45.0C2

Note: Due to the complexity and overlapping signals in the ¹H NMR of alkanes, a detailed assignment is challenging without advanced 2D NMR techniques.[6]

Experimental Protocols

Gas Chromatography (GC-FID) for Purity Assessment

Objective: To determine the purity of synthesized this compound by GC-FID.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in hexane (B92381) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the sample and record the chromatogram. Identify the peak corresponding to this compound based on its retention time. Calculate the area percentage of all peaks.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation

Objective: To confirm the structure of synthesized this compound and identify any major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the peaks in both spectra to the corresponding atoms in the this compound structure. Compare the spectra with expected chemical shifts and look for any unassignable peaks that may indicate impurities.[10][15][16]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Assessment synth Synthesized this compound (Crude) purify Purification (e.g., Distillation) synth->purify sample_prep Sample Preparation purify->sample_prep gc_analysis GC-FID/MS Analysis sample_prep->gc_analysis nmr_analysis NMR Analysis (1H, 13C) sample_prep->nmr_analysis data_interp Data Interpretation gc_analysis->data_interp nmr_analysis->data_interp purity_confirm Purity Confirmed? data_interp->purity_confirm final_product Pure this compound purity_confirm->final_product Yes repurify Repurify purity_confirm->repurify No repurify->sample_prep

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Troubleshooting_GC cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_extra_peaks Extraneous Peaks start GC Problem Observed peak_tailing Peak Tailing? start->peak_tailing baseline_drift Baseline Drift? start->baseline_drift ghost_peaks Ghost/Unexpected Peaks? start->ghost_peaks check_overload Reduce Injection Volume peak_tailing->check_overload Yes check_liner Use Deactivated Liner check_overload->check_liner solution Problem Resolved check_liner->solution condition_column Condition Column baseline_drift->condition_column Yes check_gas Check Carrier Gas Purity condition_column->check_gas check_gas->solution run_blank Run Solvent Blank ghost_peaks->run_blank Yes check_septum Replace Septum run_blank->check_septum check_septum->solution

Caption: Troubleshooting guide for common GC analysis issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3,3,6-Trimethylnonane: GC-MS Validation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of branched alkanes like 3,3,6-trimethylnonane, the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques, supported by experimental data and detailed protocols.

GC-MS Method Validation for this compound

Gas Chromatography-Mass Spectrometry stands as a robust and widely adopted technique for the quantification of volatile and semi-volatile organic compounds. A validated GC-MS method ensures reliability, accuracy, and precision of the analytical results.

Experimental Protocol: GC-MS

1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. An internal standard (e.g., deuterated alkane) is added to all standards and samples to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped at 15°C/min to 250°C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier and qualifier ions for this compound are selected based on its mass spectrum.

3. Method Validation Parameters: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Data Presentation: GC-MS Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.995
Range 0.5 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (RSD%)
- Intra-day≤ 2.5%≤ 15%
- Inter-day≤ 4.8%≤ 15%
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantification (LOQ) 0.5 µg/mL-

Alternative Analytical Techniques

While GC-MS is a powerful tool, alternative methods may offer advantages for specific applications, such as real-time monitoring or complex mixture analysis.

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a soft ionization technique that can be used for the real-time analysis of volatile organic compounds (VOCs).[1] It offers high sensitivity and selectivity, with detection limits often in the parts-per-trillion (ppt) range.[1]

Experimental Protocol: CIMS

A detailed experimental protocol for CIMS involves a custom-built or commercial instrument where ambient air or a gas stream containing the analyte is introduced into an ion-molecule reaction (IMR) chamber. Reagent ions, such as H₃O⁺, are used to ionize the target analyte through chemical reactions. The resulting product ions are then detected by a mass spectrometer.

2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR

For the in-situ characterization and quantification of branched alkanes within complex mixtures, 2D DQF-COSY NMR presents a powerful, non-destructive alternative.[2] This technique is particularly useful for analyzing mixtures without prior separation.[2]

Experimental Protocol: 2D DQF-COSY NMR

The sample is dissolved in a suitable deuterated solvent and placed in an NMR tube. A 2D DQF-COSY pulse sequence is applied using a high-field NMR spectrometer. The resulting 2D spectrum provides correlation signals between coupled protons, allowing for the identification and quantification of different alkane isomers based on their unique spectral fingerprints. A partial least-squares regression (PLSR) analysis can be applied to the spectral data to determine the composition of the mixture.[2]

Performance Comparison

The following table summarizes the key performance characteristics of the GC-MS method and its alternatives for the quantification of this compound.

FeatureGC-MSChemical Ionization Mass Spectrometry (CIMS)2D DQF-COSY NMR
Principle Chromatographic separation followed by mass analysisSoft chemical ionization and mass analysisNuclear magnetic resonance correlation spectroscopy
Sample Throughput ModerateHigh (real-time)Low to Moderate
Sensitivity High (µg/mL - ng/mL)Very High (pptv)[1]Moderate (mol %)
Selectivity HighHigh (tunable reagent ions)High (for structural isomers)
Quantitative Accuracy High (with proper validation)Good (requires calibration)Good (RMSEP ~1.4 mol % for branched alkanes)[3]
Matrix Effects Can be significant, often requires sample cleanupCan be significant, dependent on reagent ion chemistryLess susceptible to matrix effects
Instrumentation Cost Moderate to HighHighVery High
Primary Application Routine quantitative analysisReal-time monitoring of volatile compoundsIn-situ analysis of complex mixtures, structural elucidation

Visualizing the Workflow and Decision-Making Process

To further aid in understanding the methodologies, the following diagrams illustrate the experimental workflow for the GC-MS validation and a decision tree for selecting the most appropriate analytical technique.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Stock Stock Solution (1 mg/mL this compound in Hexane) Standards Calibration Standards (0.1 - 100 µg/mL) Stock->Standards IS Internal Standard Addition Standards->IS GC_Separation Gas Chromatographic Separation IS->GC_Separation Samples Sample Preparation Samples->IS MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Linearity Linearity Final_Report Validated Method Report Linearity->Final_Report Accuracy Accuracy Accuracy->Final_Report Precision Precision Precision->Final_Report LOD_LOQ LOD & LOQ LOD_LOQ->Final_Report Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ

GC-MS Method Validation Workflow

References

A Guide to Inter-laboratory Comparison of Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and participating in inter-laboratory comparisons for the analysis of branched alkanes. While specific proficiency testing data for branched alkanes is not publicly available, this document outlines the critical parameters, methodologies, and data presentation structures necessary for such a comparison. The information is synthesized from established analytical techniques for related compounds, such as branched-chain fatty acids (BCFAs), and general principles of proficiency testing.

Introduction to Branched Alkane Analysis

Branched alkanes are saturated hydrocarbons containing alkyl side chains. Their analysis is crucial in various fields, including petroleum geochemistry, environmental science, and metabolomics. Accurate and reproducible quantification of branched alkanes across different laboratories is essential for reliable data interpretation and decision-making. Inter-laboratory comparisons, or proficiency tests, are a vital tool for assessing the competence of laboratories in performing these analyses.[1][2][3][4]

Key Analytical Techniques

The primary methods for the analysis of branched alkanes and related branched-chain compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and, increasingly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for volatile and thermally stable compounds. Derivatization is often necessary to increase the volatility of certain analytes.[5] GC-MS offers excellent separation efficiency.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for analyzing a wide range of compounds, often without the need for derivatization.[5] It has high sensitivity and specificity.[6]

A recent study on branched-chain fatty acids (BCFAs) highlighted the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry for isomer-selective profiling.[7][8] This approach shows promise for the detailed analysis of complex branched alkane mixtures.

Framework for an Inter-laboratory Comparison

An inter-laboratory comparison for branched alkane analysis would involve distributing a set of standardized samples to participating laboratories. The results would then be statistically analyzed to assess performance.

Workflow of a Proficiency Test

cluster_provider Proficiency Test Provider cluster_participants Participating Laboratories A Sample Preparation (Homogeneous & Stable) B Sample Distribution A->B C Sample Analysis B->C E Data Collection & Analysis F Performance Evaluation (e.g., Z-scores) E->F G Issuance of Report F->G D Result Submission C->D D->E A Sample Injection (Splitless or Split) B GC Separation (Temperature Gradient) A->B C Ionization (e.g., Electron Ionization) B->C D Mass Analysis (Quadrupole/TOF) C->D E Detection D->E F Data Acquisition & Processing E->F cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Homogenization/ Extraction B Centrifugation A->B C UHPLC Separation (e.g., C18 or IG-U column) B->C D ESI Ionization C->D E MS/MS Analysis (e.g., QTOF) D->E F Data Processing & Profiling E->F

References

Comparison of different extraction methods for volatile hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate extraction method is a critical step in the analysis of volatile hydrocarbons, directly impacting the accuracy, sensitivity, and efficiency of the entire analytical workflow. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Quantitative Comparison

The performance of various extraction methods for volatile hydrocarbons can be evaluated based on several key parameters. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Extraction MethodPrincipleTypical Extraction TimeSolvent ConsumptionExtraction Efficiency/RecoverySensitivityKey AdvantagesKey Disadvantages
Headspace - Solid Phase Microextraction (HS-SPME) Equilibrium-based extraction of volatiles from the headspace onto a coated fiber.15 - 60 minSolvent-freeFiber-dependent, often lower recovery than exhaustive methods.[1][2]High (ppt to ppb)Simple, fast, solvent-free, automatable.[2][3]Competitive adsorption, limited sample capacity, fiber fragility.
Dynamic Headspace (Purge and Trap) Exhaustive extraction by purging with an inert gas, trapping volatiles on an adsorbent, followed by thermal desorption.10 - 30 minSolvent-freeHigh, often >90%.[4][5]Very High (ppt to sub-ppt)Excellent for trace analysis, exhaustive, automatable.[5][6]Complex instrumentation, potential for analyte breakthrough.
Solvent Extraction (e.g., Soxhlet, LLE) Partitioning of analytes between the sample matrix and a liquid solvent.Hours to days (Soxhlet), minutes (LLE)HighVariable, dependent on solvent and matrix.Moderate to HighRobust, well-established, suitable for a wide range of analytes.[7]Time-consuming, large solvent volumes, potential for analyte loss during concentration.[7]
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2) as the solvent.[8]30 - 120 minMinimal to no organic solvent.[9][10]High, tunable by modifying pressure and temperature.[8][9][11]HighFast, selective, environmentally friendly.[9][10][12]High initial equipment cost.[10]
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat a solvent and accelerate extraction.[13]10 - 30 minLow to moderateHigh, comparable to or better than conventional methods.[14][15]HighFast, reduced solvent consumption.[12][14][15]Requires microwave-transparent vessels, potential for thermal degradation.
Thermal Desorption (TD) Direct heating of a solid or sorbent tube to release trapped volatiles.5 - 20 minSolvent-freeHigh for targeted volatiles.Very High (ppb to ppt)Solvent-free, sensitive, automatable.[16][17][18]Not suitable for thermally labile compounds, matrix effects can be significant.

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections detail the methodologies for the key extraction techniques discussed.

Headspace - Solid Phase Microextraction (HS-SPME)
  • Sample Preparation: A known quantity of the solid or liquid sample is placed in a headspace vial. For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of some analytes.[3]

  • Extraction: The vial is sealed and heated to a specific temperature to allow volatiles to equilibrate in the headspace. An SPME fiber with a specific coating is then exposed to the headspace for a defined period.[19] Agitation can accelerate equilibration.[3]

  • Desorption: The fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed and transferred to the analytical column.[19]

Dynamic Headspace (Purge and Trap)
  • Sample Preparation: A known amount of the liquid or solid sample is placed in a purging vessel.[5]

  • Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the sample for a set time at a specific flow rate.[5] This process strips the volatile compounds from the sample matrix.

  • Trapping: The gas stream carrying the volatiles is passed through a trap containing one or more adsorbent materials.[4] The volatiles are retained on the trap while the purge gas is vented.

  • Desorption: The trap is rapidly heated, and the flow of the carrier gas is reversed to backflush the trapped analytes onto the GC column.[5]

Solvent Extraction (Liquid-Liquid Extraction - LLE)
  • Sample and Solvent Addition: A measured volume of the liquid sample and an immiscible extraction solvent are added to a separatory funnel.[7][20]

  • Extraction: The funnel is shaken vigorously for a specific period to facilitate the transfer of analytes from the sample to the solvent phase. The layers are then allowed to separate.[20]

  • Collection: The solvent layer containing the analytes is drained and collected. This process may be repeated with fresh solvent to improve extraction efficiency.[3]

  • Concentration: The collected solvent fractions are combined and concentrated (e.g., using a rotary evaporator) to a smaller volume before analysis.

Supercritical Fluid Extraction (SFE)
  • Sample Loading: The solid or liquid sample is placed into an extraction vessel.

  • Pressurization and Heating: The system is pressurized with the supercritical fluid (typically CO2) and heated to the desired temperature and pressure, which are critical for controlling the solvent strength.[8][9][10]

  • Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the volatile hydrocarbons.

  • Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the analytes to precipitate out of the fluid, which is then either vented or recycled.[8] Modifiers like ethanol (B145695) can be added to the CO2 to enhance the extraction of more polar compounds.[8]

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: A known amount of the sample is placed in a microwave-transparent extraction vessel with a suitable solvent.[14]

  • Extraction: The vessel is sealed and placed in a microwave extractor. The sample is irradiated with microwaves for a set time, causing the solvent to heat rapidly and increasing the extraction rate.[13]

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration or centrifugation.[14]

Thermal Desorption (TD)
  • Sample Collection: Volatiles are collected onto a sorbent tube by either active (pumping a known volume of air) or passive sampling. Solid samples can also be placed directly into a thermal desorption tube.

  • Primary Desorption: The sorbent tube is heated in a flow of inert gas to release the trapped analytes.[17]

  • Focusing: The desorbed analytes are swept into a cooled, secondary trap (focusing trap) to concentrate them into a narrow band.[17][18]

  • Secondary (Injector) Desorption: The focusing trap is rapidly heated, injecting the concentrated analytes into the GC for analysis.[17]

Mandatory Visualization

The following diagrams illustrate the general workflow and relationships of the discussed extraction methods.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (Solid/Liquid/Gas) Homogenization Homogenization/ Grinding Sample->Homogenization Weighing Weighing/ Measuring Homogenization->Weighing Vial_Loading Vial/Tube Loading Weighing->Vial_Loading Extraction Volatile Hydrocarbon Extraction Method Vial_Loading->Extraction Introduction to Extraction System GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Introduction of Analytes Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for volatile hydrocarbon analysis.

G cluster_principles Extraction Principles cluster_methods Extraction Methods Equilibrium Equilibrium Based HS_SPME HS-SPME Equilibrium->HS_SPME Solvent_Microextraction Solvent Microextraction Equilibrium->Solvent_Microextraction Exhaustive Exhaustive Purge_Trap Purge and Trap Exhaustive->Purge_Trap SFE SFE Exhaustive->SFE MAE MAE Exhaustive->MAE Solvent_Extraction Solvent Extraction Exhaustive->Solvent_Extraction TD Thermal Desorption Exhaustive->TD

Caption: Logical relationships of extraction methods by principle.

References

Navigating the Complex World of C12 Isomers: A Comparative Guide for Environmental Forensics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the utility of 3,3,6-trimethylnonane and its C12 counterparts as environmental markers, offering researchers and scientists a comprehensive guide to their detection, persistence, and source specificity.

In the intricate field of environmental forensics, the ability to pinpoint the source of hydrocarbon contamination is paramount. Molecular markers, specific organic compounds that retain a chemical signature of their origin, are indispensable tools in this endeavor. Among these, branched alkanes, particularly C12 isomers, have emerged as valuable indicators for distinguishing between various petroleum products and assessing the extent of environmental contamination. This guide provides a comparative analysis of this compound and other C12 isomers as environmental markers, supported by experimental data and detailed analytical protocols.

The C12 Isomer Landscape: More Than Just a Formula

While all C12 isomers share the same chemical formula (C12H26), their structural differences, specifically the degree and position of branching, lead to distinct physicochemical properties.[1] These differences influence their behavior in the environment, from their persistence against degradation to their relative abundance in various petroleum sources. Highly branched alkanes, for instance, can exhibit different resistance to biodegradation compared to their linear or less-branched counterparts.[2]

Table 1: Physical and Chemical Properties of Selected C12 Alkane Isomers

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
n-DodecaneDodecane (B42187)112-40-3170.34216.3
This compoundThis compound62184-20-7170.33Not available
3,5,6-Trimethylnonane3,5,6-Trimethylnonane62184-26-3170.33Not available
3,6,6-Trimethylnonane3,6,6-Trimethylnonane62184-28-5170.33Not available
3,3,5-Trimethylnonane3,3,5-Trimethylnonane62184-19-4170.33Not available
2,2,4,6,6-Pentamethylheptane (B104275)2,2,4,6,6-Pentamethylheptane13475-82-6170.34177.3

Performance as Environmental Markers: A Comparative Look

The efficacy of a C12 isomer as an environmental marker hinges on two key characteristics: its resistance to environmental degradation (persistence) and its unique presence or abundance in specific sources (source specificity).

Environmental Persistence

The persistence of an alkane in the environment is largely determined by its susceptibility to microbial degradation. While linear alkanes are generally more readily biodegraded, the branching in isomers can hinder this process.[3] However, the relationship is not always straightforward, and specific branching patterns can influence degradation rates differently.

A study on the bioconcentration of dodecane isomers in fathead minnows revealed that the highly branched isomer 2,2,4,6,6-pentamethylheptane was quantifiable in fish tissue, whereas n-dodecane was not, suggesting that the branched isomer may be more resistant to metabolic breakdown in this species.[4] This highlights the potential for certain branched C12 isomers to persist longer in biological systems.

Research on the biodegradation of diesel oil has shown that while n-alkanes in the C10 to C21 range are readily degraded, branched alkanes can also be utilized by certain microorganisms.[2] The half-life of dodecane in the environment can be influenced by various factors, with one estimate suggesting a half-life of 0.8 days in the atmosphere due to reaction with hydroxyl radicals.[5] However, in soil and water, its persistence is expected to be longer, and adsorption to soil can reduce its volatilization.[5]

Table 2: Comparative Environmental Persistence of C12 Isomers

IsomerBiodegradation PotentialFactors Influencing PersistenceAvailable Half-Life Data
n-DodecaneReadily biodegradable by many microorganisms.[3][5]Adsorption to soil and sediment can increase persistence.[5]Atmospheric half-life estimated at 0.8 days.[5] Default half-life for readily biodegradable substances in freshwater is 15 days.[6]
This compound & other TrimethylnonanesExpected to be biodegradable, but potentially at slower rates than n-dodecane due to branching.[3]Branching structure can influence microbial attack.Specific quantitative data on biodegradation rates are limited.
2,2,4,6,6-PentamethylheptaneMay be more resistant to metabolic breakdown in some organisms compared to linear isomers.[4]High degree of branching may sterically hinder enzymatic degradation.Specific quantitative data on biodegradation rates are limited.
Source Specificity

The distribution and relative abundance of C12 isomers can vary significantly between different petroleum products, such as crude oil, diesel, gasoline, and jet fuel.[7][8] This variability forms the basis of their use in source apportionment studies. For instance, the presence of a specific suite of branched alkanes can serve as a fingerprint to identify the type of fuel released into the environment.[9]

Advanced analytical techniques are crucial for elucidating these isomer patterns. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS) has proven to be a powerful tool for separating and identifying the vast number of hydrocarbon isomers present in complex environmental samples.[7][10][11]

Table 3: Source Specificity of C12 Isomers

IsomerPotential as a Source-Specific MarkerSupporting Evidence
n-DodecaneGenerally a component of many petroleum products, making it less specific as a standalone marker.[5][12]Its ratio to other alkanes and isoprenoids can provide source information.[9]
This compound & other TrimethylnonanesThe relative abundance and specific isomer ratios of trimethylnonanes can potentially serve as fingerprints for different fuel types.Detailed quantitative analysis of these specific isomers in various fuels is an active area of research.
Branched C12 Isomers (in general)The overall profile of branched C12 isomers is a strong indicator of petroleum contamination and can help differentiate between sources like diesel and lubricating oil.[2][7]GCxGC-ToF-MS analysis reveals complex and source-specific patterns of branched alkanes.[7]

Experimental Protocols: Unraveling the C12 Isomer Profile

The accurate identification and quantification of C12 isomers in environmental samples require sophisticated analytical methodologies. The following section outlines a general protocol for the analysis of C12 hydrocarbon isomers using GCxGC-ToF-MS, a technique frequently cited for its high resolution and sensitivity.[7][10][11]

Sample Preparation
  • Extraction: For soil and sediment samples, extraction is typically performed using a suitable solvent such as dichloromethane (B109758) (DCM) via methods like sonication or accelerated solvent extraction. Water samples can be extracted using liquid-liquid extraction with a non-polar solvent.

  • Fractionation: The extracted hydrocarbons are often fractionated to separate aliphatic compounds from aromatic and polar compounds. This is commonly achieved using column chromatography with silica (B1680970) gel or alumina.

  • Concentration: The aliphatic fraction is then concentrated to a suitable volume for GC analysis.

GCxGC-ToF-MS Analysis

The core of the analysis lies in the comprehensive two-dimensional gas chromatography system, which provides enhanced separation of complex mixtures.

  • First Dimension (1D) Column: A non-polar column (e.g., DB-5ms) is typically used for the initial separation based on boiling point.

  • Second Dimension (2D) Column: A polar column (e.g., a wax-based column) is used for the second separation, which is based on polarity.[10]

  • Modulator: A thermal modulator is used to trap and then rapidly re-inject small portions of the effluent from the first column onto the second column.

  • Detector: A time-of-flight mass spectrometer (ToF-MS) is used for detection, providing high-speed data acquisition and full mass spectral information for each separated compound.[7]

Table 4: Example GCxGC-ToF-MS Parameters for C12 Isomer Analysis

ParameterSetting
First Dimension Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-Wax)[10]
Oven Program (1D) 40°C (1 min hold), ramp to 140°C at 2°C/min[10]
Second Dimension Column 1.2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., Rtx-5)[10]
Oven Program (2D) 65°C (1 min hold), ramp to 165°C at 2°C/min[10]
Modulation Period 5 seconds[10]
Carrier Gas Helium
Mass Spectrometer Time-of-Flight (ToF)
Mass Range 45-450 m/z[10]
Ionization Energy 70 eV (for library matching) and a lower energy (e.g., 14 eV) to enhance the molecular ion peak.[7][11]

Visualizing the Workflow and Isomer Relationships

To better understand the analytical process and the factors influencing the environmental behavior of C12 isomers, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GCxGC-ToF-MS Analysis cluster_data Data Analysis Sample Environmental Sample (Soil, Water, Sediment) Extraction Solvent Extraction (e.g., DCM) Sample->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Concentration Solvent Evaporation Fractionation->Concentration Injection Sample Injection Concentration->Injection GC1D 1D GC Separation (Boiling Point) Injection->GC1D Modulation Thermal Modulation GC1D->Modulation GC2D 2D GC Separation (Polarity) Modulation->GC2D ToFMS Time-of-Flight MS (Detection & Identification) GC2D->ToFMS Processing Chromatogram Processing & Deconvolution ToFMS->Processing Identification Isomer Identification (Mass Spectra & Retention Times) Processing->Identification Quantification Quantification (Internal Standards) Identification->Quantification Interpretation Source Apportionment & Risk Assessment Quantification->Interpretation

Caption: Experimental workflow for the analysis of C12 isomers.

Isomer_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_behavior Environmental Behavior Structure C12 Alkane Isomer (e.g., this compound) Branching Degree & Position of Branching Structure->Branching BoilingPoint Boiling Point Branching->BoilingPoint influences Solubility Water Solubility Branching->Solubility influences Persistence Environmental Persistence (Biodegradation Rate) Branching->Persistence affects Volatility Volatility BoilingPoint->Volatility determines Transport Environmental Transport (Air, Water, Soil) Solubility->Transport affects Volatility->Transport affects Bioaccumulation Bioaccumulation Potential Persistence->Bioaccumulation influences

Caption: Relationship between C12 isomer structure and environmental behavior.

Conclusion

The selection of appropriate molecular markers is critical for effective environmental forensics. While n-dodecane provides a general indication of petroleum contamination, the detailed analysis of branched C12 isomers, such as this compound, offers a more nuanced approach to source identification. The unique distribution patterns of these isomers in different petroleum products, combined with their potential for differential environmental persistence, make them powerful tools for researchers. The continued development and application of advanced analytical techniques like GCxGC-ToF-MS will further enhance our ability to utilize these complex isomer signatures to unravel the sources and fate of hydrocarbon pollution in the environment. Further research is needed to generate more comprehensive quantitative data on the biodegradation rates and source-specific abundances of individual C12 isomers to fully realize their potential as precise environmental markers.

References

A Comparative Analysis of Branched Alkanes in Crude Oil: Geochemical Insights from Isoprenoid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of branched alkanes, specifically isoprenoids, in crude oil samples from various geological locations. For researchers and petroleum geochemists, the distribution and relative abundance of these molecules serve as powerful diagnostic tools, or "biomarkers." They offer critical insights into the organic matter source, depositional environment, thermal maturity, and extent of biodegradation of crude oil. This document outlines the key diagnostic ratios derived from these branched alkanes, presents comparative data from different oilfields, and details the standard analytical methodology used for their quantification.

Data Presentation: Diagnostic Ratios of Branched Alkanes

The most significant branched alkanes used in geochemical analysis are the isoprenoids pristane (B154290) (Pr) and phytane (B1196419) (Ph). Their ratios relative to each other and to straight-chain n-alkanes (like n-C17 and n-C18) are critical for oil-source correlation and environmental assessment.[1][2] The following table summarizes these key ratios for crude oil samples from different basins.

Crude Oil Sample/LocationPristane/Phytane (Pr/Ph) RatioPristane/n-C17 RatioPhytane/n-C18 RatioInferred Depositional Environment
Gulf of Suez, Egypt
Ras Badran0.360.810.94Marine, reducing (suboxic)[2]
Belayim Marine0.290.770.91Marine, reducing (suboxic)[2]
Belayim Land0.140.690.88Marine, reducing (suboxic)[2]
Rahmi0.210.720.89Marine, reducing (suboxic)[2]
West Bakr0.190.710.89Marine, reducing (suboxic)[2]
Niger Delta, Nigeria
Sample A2.371.220.53Fluviomarine/Coastal Swamp[3]
Sample F2.701.030.39Fluviomarine/Coastal Swamp[3]
Qiangtang Basin, China
Oil Seepage (Avg.)0.61Data Not ProvidedData Not ProvidedMarine, reducing (suboxic)[4]

Interpretation of Ratios:

  • Pristane/Phytane (Pr/Ph): This ratio is a widely used indicator of the redox conditions of the depositional environment of the source rock.[2]

    • Pr/Ph < 2: Suggests an aquatic depositional environment under reducing (anoxic or suboxic) conditions, often associated with marine organic matter.[2]

    • Pr/Ph 2-4: Indicates fluviomarine or coastal swamp environments.[2]

    • Pr/Ph > 4: Typically points to terrestrial organic matter input under more oxidizing conditions.[2]

  • Isoprenoids/n-Alkanes (Pr/n-C17 and Ph/n-C18): These ratios are valuable for assessing the thermal maturity and degree of biodegradation of the oil.[2] Normal alkanes are more susceptible to biodegradation than branched alkanes.[5] Therefore, in a biodegraded oil sample, the concentrations of n-C17 and n-C18 will decrease relative to pristane and phytane, causing these ratios to increase.[5][6]

Experimental Workflow

The standard method for analyzing branched alkanes in crude oil is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the complex hydrocarbon mixture and allows for the identification and quantification of individual compounds.[7] The general workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Crude Oil Sample B Fractionation (Liquid Chromatography) A->B C Isolate Saturated Hydrocarbon Fraction B->C D Injection into GC C->D E Chromatographic Separation D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole/Ion Trap) F->G H Detection G->H I Generate Chromatogram H->I J Identify Peaks (Mass Spectra) I->J K Quantify Compounds & Calculate Ratios J->K

Workflow for GC-MS analysis of branched alkanes in crude oil.

Experimental Protocols

A detailed methodology for the analysis of branched alkanes in crude oil samples is provided below, based on established protocols.[2][7]

1. Sample Preparation: Fractionation

  • Objective: To isolate the saturated hydrocarbon fraction, which contains the n-alkanes and branched alkanes, from the aromatic and polar compounds in the crude oil.

  • Apparatus: Medium Pressure Liquid Chromatography (MPLC) system or a glass column for gravity-feed column chromatography.

  • Procedure:

    • An accurately weighed sample of crude oil (e.g., 100 mg) is dissolved in a minimal amount of a non-polar solvent like hexane (B92381).

    • The solution is loaded onto a chromatography column packed with activated silica (B1680970) gel and/or alumina.

    • The saturated hydrocarbon fraction is eluted from the column using a non-polar solvent (e.g., hexane or heptane).

    • Aromatic and polar fractions are subsequently eluted using solvents of increasing polarity (e.g., dichloromethane, methanol).

    • The collected saturated fraction is concentrated by evaporating the solvent under a gentle stream of nitrogen. The final volume is adjusted to a known concentration for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify the individual hydrocarbon compounds within the saturated fraction.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[7][8]

  • Typical GC Conditions:

    • Injection: 1 µL of the saturated fraction is injected into the GC inlet, typically in splitless mode to maximize sensitivity.

    • Inlet Temperature: 300 °C to ensure complete vaporization of the sample.[4]

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1.5 mL/min).[4]

    • Column: A non-polar capillary column, such as an HP-5MS or equivalent (e.g., 50 m length, 0.32 mm internal diameter, 0.52 µm film thickness), is used.[4] Like separates like, so a non-polar column is effective for separating non-polar alkanes.[9]

    • Oven Temperature Program: An initial temperature of 80 °C is held for 5 minutes, then the temperature is ramped up to 300 °C at a rate of 3 °C/min, followed by a final hold for 50 minutes to ensure all heavy compounds elute.[4]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard. EI is a hard ionization technique that produces characteristic fragment ions useful for structural identification.[10]

    • Mass Range: Scanning from a mass-to-charge ratio (m/z) of 50 to 550 amu.

    • Data Acquisition: Can be performed in full scan mode to acquire mass spectra for all eluting compounds or in Selected Ion Monitoring (SIM) mode to increase sensitivity for specific target compounds by monitoring their characteristic ions (e.g., m/z 57, 71 for alkanes).[11]

  • Compound Identification and Quantification:

    • Individual compounds are identified by comparing their retention times and their mass spectra with those of known standards and library databases (e.g., NIST).

    • Quantification is achieved by integrating the peak area of each compound in the total ion chromatogram (TIC) or the relevant SIM chromatogram. The relative abundance and the diagnostic ratios (e.g., Pr/Ph) are then calculated from these peak areas.

References

Cross-Validation of Analytical Techniques for Hydrocarbon Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the qualitative and quantitative analysis of complex hydrocarbon mixtures.

The accurate profiling of hydrocarbons is critical for researchers, scientists, and drug development professionals in various fields, from environmental analysis to petrochemical research. The choice of analytical technique significantly impacts the quality and depth of information obtained. This guide provides an objective comparison of three powerful techniques for hydrocarbon analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their respective strengths and weaknesses, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Comparative Performance of Hydrocarbon Profiling Techniques

The following table summarizes the key quantitative performance metrics for GC-MS, GCxGC, and NMR spectroscopy in the context of hydrocarbon analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Comprehensive Two-Dimensional Gas Chromatography (GCxGC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution Good; sufficient for many applications but can suffer from co-elution in highly complex mixtures.Excellent; significantly higher peak capacity resolves compounds that co-elute in 1D GC.[1]Lower for individual compound separation; excellent for functional group characterization.
Sensitivity High; capable of detecting analytes in the microgram to picogram range.[2]Very High; enhanced separation leads to better signal-to-noise and lower detection limits.Lower sensitivity compared to GC-based methods, typically requiring micromolar concentrations.[3]
Selectivity High; mass spectrometer provides selective identification based on mass-to-charge ratio.Very High; two independent separation dimensions provide exceptional selectivity.High for distinguishing different chemical environments of nuclei (e.g., aromatic vs. aliphatic protons).
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Very Low (pg/mL range).Higher (µg/mL range).[3]
Limit of Quantitation (LOQ) Low (ng/mL range).Very Low (pg/mL range).Higher (µg/mL range).[3]
Reproducibility Good; well-established methods with good intra- and inter-day precision.Excellent; particularly with Flame Ionization Detection (FID), offering robust and reliable quantitative analysis.[4][5]Excellent; highly reproducible for quantitative measurements of functional groups.[1][6]
Analysis Time Moderate (typically 30-60 minutes per sample).Longer (can be over 60 minutes per sample).Short (typically a few minutes per sample for 1D spectra).[1][6]
Quantitative Accuracy Good; requires appropriate calibration standards.Excellent; structured chromatograms and better peak separation lead to more accurate quantification.[4][5]Excellent for functional group quantification; does not require individual component standards.[7]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Hydrocarbon Profiling

This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.

1. Sample Preparation:

  • Liquid Samples: Dilute in a volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[8] Ensure the sample is free of particles by centrifugation or filtration.[8]

  • Solid Samples: Extract hydrocarbons using a suitable solvent via methods like sonication or Soxhlet extraction. The extract is then concentrated and diluted as with liquid samples.

  • Derivatization: For semi-volatile or polar compounds, derivatization may be necessary to increase volatility.[9]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[10]

  • Injector: Split/splitless inlet, with a typical injection volume of 1 µL.[10] The split ratio can be adjusted based on sample concentration.

  • Column: A non-polar column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent is commonly used.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[10]

  • Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 5-15°C/min to a final temperature of 280-320°C, with a final hold time.[10][11]

  • Mass Spectrometer: Agilent 5973 or 5975 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Mass Range: Typically 35-600 amu.[11]

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Protocol for Hydrocarbon Profiling

GCxGC offers enhanced separation for highly complex hydrocarbon mixtures.

1. Sample Preparation:

  • Sample preparation is similar to that for GC-MS, with careful attention to minimizing non-volatile residues that could contaminate the modulator.

2. GCxGC-TOFMS Instrumentation and Parameters:

  • GC System: Agilent 7890B GC or equivalent equipped with a thermal or flow modulator.

  • Injector: Split/splitless inlet at 300°C, with a high split ratio (e.g., 200:1) for concentrated samples. Injection volume is typically small (e.g., 0.2 µL).

  • First Dimension (1D) Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness Rxi-5Sil MS.

  • Second Dimension (2D) Column: A more polar column, such as a 2 m x 0.25 mm ID, 0.25 µm film thickness Rtx-200.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Main Oven Program: 40°C hold for 1 min, then ramp at 3°C/min to 330°C and hold for 5 min.

  • Secondary Oven: Typically has a slight positive offset (e.g., +5°C) from the main oven.

  • Modulator: Thermal modulator with a temperature offset (e.g., +15°C) from the main oven and a modulation period of 2-6 seconds.

  • Detector: Time-of-Flight Mass Spectrometer (TOF-MS) with a mass range of 45-600 amu and a high acquisition rate (e.g., 200 spectra/s).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Hydrocarbon Functional Group Analysis

NMR spectroscopy provides quantitative information on the types of hydrocarbon functional groups present in a sample.

1. Sample Preparation:

  • Dissolve approximately 100 µL of the hydrocarbon sample in a deuterated solvent (e.g., deuterated chloroform, CDCl3) to a final volume of about 1 mL in a standard 5 mm NMR tube.[6]

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.[1]

2. NMR Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker).[1]

  • Nuclei: 1H and 13C are the most common nuclei observed for hydrocarbon analysis.

  • 1H NMR Acquisition:

    • A standard 1D proton pulse sequence is used.

    • A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate quantification.[1]

    • Multiple scans (e.g., 128) are acquired to improve the signal-to-noise ratio.[1]

  • 13C NMR Acquisition:

    • Proton-decoupled 13C NMR spectra are typically acquired to simplify the spectrum and improve sensitivity.

    • Longer relaxation delays are often required for quantitative 13C NMR compared to 1H NMR.

  • Data Processing:

    • The Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectra are phased and baseline corrected.

    • Integration of the signals corresponding to different functional groups (e.g., aromatic protons, aliphatic protons) allows for their quantification.[1]

Visualizing the Workflow: A Cross-Validation Approach

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in hydrocarbon profiling.

CrossValidationWorkflow Sample Complex Hydrocarbon Sample Prep Sample Preparation (e.g., Dilution, Extraction) Sample->Prep GCMS GC-MS Analysis Prep->GCMS GCxGC GCxGC Analysis Prep->GCxGC NMR NMR Analysis Prep->NMR DataGCMS GC-MS Data (Chromatograms, Spectra) GCMS->DataGCMS DataGCxGC GCxGC Data (Contour Plots, Spectra) GCxGC->DataGCxGC DataNMR NMR Data (Spectra, Integrals) NMR->DataNMR Qualitative Qualitative Analysis (Compound ID, Functional Groups) DataGCMS->Qualitative Quantitative Quantitative Analysis (Concentration, Ratios) DataGCMS->Quantitative DataGCxGC->Qualitative DataGCxGC->Quantitative DataNMR->Qualitative DataNMR->Quantitative Comparison Comparative Analysis & Cross-Validation Qualitative->Comparison Quantitative->Comparison Report Comprehensive Hydrocarbon Profile Comparison->Report

Caption: A workflow for cross-validating hydrocarbon profiling techniques.

Conclusion

The choice between GC-MS, GCxGC, and NMR for hydrocarbon profiling depends on the specific analytical goals. GC-MS is a robust and widely accessible technique suitable for many routine analyses. For highly complex mixtures where detailed component separation and accurate quantification are paramount, GCxGC is the superior choice due to its enhanced resolution.[1] NMR spectroscopy, while not ideal for separating individual hydrocarbons, provides rapid and accurate quantification of functional groups without the need for extensive calibration with individual standards, making it a powerful complementary technique.[1][6] By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can confidently select and cross-validate the most appropriate analytical strategy for their hydrocarbon profiling needs.

References

Navigating the Complex Landscape of Branched Alkane Analysis: A Guide to Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise analysis of branched alkanes, the selection of appropriate Certified Reference Materials (CRMs) is a critical determinant of data quality and reliability. This guide provides a comparative overview of commercially available CRMs for branched alkane analysis, supported by experimental data and detailed analytical protocols to aid in your selection process.

The accurate identification and quantification of branched alkanes are essential in various fields, including petroleum geochemistry, environmental monitoring, and pharmaceutical development. The structural complexity of these isomers necessitates the use of well-characterized reference materials for method validation, calibration, and quality control. This guide focuses on CRMs produced by leading manufacturers, highlighting their key performance characteristics to facilitate an informed choice for your specific analytical needs.

Comparison of Certified Reference Materials for Branched Alkane Analysis

To ensure the highest level of accuracy and traceability, it is imperative to use CRMs from accredited sources. The CRMs listed below are produced by manufacturers adhering to stringent quality standards such as ISO 17034 and ISO/IEC 17025.

Product Name Supplier Components Concentration Solvent Accreditation
C7 - C40 Saturated Alkanes Standard Supelco® (Part of MilliporeSigma)A mixture of n-alkanes. The presence of specific branched alkanes should be confirmed by consulting the Certificate of Analysis for the specific lot number.1000 µg/mL of each componentHexane (B92381)ISO 17034, ISO/IEC 17025
n-Alkanes, C10-C40 (all even + pristane (B154290)/phytane) ChironA mixture of even-numbered n-alkanes from C10 to C40, including the isoprenoids pristane and phytane.Varies by productCyclohexane or other specified solventISO 17034
Alkanes Mix C8-C40 AccuStandardA 23-component mix of alkanes. The specific branched alkane components should be verified through the product's Certificate of Analysis.0.5 mg/mL in HexaneHexaneISO 17034, ISO/IEC 17025, ISO 9001
Branched Alkanes Standards RestekOffers custom and stock standards. Specific branched alkane CRMs are available and their composition is detailed in the Certificate of Analysis.Varies by productVaries by productISO 17034, ISO/IEC 17025

Experimental Protocol: Analysis of Branched Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental workflow for the analysis of branched alkanes using CRMs. This protocol is a general guideline and may require optimization based on the specific CRM, instrumentation, and analytical objectives.

Standard Preparation
  • Stock Solution: If the CRM is a neat or solid material, prepare a stock solution of a known concentration in a high-purity solvent such as hexane or cyclohexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the CRM or the stock solution. The concentration range of the working standards should bracket the expected concentration of the analytes in the samples.

Sample Preparation
  • The sample preparation method will vary depending on the matrix (e.g., petroleum products, environmental samples, biological tissues).

  • Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution in an appropriate solvent.

  • An internal standard (e.g., a deuterated alkane not present in the sample) should be added to all standards and samples to correct for variations in injection volume and instrument response.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A high-resolution capillary gas chromatograph is recommended for the separation of complex branched alkane isomers.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used.

  • Injection: Use a split/splitless or on-column injector. Optimize the injection volume and split ratio to achieve adequate sensitivity and peak shape.

  • Oven Temperature Program: A temperature program is essential for the separation of a wide range of alkanes. A typical program might be:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

  • Acquisition Mode: Full scan mode is used for identification of unknown compounds, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity and quantification of target analytes.

Data Analysis
  • Identification: Branched alkanes are identified by their retention times and mass spectra. The mass spectra are compared to reference spectra in a library (e.g., NIST). The use of CRMs is crucial for confirming the retention times of specific isomers.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the working standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analysis of branched alkanes using certified reference materials.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM Certified Reference Material Stock Stock Solution CRM->Stock Sample Sample Extracted Extracted Sample Sample->Extracted Working Working Standards Stock->Working Internal Internal Standard Addition Working->Internal Extracted->Internal GCMS GC-MS Analysis Internal->GCMS Identification Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Result Final Result Identification->Result Quantification->Result

Caption: Workflow for branched alkane analysis using CRMs.

Logical Relationship of Quality Assurance in CRM-based Analysis

The accuracy and reliability of analytical results for branched alkanes are underpinned by a hierarchical quality assurance system, with ISO-accredited CRMs at its foundation.

quality_assurance ISO ISO 17034 / ISO/IEC 17025 Accreditation CRM Certified Reference Material ISO->CRM Ensures Traceability & Uncertainty Method Validated Analytical Method CRM->Method Used for Validation & Calibration QC Quality Control Samples CRM->QC Method->QC Monitors Performance Result Reliable Analytical Result QC->Result Verifies Accuracy

Caption: Quality assurance hierarchy in branched alkane analysis.

A Comparative Guide to the Accurate and Precise Measurement of 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific organic compounds is paramount for robust experimental outcomes. This guide provides a detailed comparison of analytical methodologies for the measurement of 3,3,6-trimethylnonane, a branched-chain alkane. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and application.

Comparison of Analytical Techniques

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds like this compound. The choice of detector significantly influences the performance characteristics of the method. The two most common detectors for hydrocarbon analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique known for its robustness and high sensitivity to hydrocarbons. In GC-FID, the effluent from the GC column is burned in a hydrogen-air flame, which produces ions. The resulting current is proportional to the amount of organic compound being combusted[1].

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Following separation in the GC, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides not only quantitative information but also structural identification of the analyte[1][2].

Below is a summary of the performance characteristics of GC-FID and GC-MS for the analysis of this compound and similar branched alkanes.

Parameter GC-MS GC-FID References
Principle Separation by GC, detection by mass-to-charge ratio of ionized molecules.Separation by GC, detection by ionization in a hydrogen flame.[1][2]
Specificity/Selectivity High; provides structural information for compound identification.Low; responds to most organic compounds.[1]
Sensitivity (LOD/LOQ) Very high (pg to fg range). LODs for similar alkanes can range from 0.004 to 0.076 µg/mL.High (pg range). LODs for similar alkanes are generally higher than GC-MS, in the range of 2.4 to 3.3 µg/mL.[3]
Accuracy (% Recovery) Typically 80-120%. Recoveries for n-alkanes have been reported to be greater than 91%.Typically 80-120%.[4][5]
Precision (%RSD) High; typically <15% for intra- and inter-day precision. For similar alkanes, CV% values are often less than 5%.High; typically <15%.[3][5]
Linear Dynamic Range Wide, typically 3-5 orders of magnitude.Wide, typically 5-7 orders of magnitude.
Cost Higher initial and operational cost.Lower initial and operational cost.[1]
Primary Application Both qualitative and quantitative analysis. Ideal for complex matrices and unknown identification.Primarily quantitative analysis of known compounds.[2]

Experimental Protocol: Quantification of this compound in a Biological Matrix via GC-MS

This protocol provides a detailed methodology for the extraction and quantification of this compound from a biological sample, such as plasma or tissue homogenate.

Sample Preparation and Extraction
  • Internal Standard Spiking: To a 1 mL aliquot of the biological sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar branched alkane not present in the sample).

  • Solvent Extraction:

    • Add 4 mL of a 1:1 (v/v) mixture of n-hexane and methyl tert-butyl ether (MTBE) to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Extract Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Add anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

Instrumental Analysis: GC-MS
  • System: Gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound and the internal standard should be determined from their respective mass spectra. For branched alkanes, characteristic fragment ions often include m/z 57, 71, and 85[6].

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a clean solvent, each containing the same amount of internal standard as the samples. Analyze these standards using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the biological samples can then be determined from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under N2 Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Process Process Chromatographic Data Detect->Process Calibrate Generate Calibration Curve Process->Calibrate Quantify Quantify this compound Calibrate->Quantify

References

A Comparative Analysis of Trimethylnonane Isomer Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electron ionization mass spectrometry (EI-MS) fragmentation patterns of trimethylnonane isomers reveals key differences dictated by the substitution patterns of the methyl groups along the nonane (B91170) backbone. This guide provides a comparative analysis of these fragmentation behaviors, supported by experimental data and detailed methodologies, to aid researchers in the structural elucidation of these branched alkanes.

The location of methyl branching in trimethylnonane isomers significantly influences the stability of the resulting carbocations upon electron ionization, leading to distinct and predictable fragmentation patterns. A thorough understanding of these patterns is crucial for the accurate identification of specific isomers in complex mixtures, a common challenge in fields such as petrochemistry, environmental analysis, and the study of insect cuticular hydrocarbons.

Key Principles of Fragmentation in Branched Alkanes

Under electron ionization, branched alkanes readily undergo fragmentation, often resulting in a weak or absent molecular ion peak (M⁺).[1][2] The fragmentation process is primarily driven by the formation of the most stable carbocation possible.[1][2] Cleavage of C-C bonds is favored at the branching points, as this leads to the generation of more stable secondary (2°) and tertiary (3°) carbocations.[1][2] Consequently, the most abundant fragment ions (the base peak) in the mass spectrum of a branched alkane often correspond to these stable carbocations.[1][2] Furthermore, the loss of the largest alkyl radical from a branching point is a favored fragmentation pathway.

Comparative Fragmentation Data of Trimethylnonane Isomers

Table 1: Prominent Fragment Ions of 2,2,3-Trimethylnonane (B14627614)

m/zRelative IntensityProposed Fragment Ion
57100[C₄H₉]⁺ (tert-butyl cation)
71High[C₅H₁₁]⁺
85Moderate[C₆H₁₃]⁺
43Moderate[C₃H₇]⁺
113Low[C₈H₁₇]⁺
170Very Low[C₁₂H₂₆]⁺ (Molecular Ion)

Data sourced from the NIST WebBook.[1]

The mass spectrum of 2,2,3-trimethylnonane is dominated by the tert-butyl cation at m/z 57, which is formed by cleavage at the highly substituted C2-C3 bond. The high stability of this tertiary carbocation makes it the most abundant ion.

Predicted Fragmentation Patterns for Other Trimethylnonane Isomers

Based on the principles of carbocation stability, we can predict the major fragmentation pathways for other trimethylnonane isomers:

  • 2,3,4-Trimethylnonane: Cleavage at the C3-C4 and C4-C5 bonds would be favored, leading to the formation of stable secondary and tertiary carbocations. We would expect to see significant peaks corresponding to the loss of propyl and butyl radicals.

  • 2,3,5-Trimethylnonane: Fragmentation would likely occur at the various branching points, with cleavage between C3-C4 and C5-C6 being prominent.

  • 2,3,6-Trimethylnonane (B14546996): The fragmentation pattern would be influenced by the more distant methyl groups, leading to a different set of stable carbocations compared to the other isomers.

Experimental Protocols

The analysis of trimethylnonane isomers is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for this purpose.

Sample Preparation:

Samples containing trimethylnonane isomers should be dissolved in a volatile solvent such as hexane (B92381) or pentane. The concentration should be adjusted to avoid column and detector saturation, typically in the range of 1-10 ppm.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

  • Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection is often preferred for trace analysis, while a split injection can be used for more concentrated samples.

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 5 minutes. This program should be optimized based on the specific mixture of isomers.

  • Mass Spectrometer: An electron ionization (EI) source is used.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-250.

  • Scan Speed: A scan speed of at least 1000 amu/s is recommended to obtain good quality mass spectra across the narrow GC peaks.

Visualization of Fragmentation Logic

The following diagram illustrates the logical workflow for predicting and comparing the fragmentation patterns of trimethylnonane isomers.

fragmentation_comparison Comparative Fragmentation Logic for Trimethylnonane Isomers cluster_isomers Trimethylnonane Isomers cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Isomer1 2,2,3-Trimethylnonane EI Electron Ionization (70 eV) Isomer1->EI Isomer2 2,3,4-Trimethylnonane Isomer2->EI Isomer3 2,3,5-Trimethylnonane Isomer3->EI Isomer4 2,3,6-Trimethylnonane Isomer4->EI Fragmentation C-C Bond Cleavage at Branching Points EI->Fragmentation Carbocation Formation of Stable Carbocations Fragmentation->Carbocation MassSpectrum Mass Spectrum Acquisition Carbocation->MassSpectrum BasePeak Identification of Base Peak MassSpectrum->BasePeak FragmentIons Analysis of Fragment Ion Series MassSpectrum->FragmentIons Comparison Comparative Analysis of Spectra BasePeak->Comparison FragmentIons->Comparison

Caption: Logical workflow for comparing trimethylnonane isomer fragmentation.

This guide provides a foundational understanding of the fragmentation patterns of trimethylnonane isomers. For definitive identification, it is crucial to compare experimental mass spectra with those of authentic reference standards whenever possible. The principles outlined here, however, offer a robust framework for the tentative identification and differentiation of these closely related branched alkanes.

References

Navigating the Maze: A Comparative Guide to the Elution Order of Branched Alkanes on Different GC Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and identification of branched alkanes by gas chromatography (GC) is a frequent challenge. The vast number of isomers with similar physicochemical properties necessitates a careful selection of the GC stationary phase. This guide provides an objective comparison of the performance of different stationary phases in resolving branched alkanes, supported by experimental data and detailed methodologies, to facilitate informed decisions in method development.

The elution order of branched alkanes in GC is primarily influenced by two key factors: the analyte's boiling point and its interaction with the stationary phase. While boiling point is a dominant factor on nonpolar stationary phases, the polarity and unique structural characteristics of other phases can significantly alter the elution pattern, offering powerful tools for resolving complex isomeric mixtures.

Elution Behavior on Common GC Stationary Phases

The choice of stationary phase is the most critical parameter governing the selectivity of a GC separation. Here, we compare the elution characteristics of branched alkanes on three major types of stationary phases: nonpolar, polar, and shape-selective.

Nonpolar Stationary Phases: The Boiling Point Rule

Nonpolar stationary phases, such as 100% dimethylpolysiloxane (e.g., DB-1, OV-101) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5), are the most common choice for the analysis of nonpolar analytes like alkanes. On these phases, the elution order of alkanes generally follows their boiling points in increasing order.[1]

For branched alkanes, the following principles apply:

  • Increased branching lowers the boiling point. Consequently, more highly branched isomers are more volatile and elute earlier than their less branched or linear counterparts with the same carbon number. For example, 2,2-dimethylpropane has a significantly lower boiling point and retention time than n-pentane.

  • Central branching leads to earlier elution. For isomers with the same number of branches, those with branching closer to the center of the molecule tend to have lower boiling points and elute faster.

The separation on nonpolar phases is primarily driven by dispersive (van der Waals) forces. The more linear an alkane, the greater its surface area, leading to stronger interactions with the stationary phase and a longer retention time.

Polar Stationary Phases: A Shift in Selectivity

Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX, Carbowax 20M), interact with analytes through dipole-dipole or hydrogen bonding interactions in addition to dispersive forces. While alkanes are nonpolar and their interaction with polar phases is weak, subtle differences in polarizability and molecular shape can lead to changes in elution order compared to nonpolar phases.

Generally, the retention of nonpolar analytes like alkanes is significantly lower on polar phases compared to nonpolar phases. However, the elution order of closely boiling isomers can sometimes be altered, providing a different selectivity that can be advantageous for resolving specific co-eluting peaks.

Shape-Selective Stationary Phases: Separating by Molecular Geometry

For the challenging separation of structurally similar isomers, shape-selective stationary phases offer a unique mechanism based on the analyte's molecular size and geometry. These phases can differentiate between isomers that have very similar boiling points and polarities.

Liquid Crystalline Phases: A notable class of shape-selective phases are liquid crystalline stationary phases. These phases possess a high degree of molecular order, allowing them to discriminate between solutes based on their shape.[2] More linear or planar molecules can penetrate the ordered liquid crystal structure more effectively and are retained longer, while bulkier, more branched isomers are excluded and elute earlier. This "shape selectivity" can lead to elution orders that are significantly different from those observed on conventional nonpolar or polar phases.[3]

For example, the separation of diastereomeric alkanes, which often have very similar boiling points, can be significantly enhanced on liquid crystalline phases compared to standard nonpolar columns.[3]

Quantitative Data Comparison

To provide a quantitative comparison of the performance of different stationary phases, the following tables summarize the Kovats retention indices (RI) for a selection of C8-C10 branched alkanes. The Kovats RI is a standardized measure of retention that is less dependent on operational parameters than retention time alone.[4]

Table 1: Kovats Retention Indices of Octane Isomers on Different Stationary Phases

AlkaneBoiling Point (°C)Squalane (Nonpolar)[3]PBO (Liquid Crystal)[3]PrBHP (Liquid Crystal)[3]
2,2,4-Trimethylpentane99.2---
2,3,4-Trimethylpentane113.5---
3,4-Dimethylhexane117.7785.3785.3786.2
2-Methylheptane117.6785.4--
3-Methylheptane119.0791.4--
n-Octane125.7800.0800.0800.0

Table 2: Difference in Retention Indices (δI) for Diastereomeric Alkanes on Various Stationary Phases at 40°C[3]

Diastereomeric AlkaneSqualane (Nonpolar)Ucon LB (Polar)SE-30 (Nonpolar)PBO (Liquid Crystal)PrBHP (Liquid Crystal)
3,4-Dimethylhexane0.00.00.30.00.9
3,5-Dimethylheptane0.00.01.11.53.3
3,6-Dimethyloctane0.00.00.81.12.4

Note: A larger δI value indicates better separation between the diastereomers.

Experimental Protocols

The following are generalized experimental protocols for the GC analysis of branched alkanes. Specific parameters should be optimized for the particular application and instrument.

General GC Method for C5-C10 Alkane Analysis
  • Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness column is a good starting point. The choice of stationary phase will depend on the specific separation goals as outlined above (e.g., DB-1 for boiling point separation, or a shape-selective phase for specific isomers).

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: 2°C/minute to 150°C.

    • Final Hold: Hold at 150°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample Preparation: Dilute the alkane mixture in a suitable solvent such as pentane (B18724) or hexane.

  • Kovats Retention Index Calculation: A series of n-alkanes should be run under the same conditions to be used as external standards for the calculation of retention indices.[2]

Logical Workflow for Stationary Phase Selection

The selection of an appropriate stationary phase is a logical process based on the analytical problem at hand. The following diagram illustrates a typical workflow.

G start Start: Separation of Branched Alkanes boiling_point Primary Goal: Separation by Boiling Point start->boiling_point  Boiling point differences are significant isomers Primary Goal: Separation of Specific Isomers (e.g., diastereomers, structural isomers) start->isomers  Boiling points are very similar nonpolar Select Nonpolar Stationary Phase (e.g., DB-1, DB-5, Squalane) boiling_point->nonpolar shape_selective Select Shape-Selective Stationary Phase (e.g., Liquid Crystalline Phase) isomers->shape_selective polar Consider Polar Stationary Phase (e.g., DB-WAX) for alternative selectivity isomers->polar  Alternative approach optimize Optimize GC Method (Temperature Program, Flow Rate, etc.) nonpolar->optimize shape_selective->optimize polar->optimize end Achieve Desired Separation optimize->end

Caption: A logical workflow for selecting a GC stationary phase for branched alkane analysis.

Conclusion

The elution order of branched alkanes in gas chromatography is highly dependent on the choice of the stationary phase. For general-purpose separations based on volatility, nonpolar phases are the standard choice, with elution order primarily following the inverse of the boiling point. For the more challenging separation of closely related isomers, shape-selective stationary phases, such as liquid crystalline phases, offer a powerful tool by providing separation based on molecular geometry. A systematic approach to column selection, coupled with the optimization of GC parameters, is crucial for achieving the desired resolution and accurate identification of branched alkanes in complex mixtures.

References

Safety Operating Guide

Proper Disposal of 3,3,6-Trimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 3,3,6-trimethylnonane, a flammable and hazardous aliphatic hydrocarbon. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

  • Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Take precautionary measures against static discharge.[1][2]

  • Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[1] Causes skin and serious eye irritation.[1] May cause drowsiness or dizziness if inhaled.[1]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2] Avoid release to the environment.[2][3]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Flame-retardant antistatic protective clothing.

  • Protective gloves.

  • Eye and face protection.[1]

  • Use in a well-ventilated area or with respiratory protection.[1][2]

Logistical Information for Storage and Transport

Proper storage and transportation are critical to prevent accidents and ensure regulatory compliance.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2] Store locked up.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Transport: Transportation of hazardous waste must comply with all applicable federal, state, and local regulations. This typically involves using approved containers and may require a licensed hazardous waste transporter.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[4] Improper disposal can lead to significant environmental damage and legal consequences.

  • Waste Identification: The first step is to determine if the waste is hazardous.[5] Based on the characteristics of similar compounds, this compound waste is likely to be classified as hazardous due to its ignitability (B1175610) (D001 hazardous waste code).[5]

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area, depending on the quantity of waste generated.

    • Ensure the storage area is secure and has secondary containment to prevent spills.

  • Engage a Licensed Disposal Facility:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate description of the waste.

  • Manifesting:

    • A hazardous waste manifest, a legal document that tracks the waste from generation to disposal, must be completed.

  • Final Disposal:

    • The licensed disposal facility will transport the waste for final disposal, which is typically incineration or another approved thermal destruction method for flammable organic compounds. Do not dispose of this compound down the drain or in regular trash. [6]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes relevant physical and chemical properties based on information for similar C12H26 isomers.

PropertyValueSource
Molecular FormulaC12H26[7][8][9]
Molecular Weight170.33 g/mol [8][9]
Boiling Point (n-Nonane)151 °C / 304 °F
Melting Point (n-Nonane)-53 °C / -63 °F
Density (n-Nonane)0.718 g/cm³ at 25 °C / 77 °F

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Off-Site Disposal A Generate this compound Waste B Segregate as Flammable Liquid Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange Pickup with Licensed Disposal Vendor D->E F Complete Hazardous Waste Manifest E->F G Transport to Approved Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,3,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3,6-Trimethylnonane

Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.33 g/mol [1]
Boiling Point198°C[2]
Density0.7557 g/cm³[2]
Refractive Index1.4237[2]
Melting Point-50.8°C (estimate)[2]
Water SolubilityInsoluble[3]
Personal Protective Equipment (PPE)

Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.Must comply with EN166 or ANSI Z87.1 standards.
Skin Chemically resistant gloves. Protective clothing to prevent skin contact.Nitrile rubber gloves are a suitable option. Flame retardant antistatic protective clothing is recommended.
Respiratory Use only in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.Respiratory protection is required when vapors or aerosols are generated.
Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.

  • Avoid breathing vapors or mists.

  • Prevent contact with skin and eyes.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Ground and bond containers and receiving equipment.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from heat and sources of ignition.[4]

  • Store in a flammables area.[4]

Emergency Procedures
IncidentFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Aspiration hazard.[3]
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3] Do not use a heavy water stream.[3]
Spill Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[3] Remove all sources of ignition and provide ventilation.
Disposal Plan

Waste Disposal:

  • Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Contaminated PPE:

  • Contaminated clothing should be removed and washed before reuse.[4]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Workflow and Safety Precautions

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal, incorporating all necessary safety checks and PPE.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Key Safety Checks A Review Safety Data Sheet (or equivalent for similar compounds) B Ensure proper ventilation (fume hood) A->B C Don Personal Protective Equipment (PPE) B->C D Dispense this compound C->D E Perform experimental procedure D->E F Decontaminate work area E->F S1 Spill? E->S1 During Handling S2 Exposure? E->S2 During Handling G Dispose of waste and contaminated PPE F->G H Remove PPE G->H I Wash hands thoroughly H->I S1->F Follow Spill Protocol S2->I Follow First Aid

Caption: Safe handling workflow for this compound.

References

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